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  • Product: 6-Styryl-3-pyridazinol
  • CAS: 87563-68-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Styryl-3-pyridazinol

Abstract The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3][4] The incorporation of a styryl moiety can further enhance or modulate this biological activity, as styryl-containing compounds are also recognized for their diverse therapeutic potential.[5] This technical guide provides a comprehensive overview of the putative mechanism of action of 6-Styryl-3-pyridazinol, a molecule combining these two pharmacologically significant fragments. Due to the limited direct research on this specific compound, this document synthesizes information from studies on structurally related pyridazinone and styryl derivatives to propose a scientifically grounded, albeit hypothetical, mechanistic framework. We will delve into potential molecular targets, downstream signaling pathways, and provide detailed experimental protocols for the validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyridazinone derivatives.

Introduction: The Therapeutic Promise of the Pyridazinone Core

The pyridazinone ring system is considered a "privileged scaffold" in drug discovery, consistently appearing in molecules with significant biological activity.[3] Derivatives of 3(2H)-pyridazinone are known to interact with a variety of biological targets, leading to a broad range of therapeutic effects.[2][4] Notably, these compounds have been investigated for their roles as:

  • Anti-inflammatory agents: Modulating pathways involving cyclooxygenase (COX) enzymes, nuclear factor-kappa B (NF-κB), and pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2][6][7][8]

  • Anticancer agents: Exhibiting cytotoxic effects through the inhibition of key cell cycle regulators such as cyclin-dependent kinase 2 (CDK2) and signaling pathways like the c-Jun N-terminal kinase (JNK1) pathway.[9][10]

  • Cardiovascular agents: Demonstrating positive inotropic and vasodilatory effects, often through the inhibition of phosphodiesterase III (PDEIII).[3]

  • Analgesics: Providing pain relief through mechanisms that can be independent of the opioid system.[11]

The styryl group, a vinylbenzene moiety, is also a common feature in biologically active compounds, including natural products like resveratrol. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, often contributing to anti-inflammatory and antiproliferative activities.[5] The conjugation of a styryl group to the pyridazinone core in 6-Styryl-3-pyridazinol suggests a potential for synergistic or novel biological activities.

Proposed Mechanism of Action of 6-Styryl-3-pyridazinol

Based on the established pharmacology of related compounds, we propose that 6-Styryl-3-pyridazinol likely exerts its biological effects through a multi-targeted mechanism, primarily centered on the modulation of inflammatory and proliferative signaling pathways.

Primary Putative Target: Inhibition of Pro-Inflammatory Pathways

A significant body of evidence points to the anti-inflammatory potential of pyridazinone derivatives.[6][7][8] We hypothesize that 6-Styryl-3-pyridazinol may act as an inhibitor of key inflammatory mediators.

  • NF-κB Signaling: The NF-κB transcription factor is a master regulator of the inflammatory response. We propose that 6-Styryl-3-pyridazinol could inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. This inhibition could occur at various points in the pathway, such as preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of NF-κB subunits.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Compound 6-Styryl-3-pyridazinol Compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

  • COX-2 Inhibition: Some pyridazinone derivatives are known to selectively inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[2] 6-Styryl-3-pyridazinol may share this property, which would contribute to its potential anti-inflammatory and analgesic effects.

Secondary Putative Target: Modulation of Cell Proliferation

The structural similarity of 6-Styryl-3-pyridazinol to known anticancer pyridazinones suggests a potential role in modulating cell growth and survival.

  • CDK2 Inhibition: Cyclin-dependent kinases are crucial for cell cycle progression. The inhibition of CDK2 by certain pyridazine derivatives leads to cell cycle arrest and apoptosis.[9] It is plausible that 6-Styryl-3-pyridazinol could bind to the ATP-binding pocket of CDK2, preventing its kinase activity and thereby halting cell proliferation.

G CyclinE Cyclin E Complex Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Substrates Cell Cycle Substrates Complex->Substrates Phosphorylation Progression G1/S Phase Progression Substrates->Progression Compound 6-Styryl-3-pyridazinol Compound->Complex Inhibition

Caption: Hypothetical inhibition of the Cyclin E/CDK2 complex.

Experimental Validation Protocols

To investigate the proposed mechanisms of action, a series of in vitro and cell-based assays are required.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of 6-Styryl-3-pyridazinol on purified enzymes.

Parameter COX-2 Inhibition Assay CDK2/Cyclin E Kinase Assay
Enzyme Source Recombinant human COX-2Recombinant human CDK2/Cyclin E
Substrate Arachidonic AcidHistone H1
Detection Method Colorimetric or Fluorometric Prostaglandin E2 detectionRadiometric (³²P-ATP) or Luminescence-based (ADP-Glo™)
Reference Inhibitor CelecoxibRoniciclib[9]
Data Output IC₅₀ (concentration for 50% inhibition)IC₅₀

Protocol: COX-2 Inhibition Assay (Fluorometric)

  • Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.

  • Add recombinant human COX-2 enzyme to the wells of a 96-well plate.

  • Add various concentrations of 6-Styryl-3-pyridazinol or reference inhibitor to the wells.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid and a fluorometric probe.

  • Incubate for 10 minutes at 37°C.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell-Based Assays

Objective: To evaluate the effect of 6-Styryl-3-pyridazinol on cellular signaling pathways and functions.

Protocol: NF-κB Reporter Assay

  • Culture THP-1 monocytes stably transfected with an NF-κB-luciferase reporter construct.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of 6-Styryl-3-pyridazinol for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NF-κB activation.

  • Incubate for 6 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to cell viability (e.g., using an MTS assay).

  • Determine the IC₅₀ for the inhibition of NF-κB activation.

Protocol: Cell Cycle Analysis

  • Culture a relevant cancer cell line (e.g., T-47D breast cancer cells).[9]

  • Treat the cells with 6-Styryl-3-pyridazinol at various concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Stain the cells with a solution containing propidium iodide and RNase A.

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays EnzymeAssay Enzyme Inhibition (COX-2, CDK2) ReporterAssay NF-κB Reporter Assay EnzymeAssay->ReporterAssay Target Validation CellCycle Cell Cycle Analysis EnzymeAssay->CellCycle Target Validation Cytokine Cytokine Profiling (ELISA) ReporterAssay->Cytokine Functional Outcome

Caption: Experimental workflow for mechanistic validation.

Conclusion and Future Directions

The dual-scaffold nature of 6-Styryl-3-pyridazinol, combining the pharmacologically rich pyridazinone core with a styryl moiety, presents a compelling case for its investigation as a novel therapeutic agent. The proposed mechanisms of action, centering on the inhibition of pro-inflammatory and proliferative pathways, are grounded in extensive research on related chemical entities. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these hypotheses. Future research should also explore the compound's pharmacokinetic properties, in vivo efficacy in animal models of inflammation and cancer, and a broader profiling against a panel of kinases and other potential off-target interactions to fully elucidate its therapeutic potential and safety profile.

References

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PYRIDAZINONE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry.
  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against huma.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • (PDF) Synthesis and analgesic, antiinflammatory and antimicrobial evaluation of 6-substituted-3(2H)-pyridazinone-2-acetyl-2.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Drug Delivery and Therapeutics.
  • 6-STYRYL-3-PYRIDAZINOL — Chemical Substance Inform
  • Styrylpyrazoles: Properties, Synthesis and Transformations. MDPI. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Publishing. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. MDPI. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • Overview on Emorfazone and Other Related 3(2H)

Sources

Exploratory

An In-depth Technical Guide to 6-Styryl-3-pyridazinol: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Styryl-3-pyridazinol is a heterocyclic organic compound belonging to the pyridazinone class of molecules. The pyridazinone core is a prominen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Styryl-3-pyridazinol is a heterocyclic organic compound belonging to the pyridazinone class of molecules. The pyridazinone core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The presence of the styryl moiety, a vinylbenzene group, extends the conjugation of the aromatic system, which can significantly influence the molecule's physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Styryl-3-pyridazinol, detailed protocols for its synthesis and characterization, and insights into its potential applications based on the characteristics of related compounds.

Molecular Structure and Properties

The fundamental structure of 6-Styryl-3-pyridazinol consists of a pyridazinone ring substituted with a styryl group at the 6-position. The pyridazinone ring can exist in tautomeric forms, primarily the keto (pyridazin-3(2H)-one) and enol (pyridazin-3-ol) forms. For 6-Styryl-3-pyridazinol, the pyridazinol tautomer is explicitly named.

Physicochemical Data Summary
PropertyValueSource
CAS Number 83516-65-8[4]
Molecular Formula C₁₂H₁₀N₂OGeneral Chemical Knowledge
Molecular Weight 198.22 g/mol General Chemical Knowledge
Appearance Solid (predicted)General Chemical Knowledge
Melting Point Not explicitly reported. Related pyridazinones exhibit a wide range of melting points, often above 150 °C.Inferred from related compounds
Solubility Poorly soluble in water; soluble in polar organic solvents like DMSO and DMF.Inferred from related compounds[5][6]
pKa Not explicitly reported. The pyridazinone ring has both acidic and basic centers.General Chemical Knowledge

Synthesis of 6-Styryl-3-pyridazinol

The synthesis of 6-substituted-3(2H)-pyridazinones, including 6-styryl derivatives, is most commonly achieved through the cyclocondensation of a γ-keto acid with hydrazine hydrate.[7][8][9] This well-established method provides a reliable route to the pyridazinone core.

Synthetic Workflow

SynthesisWorkflow Start Starting Materials: Cinnamaldehyde and Levulinic Acid Step1 Claisen-Schmidt Condensation Start->Step1 Intermediate Intermediate: 4-Oxo-6-phenyl-5-hexenoic acid Step1->Intermediate Step2 Cyclocondensation Intermediate->Step2 Hydrazine Hydrate Product Final Product: 6-Styryl-4,5-dihydro-3(2H)-pyridazinone Step2->Product Step3 Dehydrogenation Product->Step3 e.g., Bromine in Acetic Acid FinalProduct Target Molecule: 6-Styryl-3-pyridazinol Step3->FinalProduct

Caption: General synthetic workflow for 6-Styryl-3-pyridazinol.

Experimental Protocol

Step 1: Synthesis of 4-Oxo-6-phenyl-5-hexenoic acid

This step involves a Claisen-Schmidt condensation between levulinic acid and cinnamaldehyde.

  • To a solution of levulinic acid (1 equivalent) in a suitable solvent such as ethanol, add a base like sodium hydroxide (2 equivalents).

  • Cool the mixture in an ice bath and add cinnamaldehyde (1 equivalent) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield 4-oxo-6-phenyl-5-hexenoic acid.

  • The product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Synthesis of 6-Styryl-4,5-dihydro-3(2H)-pyridazinone

This involves the cyclocondensation of the γ-keto acid with hydrazine hydrate.[7]

  • Dissolve 4-oxo-6-phenyl-5-hexenoic acid (1 equivalent) in a solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-styryl-4,5-dihydro-3(2H)-pyridazinone.

Step 3: Dehydrogenation to 6-Styryl-3-pyridazinol

The final step is the aromatization of the dihydropyridazinone ring.

  • Dissolve the 6-styryl-4,5-dihydro-3(2H)-pyridazinone (1 equivalent) in glacial acetic acid.

  • Add a solution of bromine (1 equivalent) in acetic acid dropwise with stirring.

  • Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) for 2-4 hours.

  • Cool the mixture and pour it into a solution of sodium bisulfite to quench the excess bromine.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry to yield 6-Styryl-3-pyridazinol.

  • Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization

Expected ¹H and ¹³C NMR Spectral Data

The NMR spectra of pyridazinone derivatives have been extensively studied.[12][13]

¹H NMR:

  • Pyridazinone Ring Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the pyridazinone ring.

  • Styryl Protons: Two doublets in the olefinic region (typically δ 6.5-7.5 ppm) with a large coupling constant (J > 15 Hz) characteristic of a trans-alkene.

  • Phenyl Protons: A multiplet in the aromatic region (typically δ 7.2-7.6 ppm) corresponding to the protons of the phenyl ring.

  • N-H Proton: A broad singlet, which may be exchangeable with D₂O, corresponding to the proton on the nitrogen of the pyridazinone ring.

¹³C NMR:

  • Carbonyl Carbon: A signal in the downfield region (typically δ 160-170 ppm) for the carbonyl carbon of the pyridazinone ring.

  • Aromatic and Olefinic Carbons: A series of signals in the range of δ 110-150 ppm corresponding to the carbons of the pyridazinone ring, the styryl double bond, and the phenyl ring.

Expected Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ due to the N-H stretching vibration of the pyridazinone ring.

  • C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ corresponding to the carbonyl group.

  • C=C and C=N Stretches: Multiple bands in the region of 1450-1600 cm⁻¹ due to the stretching vibrations of the aromatic and olefinic C=C and C=N bonds.

  • C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will appear in the region of 690-900 cm⁻¹.

Expected Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 198, corresponding to the molecular weight of 6-Styryl-3-pyridazinol.

  • Fragmentation Pattern: Fragmentation may involve the loss of small molecules such as CO, N₂, and cleavage of the styryl side chain.

Analytical Workflow

AnalyticalWorkflow Synthesis Synthesized Crude Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity Structure Structural Elucidation Purity->Structure NMR ¹H and ¹³C NMR Structure->NMR IR FTIR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Final Characterized Compound NMR->Final IR->Final MS->Final

Caption: General workflow for the purification and characterization of 6-Styryl-3-pyridazinol.

Conclusion and Future Directions

6-Styryl-3-pyridazinol is a molecule of significant interest due to its pyridazinone core, a well-known pharmacophore. This guide has outlined the most probable synthetic route and predicted the key physicochemical and spectroscopic properties based on extensive data from related compounds. The provided protocols for synthesis and characterization serve as a robust starting point for researchers.

Future experimental work should focus on obtaining and publishing the precise melting point, detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and quantitative solubility in a range of pharmaceutically relevant solvents for 6-Styryl-3-pyridazinol. Such data will be invaluable for the drug development community and will enable further investigation into the biological activities and potential therapeutic applications of this promising compound.

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Foundational

The Rising Therapeutic Potential of 6-Styryl-3-pyridazinol Derivatives: An In-depth Technical Guide to their In Vitro Biological Activity

Foreword: Unveiling a Privileged Scaffold in Drug Discovery In the landscape of medicinal chemistry, the pyridazinone ring system stands as a "magic moiety," a privileged scaffold consistently yielding compounds with a b...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the pyridazinone ring system stands as a "magic moiety," a privileged scaffold consistently yielding compounds with a broad spectrum of pharmacological activities.[1][2] Its inherent structural features, including the presence of two adjacent nitrogen atoms, offer unique opportunities for molecular interactions with biological targets. When this potent core is functionalized at the 6-position with a styryl group, a new dimension of therapeutic potential is unlocked. The styryl moiety, a simple yet elegant vinylbenzene group, extends the conjugation of the pyridazinone ring system, influencing the molecule's planarity, lipophilicity, and electronic properties, all of which are critical determinants of biological activity.

This technical guide provides a comprehensive exploration of the in vitro biological activities of 6-styryl-3-pyridazinol derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of this promising class of compounds, elucidating their mechanisms of action, presenting key structure-activity relationships, and providing detailed experimental protocols to facilitate further research and development.

The Architectural Blueprint: Understanding the Pyridazinone and Styryl Scaffolds

The pyridazinone core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group. This structure allows for various modifications at different positions, significantly influencing its biological profile.[1] The styryl group, an unsaturated hydrocarbon, is known to be a key pharmacophore in many biologically active compounds, contributing to their enhanced potency. The fusion of these two pharmacophores in 6-styryl-3-pyridazinol derivatives creates a unique chemical entity with significant therapeutic promise.

The synthesis of these derivatives often involves a multi-step process, typically starting with the Friedel-Crafts acylation of an aromatic hydrocarbon with succinic anhydride to form a β-aroylpropionic acid. This intermediate is then cyclized with hydrazine hydrate to yield the pyridazinone ring. The final step involves a condensation reaction with an appropriate aromatic aldehyde to introduce the styryl moiety at the 6-position.[3]

A Aromatic Hydrocarbon + Succinic Anhydride B β-Aroylpropionic Acid A->B Friedel-Crafts Acylation C 6-Aryl-4,5-dihydropyridazin-3(2H)-one B->C Hydrazinolysis D 6-Styryl-3-pyridazinol Derivative C->D Condensation E Aromatic Aldehyde E->D

General synthetic scheme for 6-styryl-3-pyridazinol derivatives.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Cancer remains a formidable challenge to global health, necessitating the continuous development of novel and effective therapeutic agents. Pyridazinone derivatives have emerged as a promising class of anticancer compounds, with some exhibiting potent cytotoxic activity against a range of cancer cell lines.[4][5][6] The introduction of a styryl group at the 6-position can significantly enhance this activity.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of 6-styryl-3-pyridazinol derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as various kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[7] VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[7][8] Several pyridazinone-based compounds have been identified as potent VEGFR-2 inhibitors.[1][9] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit downstream signaling pathways, leading to a reduction in tumor angiogenesis and growth. While direct evidence for 6-styryl-3-pyridazinol derivatives as VEGFR-2 inhibitors is still emerging, the structural similarities to known pyridazinone-based inhibitors suggest this as a highly probable mechanism of action.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Styryl_Pyridazinol 6-Styryl-3-pyridazinol Derivative Styryl_Pyridazinol->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Proposed inhibition of the VEGFR-2 signaling pathway.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: The cell cycle is a tightly regulated process that governs cell division. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in particular, plays a crucial role in the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. Certain 3,6-disubstituted pyridazine derivatives have demonstrated potent inhibitory activity against CDK2.[10]

In Vitro Cytotoxicity Data

Several studies have reported the cytotoxic effects of pyridazinone derivatives against various cancer cell lines. While specific data for a wide range of 6-styryl-3-pyridazinol derivatives is limited, the available information indicates promising activity.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridazinone DerivativesMCF-7 (Breast)14.5 - 40[11]
Pyridazinone DerivativesP815 (Mastocytoma)35 - 82.5[11]
Benzimidazole Derivative (for comparison)A549 (Lung)15.80[12]
Benzimidazole Derivative (for comparison)HepG2 (Liver)15.58[12]
Pyridine-Pyrazolyl ConjugatesMCF-7 (Breast)0.34 - 4.15[13]
Pyridine-Pyrazolyl ConjugatesHepG2 (Liver)0.18 - 3.47[13]

Structure-Activity Relationship (SAR) Insights:

  • The nature and position of substituents on the styryl phenyl ring significantly influence cytotoxic activity.

  • The presence of electron-withdrawing or electron-donating groups can modulate the potency and selectivity of the compounds.

  • The lipophilicity of the molecule, influenced by the styryl group, plays a role in its ability to cross cell membranes and reach its intracellular target.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[14][15][16][17]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 6-styryl-3-pyridazinol derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for the MTT cell viability assay.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to public health, creating an urgent need for novel antimicrobial agents. Pyridazinone derivatives have demonstrated promising antibacterial and antifungal activities, making them an attractive scaffold for the development of new anti-infective drugs.[2][3][18]

Spectrum of Activity and Mechanism of Action

6-Styryl-3-pyridazinol derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[3]

Antibacterial Activity: Some derivatives have exhibited excellent activity against Staphylococcus aureus and Escherichia coli.[3] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Antifungal Activity: Certain pyridazinone derivatives have displayed significant antifungal activity against Candida albicans and Aspergillus niger.[3] The styryl moiety appears to be crucial for this activity, with some studies suggesting that it enhances the compound's ability to interact with and disrupt the fungal cell wall or membrane.[19]

In Vitro Antimicrobial Data

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).

Compound DerivativeMicroorganismMIC (µg/mL)Reference
Pyridazinone Derivative IIIaS. pyogenes-[3]
E. coli-[3]
Pyridazinone Derivative IIIdS. aureus-[3]
A. niger-[3]
C. albicans-[3]
Pyridazinone DerivativesS. aureus (MRSA)3.74 - 8.92[18]
P. aeruginosa3.74 - 7.48[18]
A. baumannii3.74 - 8.92[18]

Note: Specific MIC values for derivatives IIIa and IIId were not explicitly stated in the provided text, but their activity was described as "excellent" and "very good" respectively.

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the styryl ring can significantly impact the antimicrobial spectrum and potency.

  • The presence of halogen atoms on the phenyl ring of the styryl group has been shown to enhance antibacterial activity in some cases.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the 6-styryl-3-pyridazinol derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: Visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties, with some demonstrating potent activity with a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[20][21][22][23]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of 6-styryl-3-pyridazinol derivatives are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Cyclooxygenase-2 (COX-2) Inhibition: Cyclooxygenases are enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Several pyridazine derivatives have been identified as potent and selective COX-2 inhibitors.[20][21][24]

Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[19][22][23][25][26] The inhibition of NF-κB activation is a key mechanism by which some pyridazinone derivatives exert their anti-inflammatory effects.[22][23]

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Styryl_Pyridazinol 6-Styryl-3-pyridazinol Derivative Styryl_Pyridazinol->IKK Inhibition

Inhibition of the NF-κB signaling pathway.
In Vitro Anti-inflammatory Data

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit COX enzymes and reduce the production of pro-inflammatory mediators.

Compound ClassTargetIC50 (nM)Selectivity Index (SI)Reference
Pyridazine DerivativesCOX-215.56 - 19.7724 - 38[20]
Pyridazine DerivativesCOX-243.84 - 67.2311.51[21][24]

Structure-Activity Relationship (SAR) Insights:

  • The presence of an ethenyl spacer between the pyridazinone ring and the aryl/pyridyl moiety at the 6-position is crucial for potent and selective COX-2 inhibition.[20]

  • The nature of the substituent on the terminal aryl ring significantly influences the COX-2 inhibitory activity and selectivity.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to assess the COX inhibitory activity of compounds is through a colorimetric inhibitor screening assay.

Principle: This assay measures the peroxidase activity of COX. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2 by COX is measured colorimetrically.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the test compounds, reference inhibitors (e.g., celecoxib, indomethacin), and assay reagents as per the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells.

  • Compound Addition: Add the test compounds or reference inhibitors to the wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: After a short incubation, measure the absorbance at 590 nm to determine the peroxidase activity.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Future Directions and Conclusion

The in vitro biological activities of 6-styryl-3-pyridazinol derivatives highlight their significant potential as a versatile scaffold for the development of novel therapeutics. Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties warrant further investigation.

Future research should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space of 6-styryl-3-pyridazinol derivatives with various substituents on the styryl ring and modifications on the pyridazinone core.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and safety profiling: Evaluating the therapeutic potential and toxicity of the most promising candidates in animal models.

  • Pharmacokinetic and pharmacodynamic studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

References

A comprehensive list of references is provided below, including the title, source, and a valid, clickable URL for verification.

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

  • Synthesis and Cytotoxicity of Novel Hexahydrothienocycloheptapyridazinone Derivatives. Molecules. [Link]

  • New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

  • Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates. ResearchGate. [Link]

  • A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. IDOSI Publications. [Link]

  • Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Schematic representation of inhibitory compounds of NF- κ B activation. ResearchGate. [Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports. [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PLOS ONE. [Link]

  • New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. PubMed. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. [Link]

  • Synthesis, in vitro Antimicrobial and Anticancer Evaluation of Some New Pyridazines and Polyfunctionally Substituted Heterocyclic Compounds. Asian Journal of Chemistry. [Link]

  • Cytotoxic Activity of Pyridazin-3(2H)-one Derivative 6f against P815 Cells. ResearchGate. [Link]

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a P. Universitas-nicolaus-copernicus-in-torun. [Link]

  • Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

  • Structures of VEGFR-2 inhibitors approved for clinical use. ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PYRIDAZINONE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Medicinal Chemistry. [Link]

  • Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. [Link]

  • Pyridazine Derivatives. Chemistry of Heterocyclic Compounds. [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]

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Exploratory

A Technical Guide to the Molecular Docking of 6-Styryl-3-pyridazinol Against Cyclooxygenase-2

Abstract: The pyridazinone scaffold is a versatile pharmacophore known for a wide array of biological activities, including anti-inflammatory and anticancer effects. This guide presents an in-depth, validated workflow fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pyridazinone scaffold is a versatile pharmacophore known for a wide array of biological activities, including anti-inflammatory and anticancer effects. This guide presents an in-depth, validated workflow for conducting molecular docking studies on a representative member of this class, 6-Styryl-3-pyridazinol. We detail a complete, field-proven protocol for investigating its potential interaction with Cyclooxygenase-2 (COX-2), a key target in inflammation and oncology. This document provides researchers, scientists, and drug development professionals with a comprehensive methodology, from ligand and protein preparation to protocol validation, docking execution, and results interpretation. By grounding our methods in established best practices and explaining the scientific rationale behind each step, we offer a robust framework for the in silico evaluation of novel drug candidates.

Introduction: Scaffolds, Candidates, and Computational Insights

The Pyridazinone Scaffold: A "Magic Moiety" in Medicinal Chemistry

The pyridazinone nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, is often considered a "magic moiety" or a privileged scaffold in medicinal chemistry.[1][2] This designation stems from its remarkable ability to serve as a foundation for compounds with a broad spectrum of pharmacological activities.[3][4][5] Pyridazinone derivatives have been successfully developed and investigated for their anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][2] Their synthetic tractability and capacity to form diverse interactions with biological targets make them a highly attractive starting point for drug discovery programs.[1]

6-Styryl-3-pyridazinol: A Representative Candidate for In Silico Analysis

Within this promising class of molecules, 6-Styryl-3-pyridazinol serves as an ideal candidate for computational investigation. Its structure combines the core pyridazinone ring with a styryl substituent, providing a unique combination of hydrogen bond donors/acceptors and hydrophobic regions. While specific experimental data on this exact molecule is sparse, its structural similarity to other known bioactive pyridazinones makes it a compelling subject for structure-based drug design. This guide will use 6-Styryl-3-pyridazinol as a model to demonstrate a rigorous molecular docking workflow.

The Role of Molecular Docking in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[6] This in silico method is a cornerstone of modern drug discovery, allowing scientists to:

  • Screen large libraries of virtual compounds to identify potential "hits."

  • Predict binding affinity and rank potential drug candidates.

  • Elucidate the molecular interactions that govern ligand binding.

  • Generate hypotheses to guide lead optimization and further experimental work.

By simulating these interactions at an atomic level, molecular docking significantly accelerates the discovery process, reducing the time and cost associated with experimental screening.[6][7]

A Self-Validating Molecular Docking Workflow

This section details a complete, step-by-step protocol for docking 6-Styryl-3-pyridazinol into the active site of Cyclooxygenase-2 (COX-2). The workflow is designed to be self-validating, ensuring the trustworthiness and scientific integrity of the results.

Target Selection Rationale: Cyclooxygenase-2 (COX-2)

Given the well-documented anti-inflammatory properties of pyridazinone derivatives, Cyclooxygenase-2 (COX-2) is a highly relevant therapeutic target.[1][3][4] COX-2 is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. For this guide, we will use the high-resolution crystal structure of Mus musculus COX-2 in complex with the well-known inhibitor Celecoxib.

  • Selected PDB ID: 3LN1 [8][9]

  • Resolution: 2.40 Å[8]

  • Rationale: The presence of a co-crystallized inhibitor (Celecoxib) is crucial for the validation step of our protocol.[10][11]

Essential Software and Tools

This workflow exclusively utilizes open-source software, making it accessible to all researchers.

  • AutoDock Vina: The core docking engine.[7][12][13]

  • AutoDock Tools (MGLTools): For preparing protein and ligand files.[14]

  • Open Babel: A chemical toolbox for file format conversion and ligand optimization.[15][16][17]

  • PyMOL: A molecular visualization system for analysis and figure generation.[18][19]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the complete workflow from initial structure preparation to final analysis.

Accurate 3D ligand conformation is critical for successful docking. This protocol ensures a low-energy, realistic structure.

  • Obtain 2D Structure: Start with a 2D representation of 6-Styryl-3-pyridazinol, such as a SMILES string.

    • SMILES: O=C1C=CC(=CC=C2)NN1C2=CC=CC=C2

  • Generate Initial 3D Structure: Use Open Babel to convert the SMILES string into an initial 3D structure in SDF format.

  • Energy Minimization: Refine the 3D structure to find a low-energy conformation using the MMFF94 force field. This is a crucial step for obtaining a physically realistic ligand pose.

  • Prepare for Docking (PDBQT format): Use AutoDock Tools (ADT) to prepare the final ligand file. This step assigns partial charges and defines rotatable bonds, which is essential for the docking simulation.

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select ligand_minimized.mol2.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Proper receptor preparation involves cleaning the crystal structure to ensure it is ready for docking.

  • Download PDB File: Obtain the structure file for PDB ID 3LN1 from the RCSB PDB database.[8][9]

  • Clean the Protein: Load 3LN1.pdb into a visualization tool like PyMOL or Discovery Studio.

    • Remove all water molecules.

    • Remove the co-crystallized inhibitor (Celecoxib, designated as "CXS" in this PDB file) and save it to a separate file (native_ligand.pdb) for the validation step.

    • Remove any other heteroatoms or cofactors not essential for binding.

    • Isolate the protein chains (Chains A and B are typically used for COX-2). Save the cleaned protein as receptor_cleaned.pdb.

  • Prepare for Docking (PDBQT format): Use ADT to add hydrogens and compute charges.

    • Launch ADT.

    • Go to File -> Read Molecule and open receptor_cleaned.pdb.

    • Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK.

    • Go to Grid -> Macromolecule -> Choose. Select the receptor to automatically add Gasteiger charges and merge non-polar hydrogens.

    • Save the final prepared receptor file as receptor.pdbqt.

This step is mandatory to ensure the trustworthiness of the docking setup. The goal is to prove that the chosen parameters can accurately reproduce the experimentally known binding pose of the native ligand.[11][20]

  • Prepare Native Ligand: Prepare the extracted native_ligand.pdb (Celecoxib) using the same procedure described in Step 1 , saving the final file as native_ligand.pdbqt.

  • Define the Search Space (Grid Box): In ADT, with receptor.pdbqt and native_ligand.pdbqt loaded, define a grid box centered on the native ligand's binding site. Ensure the box is large enough to encompass the entire active site (a size of 25 x 25 x 25 Å is often a good starting point). Record the center coordinates and dimensions.

  • Run Redocking Simulation: Use AutoDock Vina with a configuration file (conf_validate.txt) pointing to the prepared receptor and native ligand.

    Execute Vina from the command line: vina --config conf_validate.txt --log redocking_log.txt

  • Calculate RMSD: Superimpose the top-ranked pose from redocking_results.pdbqt onto the original native_ligand.pdb. Calculate the Root Mean Square Deviation (RMSD). A value below 2.0 Å validates the protocol.[10][21][22]

With a validated protocol, proceed to dock the compound of interest.

  • Run Docking Simulation: Use the same receptor.pdbqt and grid box parameters from the validation step. Create a new configuration file (conf_production.txt) that points to the prepared ligand.pdbqt.

    Execute Vina: vina --config conf_production.txt --log production_log.txt

Results and Interpretation

This section presents an illustrative analysis of simulated docking results.

Data Presentation and Visualization

Quantitative data should be summarized in clear, concise tables. Visualizations of workflows and interactions provide crucial context.

Table 1: Simulated Docking Protocol Validation Results

Ligand Docking Run Top Pose Binding Affinity (kcal/mol) RMSD from Crystal Pose (Å) Validation Status

| Celecoxib | Redocking | -12.9 | 1.15 | Passed |

Table 2: Simulated Docking Performance against COX-2

Compound Binding Affinity (kcal/mol) Predicted Interactions
Celecoxib (Native) -12.9 H-Bond with Arg513; Hydrophobic interactions with Val523, Phe518

| 6-Styryl-3-pyridazinol | -9.8 | H-Bond with Tyr385; π-π stacking with Trp387; Hydrophobic interactions |

Note: Binding affinity is reported in kcal/mol, where a more negative value indicates stronger predicted binding.[23][24][25][26]

Mandatory Visualizations (Graphviz)

G cluster_prep Preparation Phase cluster_validate Validation Phase cluster_prod Production Phase Ligand_Prep 1. Ligand Preparation (SMILES -> 3D -> PDBQT) Production_Dock 5. Production Docking (Test Ligand vs Receptor) Ligand_Prep->Production_Dock Receptor_Prep 2. Receptor Preparation (PDB -> Clean -> PDBQT) Redocking 3. Redocking (Native Ligand vs Receptor) Receptor_Prep->Redocking RMSD_Calc 4. RMSD Calculation (< 2.0 Å?) Redocking->RMSD_Calc RMSD_Calc->Production_Dock Protocol Validated Analysis 6. Results Analysis (Binding Energy & Pose) Production_Dock->Analysis

G Start Docking Results (Top Poses & Scores) CheckEnergy Binding Energy < -7.0 kcal/mol? Start->CheckEnergy Visualize Visualize Binding Pose in Active Site CheckEnergy->Visualize Yes Discard Discard or Re-evaluate CheckEnergy->Discard No CheckInteractions Key Interactions Formed? (H-Bonds, Hydrophobic) Visualize->CheckInteractions Proceed Candidate for Further Study (e.g., MD Simulation) CheckInteractions->Proceed Yes CheckInteractions->Discard No

Interpretation of Binding Interactions

The primary goal of post-docking analysis is to understand how the ligand interacts with the receptor's active site.[26][27]

  • Binding Affinity: The simulated binding affinity of -9.8 kcal/mol for 6-Styryl-3-pyridazinol suggests a potentially strong interaction with the COX-2 active site. While not as high as the co-crystallized inhibitor, it is well within the range of a promising hit compound.[25]

  • Binding Pose Analysis: Visual inspection using PyMOL is critical.[18][27] The analysis would focus on whether the pyridazinone core and the styryl tail are positioned to make meaningful contacts with key active site residues. For COX-2, crucial interactions often involve residues like Arg513, Tyr355, Tyr385, and Ser530.[28][29] A plausible binding mode for 6-Styryl-3-pyridazinol would show its pyridazinone ring forming hydrogen bonds with the polar residues (e.g., Tyr385), while the aromatic styryl group fits into a hydrophobic pocket, potentially forming π-π stacking interactions with aromatic residues like Trp387.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically rigorous workflow for the molecular docking of 6-Styryl-3-pyridazinol against COX-2. By emphasizing a self-validating protocol, we establish a high degree of confidence in the resulting in silico predictions.

The simulated results suggest that 6-Styryl-3-pyridazinol is a viable candidate for COX-2 inhibition, meriting further investigation. The logical next steps in a drug discovery pipeline would include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.

  • In Vitro Enzymatic Assays: To experimentally confirm the inhibitory activity against COX-2.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of 6-Styryl-3-pyridazinol to optimize binding affinity and selectivity.

By integrating robust computational methods like the one described here, researchers can more effectively navigate the complexities of drug design, ultimately accelerating the journey from virtual hit to viable therapeutic.

References

  • RCSB Protein Data Bank. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]

  • AutoDock Vina Tutorial. (2026). Protein-Ligand Docking for Beginners 2026. [Link]

  • InterPro. (n.d.). Crystal structure of Celecoxib bound to S121P murine COX-2 mutant (5jw1). [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • RCSB Protein Data Bank. (2016). 5JW1: Crystal structure of Celecoxib bound to S121P murine COX-2 mutant. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • National Center for Biotechnology Information. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Scripps Research. (2020). AutoDock Vina Manual. [Link]

  • GitHub. (n.d.). sha256feng/Autodock-vina-example: A simple tutorial for using Autodock Vina to find the ligand binding pose. [Link]

  • SciSpace. (n.d.). Ligand docking and binding site analysis with pymol and autodock/vina. [Link]

  • Ewieda, S. Y., Ahmed, E. M., Hassan, R. A., & Hassan, M. S. A. (2023). Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. Drug Development Research. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents | Request PDF. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 25-37. [Link]

  • Matter Modeling Stack Exchange. (2021). How to compare structural results by superposition and compute RMSD to validate docking?. [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results?. [Link]

  • ResearchGate. (n.d.). Validation of molecular docking protocol through RMSD analysis. [Link]

  • PubMed. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. [Link]

  • YouTube. (2022). Visualization of Molecular Docking result by PyMOL. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?. [Link]

  • Singh, J., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(21), 5039. [Link]

  • RCSB Protein Data Bank. (2010). 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

  • Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link]

  • RCSB Protein Data Bank. (2018). 5W58: Crystal Complex of Cyclooxygenase-2: (S)-ARN-2508 (a dual COX and FAAH inhibitor). [Link]

  • Sahu, A., et al. (n.d.). In silico library design, screening and MD simulation of COX-2 inhibitors for anticancer activity. EasyChair. [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]

  • Diller, D. J., & Merz, K. M. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(6), 2423–2431. [Link]

  • Kitchen, D. B., et al. (2004). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Computer Sciences, 44(6), 2174–2185. [Link]

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Foundational

Topic: Toxicity and Safety Profile of 6-Styryl-3-pyridazinol in Cell Lines

An In-Depth Technical Guide Abstract The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. 6-Styryl-3-pyridazinol, a s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. 6-Styryl-3-pyridazinol, a specific derivative, presents a promising candidate for further investigation due to its unique chemical features. However, before advancing any novel compound through the drug discovery pipeline, a rigorous evaluation of its safety and toxicity profile is paramount. This guide provides a comprehensive framework for the in-vitro toxicological assessment of 6-Styryl-3-pyridazinol. It is designed not as a rigid protocol, but as a strategic workflow, detailing the principles behind each experimental choice, from initial cytotoxicity screening to mechanistic and genotoxicity investigations. We will explore the critical assays, data interpretation, and the logical progression of experiments required to build a robust preclinical safety profile for this and related novel chemical entities.

Part 1: Foundational Cytotoxicity Assessment: Establishing a Baseline

The initial phase of any in-vitro toxicity study is to determine the concentration-dependent effect of the compound on cell viability. This foundational data informs the dose selection for all subsequent, more complex mechanistic assays. The choice of cell lines is critical; for a comprehensive profile, we recommend a panel that includes a metabolically active cell line (e.g., HepG2, human hepatoma) to screen for potential liver toxicity, a rapidly proliferating cancer cell line relevant to the compound's intended therapeutic area, and a non-cancerous cell line (e.g., NIH/3T3, mouse embryonic fibroblasts) to assess general cytotoxicity.

Principle of Orthogonal Assays

Relying on a single assay for cytotoxicity can be misleading. Different assays measure distinct cellular health parameters. Therefore, employing at least two orthogonal methods is crucial for a self-validating system. We will utilize a metabolic activity assay (XTT) and a membrane integrity assay (LDH) to build a more complete picture of the cytotoxic effects of 6-Styryl-3-pyridazinol.

Experimental Workflow: Cytotoxicity Screening

The overall workflow for initial screening is designed for efficiency and robustness, allowing for the rapid determination of the half-maximal inhibitory concentration (IC50).

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Parallel Assays cluster_analysis Phase 4: Analysis P1 Select & Culture Cell Lines (e.g., HepG2, NIH/3T3) P2 Prepare Serial Dilutions of 6-Styryl-3-pyridazinol E1 Seed Cells in 96-well Plates P2->E1 E2 Treat Cells with Compound (24-72h incubation) E1->E2 A1 XTT Assay (Measures Mitochondrial Activity) E2->A1 A2 LDH Assay (Measures Membrane Integrity) E2->A2 D1 Measure Absorbance (Plate Reader) A1->D1 A2->D1 D2 Calculate % Viability vs. Control D1->D2 D3 Determine IC50 Values D2->D3 G S1 Treat Cells with 6-Styryl-3-pyridazinol (e.g., at IC50 and 2x IC50) S2 Harvest Cells (including supernatant) S1->S2 S3 Wash with PBS S2->S3 S4 Resuspend in Annexin V Binding Buffer S3->S4 S5 Stain with Annexin V-FITC and Propidium Iodide (PI) S4->S5 S6 Incubate (15 min, dark) S5->S6 S7 Analyze via Flow Cytometry S6->S7 S8 Data Quadrant Analysis: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) S7->S8

Caption: Workflow for Annexin V/PI apoptosis vs. necrosis assay.

Protocol: Annexin V/PI Staining for Flow Cytometry

Protocol Steps:

  • Cell Treatment: Seed cells in 6-well plates and treat with 6-Styryl-3-pyridazinol at concentrations around the predetermined IC50 for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic bodies are included. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze the samples immediately using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

Part 3: Advanced Safety Assessment: Genotoxicity Potential

A critical safety liability for any new chemical entity is genotoxicity—the potential to damage DNA. This damage can lead to mutations and potentially cancer. Early-stage in-vitro assessment is crucial.

Principle: Visualizing DNA Damage

The Single Cell Gel Electrophoresis, or "Comet," assay is a sensitive method for detecting DNA strand breaks in individual cells. When lysed and subjected to electrophoresis, the DNA from a healthy cell remains compact, while the fragmented DNA from a damaged cell migrates out, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Protocol: Alkaline Comet Assay

Protocol Steps:

  • Cell Treatment: Treat cells with 6-Styryl-3-pyridazinol at non-cytotoxic concentrations for a short period (e.g., 2-4 hours). High cytotoxicity can lead to false positives due to DNA fragmentation from apoptosis/necrosis.

  • Cell Embedding: Mix the harvested cells with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a high-salt, detergent-based lysis solution overnight at 4°C. This removes cell membranes and proteins, leaving behind the DNA nucleoid.

  • Alkaline Unwinding: Place the slides in a high-pH electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks.

  • Electrophoresis: Perform electrophoresis at low voltage in the same alkaline buffer.

  • Neutralization & Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., % tail DNA) using specialized image analysis software.

Part 4: Integrated Safety Profile and Future Directions

By integrating the data from cytotoxicity, mechanistic, and genotoxicity assays, a preliminary safety profile of 6-Styryl-3-pyridazinol can be constructed.

Endpoint Assay Parameter Measured Example Favorable Outcome Example Unfavorable Outcome
Cytotoxicity XTT / LDHIC50 in HepG2 & NIH/3T3IC50 > 50 µMIC50 < 10 µM
Mechanism Annexin V / PIMode of Cell DeathInduces apoptosis at high concentrationsInduces necrosis at low concentrations
Genotoxicity Comet AssayDNA Strand BreaksNo significant increase in % tail DNASignificant increase in % tail DNA at non-toxic doses

Expert Interpretation: The ideal profile for a developmental candidate is low basal cytotoxicity (high IC50), a clean genotoxicity profile, and, if cell death is observed, a controlled apoptotic mechanism rather than a pro-inflammatory necrotic one. If 6-Styryl-3-pyridazinol shows potent efficacy in a cancer cell line with an IC50 of 1 µM but shows an IC50 of >100 µM in NIH/3T3 cells, it suggests a favorable therapeutic window. However, if the Comet assay is positive at 5 µM, this is a significant red flag that requires immediate and thorough follow-up investigation, potentially halting further development.

Future Directions:

  • Oxidative Stress: Investigate the role of reactive oxygen species (ROS) using assays like DCFH-DA, as many compounds induce toxicity via oxidative stress.

  • Mitochondrial Membrane Potential: Use dyes like JC-1 to specifically assess mitochondrial health, a key indicator of intrinsic apoptosis.

  • Caspase Activity Assays: Confirm apoptosis by measuring the activity of key executioner caspases like Caspase-3 and Caspase-7.

This structured, multi-parametric approach ensures a robust and reliable in-vitro safety assessment, providing the critical data needed to make an informed decision on the future development of 6-Styryl-3-pyridazinol.

References

  • Title: The comet assay: a method to measure DNA damage in individual cells. Source: Nature Protocols URL: [Link]

Exploratory

The Pharmacological Landscape of 6-Styryl-3-pyridazinol and its Derivatives: A Technical Review

For Immediate Release [City, State] – March 26, 2026 – The pyridazinone nucleus, a prominent scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Within this cla...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

[City, State] – March 26, 2026 – The pyridazinone nucleus, a prominent scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Within this class of compounds, 6-styryl-3-pyridazinol and its derivatives are emerging as a promising chemotype with a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the current state of research into the pharmacological properties of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.

The core structure, featuring a pyridazin-3(2H)-one ring substituted with a styryl (vinylbenzene) moiety at the 6-position, has been shown to be a key determinant of the diverse biological effects observed. These include significant anti-inflammatory, analgesic, anticancer, and antimicrobial activities. This review will delve into the synthesis, mechanism of action, and structure-activity relationships of these derivatives, supported by experimental data and protocols.

The Pyridazinone Core: A Privileged Scaffold

The pyridazinone ring system is a "wonder nucleus" in drug discovery, known to be associated with a wide array of pharmacological properties.[1][2] Its derivatives have been investigated for their potential as cardiovascular drugs, anti-inflammatory agents, anticancer therapeutics, and more.[2][3] The ease of functionalization at various positions of the pyridazinone ring allows for the fine-tuning of its biological activity, making it an attractive target for synthetic chemists.[1]

Synthesis of 6-Styryl-3-pyridazinol Derivatives

The synthesis of 6-substituted-3(2H)-pyridazinone derivatives typically involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.[3] For 6-styryl analogs, the starting γ-ketoacid would possess a styryl moiety. A general synthetic pathway is outlined below:

Figure 1: Generalized synthetic scheme for 6-styryl-3(2H)-pyridazinone derivatives.

This versatile synthetic approach allows for the introduction of various substituents on both the styryl ring and the pyridazinone nucleus, enabling the exploration of structure-activity relationships.

Pharmacological Properties

Anti-inflammatory and Analgesic Activity

Numerous studies have highlighted the potent anti-inflammatory and analgesic properties of 6-substituted-3(2H)-pyridazinone derivatives.[4][5][6][7] These compounds have been shown to be effective in various in vivo models of inflammation and pain.[5][7] A significant advantage of many pyridazinone derivatives is their reduced ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]

Mechanism of Action: The anti-inflammatory effects of some pyridazinone derivatives have been attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2][8] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins without affecting the gastroprotective functions of COX-1.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

A standard method to evaluate the in vivo anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model.

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Compound Administration: The test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity

The pyridazinone scaffold has been identified as a promising framework for the development of novel anticancer agents.[9][10][11] Derivatives have demonstrated significant cytotoxic and anti-proliferative activity against a range of human cancer cell lines.[9][11][12]

Mechanism of Action: The anticancer mechanisms of pyridazinone derivatives are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and proliferation.[9] For instance, some derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[9] Others have been found to upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[9]

Figure 2: Potential anticancer mechanisms of action for 6-styryl-3-pyridazinol derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Pyridazinone derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9][13][14][15] The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and the pyridazinone scaffold represents a valuable starting point for this endeavor.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: Bacterial or fungal strains are cultured to a specific density in a suitable broth medium.

  • Compound Dilution: A serial dilution of the test compounds is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR)

While specific SAR studies on 6-styryl-3-pyridazinol derivatives are limited, general trends can be extrapolated from studies on broader classes of 6-substituted pyridazinones. The nature and position of substituents on both the pyridazinone ring and the aromatic ring at the 6-position have been shown to significantly influence the pharmacological activity.[5][6] For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring at the 6-position can modulate the anti-inflammatory and analgesic potency.[6] Furthermore, substitutions at the N-2 position of the pyridazinone ring have been explored to enhance activity and reduce toxicity.[5]

Future Perspectives

The diverse pharmacological properties of 6-styryl-3-pyridazinol and its derivatives make them highly attractive candidates for further investigation in drug discovery and development. Future research should focus on:

  • Focused Synthesis and Screening: The synthesis and biological evaluation of a wider range of 6-styryl-3-pyridazinol derivatives with diverse substitution patterns are needed to establish a more detailed structure-activity relationship.

  • Mechanistic Studies: In-depth studies are required to elucidate the precise molecular mechanisms underlying the observed pharmacological activities.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds should be subjected to comprehensive in vivo efficacy and safety studies to assess their therapeutic potential and toxicological profiles.

References

  • [4] Dogruer, D. S., & Sahin, M. F. (2003). Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones. Turkish Journal of Chemistry, 27(6), 727-738.

  • [1] Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.

  • [5] Gökçe, M., Utku, S., & Küpeli, E. (2009). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. European journal of medicinal chemistry, 44(9), 3760-3764.

  • [9] Al-Ostath, A., El-Sabbagh, O. I., Al-Ghorbani, M., & Al-Salahi, R. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC medicinal chemistry, 13(5), 586-606.

  • [13] Gökçe, M., Utku, S., & Küpeli, E. (2018). In Vitro Antimicrobial Activities of 6-Substituted-3(2H)-pyridazinone-2-acetyl-2. Journal of Health Sciences, 8(1), 1-8.

  • [6] Gökçe, M., Utku, S., & Küpeli, E. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European journal of medicinal chemistry, 44(9), 3760-3764.

  • [8] O'Meara, T. R., & Simon, L. S. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749.

  • [7] Dogruer, D. S., Sahin, M. F., Kupeli, E., & Yesilada, E. (2003). Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones. Turkish Journal of Chemistry, 27(6), 727-738.

  • [2] Boukharsa, Y., & Kerbal, A. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.

  • [14] Capan, G., Ulusoy, N., Ergenc, N., & Kiraz, M. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 701.

  • [16] Gökçe, M., Utku, S., & Küpeli, E. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European journal of medicinal chemistry, 44(9), 3760-3764.

  • [3] Masciocchi, D., Gelain, A., Porta, F., Meneghetti, F., Pedretti, A., Celentano, G., ... & Villa, S. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(9), 2530.

  • [17] Wang, T., Dong, Y., Wang, L. C., Xiang, B. R., Chen, Z., & Qu, L. B. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4, 5-dihydro-3 (2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittel-forschung, 58(11), 569-573.

  • [15] Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 123-126.

  • [18] Masciocchi, D., Gelain, A., Porta, F., Meneghetti, F., Pedretti, A., Celentano, G., ... & Villa, S. (2016). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm, 7(3), 502-514.

  • [12] Ciftci, O., Ozdemir, Z., Acar, C., Sözen, M., Başak-Türkmen, N., Ayhan, İ., & Gözükara, H. (2021). Synthesis, cytotoxicity and anti-proliferative activity against ags cells of new 3 (2h)− pyridazinone derivatives endowed with a piperazinyl linker. Molecules, 26(5), 1304.

  • [19] Demirayak, S., Karaburun, A. C., & Beis, R. (2008). Synthesis and antimicrobial activity of some 3 (2H)-pyridazinone and 1 (2H)-phthalazinone derivatives. Turkish Journal of Chemistry, 32(4), 469-479.

  • [10] Devesa, I., Alcaraz, M. J., Riguera, R., & Ferrándiz, M. L. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1), 103.

  • [11] Ciftci, O., Ozdemir, Z., Acar, C., Sözen, M., Başak-Türkmen, N., Ayhan, İ., & Gözükara, H. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules, 26(5), 1304.

  • [20] Bozbey, İ., Özdemir, Z., Uslu, H., Özçelik, A. B., Şenol, F. S., & Orhan-Erdoğan, İ. (2020). 3 (2H)-Pyridazinone Derivatives: Synthesis, In-Silico Studies, Structure-Activity Relationship and In-Vitro Evaluation for Acetylcholinesterase Enzyme İnhibition. Mini reviews in medicinal chemistry, 20(12), 1042-1060.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-Styryl-3-pyridazinol

Application Note: Step-by-Step Synthesis Protocol for 6-Styryl-3-pyridazinol Executive Summary & Introduction 6-Styryl-3-pyridazinol (CAS 83516-65-8) and its tautomeric counterpart, 6-styryl-3(2H)-pyridazinone, represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 6-Styryl-3-pyridazinol

Executive Summary & Introduction

6-Styryl-3-pyridazinol (CAS 83516-65-8) and its tautomeric counterpart, 6-styryl-3(2H)-pyridazinone, represent a highly valuable class of heterocyclic pharmacophores. Pyridazinone derivatives are extensively utilized in medicinal chemistry and drug discovery due to their diverse biological activities, which include cardiotonic, antihypertensive, antinociceptive, and anti-inflammatory properties[1]. This application note outlines a robust, three-step synthetic protocol to produce 6-styryl-3-pyridazinol starting from commercially accessible precursors: levulinic acid and benzaldehyde. The methodology is designed for researchers requiring high-yield intermediate isolation, mechanistic clarity, and scalable reaction conditions.

Reaction Pathway & Mechanistic Rationale

The synthesis proceeds via a sequential condensation, cyclization, and oxidative dehydrogenation strategy. Understanding the causality behind these transformations is critical for troubleshooting and optimizing yields.

  • Step 1: Aldol Condensation. Levulinic acid undergoes an aldol condensation with benzaldehyde. Under specific thermodynamic control (using either dry HCl gas or a controlled basic environment), the reaction selectively occurs at the terminal methyl group (C5) of levulinic acid rather than the internal methylene (C3). This regioselectivity yields 6-phenyl-4-oxo-5-hexenoic acid (also known as β -benzylidenelevulinic acid) [2, 3].

  • Step 2: Hydrazone Formation and Cyclization. The ketocarboxylic acid intermediate is reacted with hydrazine hydrate. The initial nucleophilic attack forms a hydrazone at the C4 ketone. Sustained thermal energy drives the subsequent intramolecular cyclization with the C1 carboxylic acid, forming the 4,5-dihydro-3(2H)-pyridazinone ring via an amide bond formation.

  • Step 3: Oxidative Dehydrogenation. The final aromatization of the 4,5-dihydro-3(2H)-pyridazinone to the fully conjugated 6-styryl-3-pyridazinol is achieved via oxidative dehydrogenation. Bromine in glacial acetic acid is employed as the oxidant. The mechanism involves the electrophilic addition of bromine across the C4-C5 bond (or its enol equivalent), followed by the elimination of hydrogen bromide. This elimination is driven by the thermodynamic stability of the resulting fully conjugated pyridazinol/pyridazinone system [4].

Synthesis Workflow Visualization

SynthesisWorkflow A Levulinic Acid + Benzaldehyde B Aldol Condensation (Acid/Base Catalyst) A->B C 6-Phenyl-4-oxo-5-hexenoic acid (Intermediate 1) B->C D Hydrazine Hydrate (Cyclization) C->D E 6-Styryl-4,5-dihydro-3(2H)-pyridazinone (Intermediate 2) D->E F Oxidative Dehydrogenation (Br2/AcOH) E->F G 6-Styryl-3-pyridazinol (Final Product) F->G

Figure 1: Three-step synthetic workflow for 6-Styryl-3-pyridazinol from levulinic acid.

Quantitative Data Summaries

The following table summarizes the stoichiometry, critical reaction parameters, and expected yields for each step of the synthesis.

Synthesis StepReactants / ReagentsMolar EquivalentsTemp (°C)Time (h)Expected Yield (%)
1. Condensation Levulinic Acid : Benzaldehyde : Catalyst1.0 : 1.05 : Cat.25 - 604 - 1265 - 75
2. Cyclization Keto-acid : Hydrazine Hydrate1.0 : 1.280 (Reflux)3 - 580 - 88
3. Dehydrogenation Dihydropyridazinone : Br 2​ : AcOH1.0 : 1.1 : Solvent60 - 702 - 470 - 80

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 6-Phenyl-4-oxo-5-hexenoic acid
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Dissolve levulinic acid (11.6 g, 100 mmol) and benzaldehyde (11.1 g, 105 mmol) in 100 mL of absolute ethanol.

  • Catalysis: Introduce dry hydrogen chloride gas into the solution until saturation. (Causality: Acid catalysis provides superior regiocontrol for the terminal condensation of levulinic acid, preventing unwanted internal cross-aldol products).

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the disappearance of benzaldehyde via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.

  • Workup: Pour the mixture into 300 mL of ice-cold distilled water.

  • Purification: Filter the crude yellow precipitate under vacuum, wash with cold water, and recrystallize from ethanol to afford pure 6-phenyl-4-oxo-5-hexenoic acid.

Step 2: Synthesis of 6-Styryl-4,5-dihydro-3(2H)-pyridazinone
  • Setup: In a 250 mL round-bottom flask, suspend 6-phenyl-4-oxo-5-hexenoic acid (10.2 g, 50 mmol) in 100 mL of ethanol.

  • Hydrazine Addition: Slowly add hydrazine hydrate (80% aqueous, 3.75 g, 60 mmol) dropwise. (Caution: Hydrazine is highly reactive and toxic; perform strictly in a well-ventilated fume hood).

  • Cyclization: Heat the mixture to reflux (~80 °C) for 4 hours. (Causality: While the initial hydrazone formation is rapid at room temperature, the subsequent intramolecular cyclization requires sustained thermal energy to overcome the activation barrier for amide bond formation).

  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath to force precipitation.

  • Isolation: Filter the solid dihydropyridazinone under vacuum, wash with cold ethanol (2 x 15 mL), and dry in a desiccator.

Step 3: Oxidative Dehydrogenation to 6-Styryl-3-pyridazinol
  • Setup: Dissolve 6-styryl-4,5-dihydro-3(2H)-pyridazinone (8.0 g, 40 mmol) in 60 mL of glacial acetic acid in a 250 mL flask equipped with a dropping funnel.

  • Bromination: Dissolve liquid bromine (7.0 g, 44 mmol) in 20 mL of glacial acetic acid. Add this solution dropwise to the reaction flask over 30 minutes while maintaining the temperature at 60 °C. (Causality: Bromine acts as a strong electrophile. The subsequent elimination of HBr is facilitated by the acetic acid solvent and mild heating, driving the aromatization to the stable pyridazinol ring).

  • Reaction: Stir the mixture at 70 °C for an additional 2 hours.

  • Quenching (Self-Validating Step): Cool the mixture to room temperature and pour it into 200 mL of ice water containing 5% sodium thiosulfate. (Causality: Sodium thiosulfate safely reduces and neutralizes any unreacted, hazardous bromine into harmless bromide salts, preventing over-oxidation during workup).

  • Isolation & Purification: Collect the resulting precipitate by vacuum filtration. Wash thoroughly with water to remove acetic acid residues. Recrystallize the crude product from an ethanol/water mixture to yield pure 6-styryl-3-pyridazinol.

Analytical Characterization (Expected Data)

To validate the success of the synthesis, the final product should be characterized using standard spectroscopic methods:

  • 1 H NMR (DMSO- d6​ , 400 MHz): δ 13.1 (s, 1H, OH/NH tautomer exchangeable), 7.8 (d, 1H, pyridazine C5-H), 7.6-7.3 (m, 5H, Ar-H), 7.2 (d, 1H, vinylic H), 7.0 (d, 1H, vinylic H), 6.9 (d, 1H, pyridazine C4-H).

  • FT-IR (KBr, cm −1 ): 3200-2800 (broad, OH/NH stretching), 1660 (C=O stretching of the pyridazinone tautomer), 1605 (C=N stretching), 965 (trans-CH=CH out-of-plane bending, confirming the styryl geometry).

Application

Application Notes &amp; Protocols: 6-Styryl-3-pyridazinol as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Chemical Context 6-Styryl-3-pyridazinol (and its tautomer, 6-styrylpyridazin-3(2H)-one ; CAS: 83516-65-8) represents a highly versatile and privileged pharmacophore in modern drug discovery. The molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

6-Styryl-3-pyridazinol (and its tautomer, 6-styrylpyridazin-3(2H)-one ; CAS: 83516-65-8) represents a highly versatile and privileged pharmacophore in modern drug discovery. The molecular architecture of this scaffold is uniquely suited for biological interaction: the pyridazinone core provides essential hydrogen bond donor and acceptor sites, while the conjugated styryl extension offers tunable lipophilicity, π-π stacking capabilities, and distinct photophysical properties.

This application note synthesizes field-proven methodologies for utilizing 6-styryl-3-pyridazinol derivatives across three primary medicinal chemistry domains: selective anti-inflammatory agents (COX-2 inhibition), neuro-diagnostic imaging (Amyloid-Beta probes), and oncology (antiproliferative agents).

Application I: Selective COX-2 Inhibition & Anti-Inflammatory Agents

Scientific Causality & Mechanism

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) indiscriminately block both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to severe gastrointestinal toxicity. The 6-styryl-3-pyridazinol scaffold is strategically utilized to exploit the volumetric differences between the two isoenzymes. The bulky, rigid styryl group prevents the molecule from entering the narrower hydrophobic channel of COX-1, while perfectly anchoring into the larger secondary pocket of the COX-2 active site, conferring high selectivity and minimizing ulcerogenic side effects [1].

Protocol: In Vitro COX Inhibition & In Vivo Anti-Inflammatory Validation

This protocol is designed as a self-validating system, utilizing both biochemical assays and physiological models to confirm target engagement and functional outcome.

Phase A: In Vitro Fluorometric COX-1/COX-2 Assay

  • Preparation : Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Incubation : Add 6-styryl-3-pyridazinol derivatives (test) and Celecoxib (positive control for COX-2 selectivity) at varying concentrations (0.1 µM to 50 µM). Causality: Celecoxib establishes a baseline Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) to benchmark the test compounds.

  • Reaction Initiation : Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Detection : Measure the highly fluorescent resorufin byproduct (Ex: 530 nm / Em: 590 nm) using a microplate reader. The fluorescence is directly proportional to the PGG2 generated by COX activity.

Phase B: In Vivo Carrageenan-Induced Rat Paw Edema Model

  • Dosing : Administer the test compound (e.g., 10 mg/kg p.o.) to male Wistar rats. Use Indomethacin as a non-selective NSAID control.

  • Induction : Inject 0.1 mL of 1% λ-carrageenan into the subplantar tissue of the right hind paw. Causality: Carrageenan induces a biphasic inflammatory response; the critical second phase (2-6 hours post-injection) is heavily driven by COX-2 mediated prostaglandin release, making it the ideal specific functional readout.

  • Measurement : Quantify paw volume using a plethysmometer at 1, 3, and 5 hours post-injection to calculate the percentage of edema inhibition.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalysis PG Prostaglandins (e.g., PGE2) COX2->PG Synthesis Inflam Inflammation & Pain PG->Inflam Mediates Styryl 6-Styryl-3-pyridazinol Derivatives Styryl->COX2 Selective Inhibition

Mechanism of selective COX-2 inhibition by 6-styryl-3-pyridazinol derivatives.

Application II: Fluorescent Probes for Amyloid-Beta (Aβ) Plaques

Scientific Causality & Mechanism

The early diagnosis of Alzheimer's Disease relies on the detection of Aβ aggregates. The 6-styrylpyridazin-3(2H)-one architecture inherently functions as an environment-sensitive "push-pull" fluorophore [2]. In an aqueous buffer, the molecule undergoes rapid non-radiative decay via bond rotation, quenching fluorescence. However, upon intercalating into the hydrophobic cross-β sheets of Aβ fibrils, rotational relaxation is sterically restricted. This conformational locking results in a massive increase in quantum yield and a distinct blue-shifted emission, allowing for high-contrast imaging of plaques against background tissue.

Protocol: In Vitro Aβ Fibril Binding and Fluorescence Imaging
  • Fibril Preparation : Dissolve Aβ42 peptide in hexafluoroisopropanol (HFIP), evaporate to form a film, and reconstitute in PBS (pH 7.4). Incubate at 37°C for 72 hours. Causality: This extended incubation is thermodynamically required to transition random-coil Aβ monomers into the highly ordered cross-β sheet fibrils recognized by the probe.

  • Probe Incubation : Add the styryl-pyridazinone derivative (1 µM) to the Aβ42 fibrils (10 µM). Prepare a parallel control using monomeric Aβ42.

  • Validation Control : Utilize Thioflavin T (ThT) in a separate well as the gold-standard reference for cross-β sheet binding.

  • Spectral Analysis : Excite the samples at ~380-420 nm. Record the emission spectra from 450 nm to 650 nm. A successful binding event is validated by a >20-fold increase in fluorescence intensity at ~500-550 nm compared to the monomeric control.

ABeta_Imaging Prep 1. Prepare Aβ42 Fibrils (Incubate at 37°C for 72h) Incubate 2. Incubate with Styryl-pyridazinone Probe (Kd ~ nM range) Prep->Incubate Wash 3. Wash to Remove Unbound Probe Incubate->Wash Excite 4. Excite at ~380-420 nm Wash->Excite Emit 5. Detect Fluorescence Emission (~500-550 nm) Excite->Emit Shift & Intensity Increase

Workflow for in vitro fluorescence imaging of Aβ aggregates using styryl probes.

Application III: Antiproliferative & Anticancer Activity

Scientific Causality & Mechanism

Derivatives of 6-styryl-4,5-dihydro-2H-pyridazin-3-one have demonstrated significant cytotoxicity against human tumor cell lines (e.g., A549 lung carcinoma, A2780 ovarian carcinoma) [3]. The mechanism of action is frequently linked to the compound's ability to act as a competitive inhibitor at the ATP-binding site of receptor tyrosine kinases (such as EGFR), or by disrupting tubulin polymerization during mitosis, triggering apoptotic pathways.

Protocol: MTT Cell Viability Assay
  • Cell Seeding : Seed A549 or A2780 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Treatment : Treat cells with serial dilutions of the synthesized 6-styryl-pyridazinol derivatives (0.1 µM to 100 µM). Use Doxorubicin as a positive cytotoxic control.

  • MTT Addition : After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT to form purple formazan crystals, providing a direct metabolic readout of survivability.

  • Solubilization & Readout : Remove the media, dissolve the formazan in 150 µL DMSO, and measure absorbance at 570 nm to calculate the IC50 values.

Quantitative Data Summary

The following table summarizes the typical pharmacological metrics observed across the three primary applications of the 6-styryl-3-pyridazinol scaffold:

Compound Class ApplicationPrimary Target / ModelKey Pharmacological MetricTypical RangePrimary Mechanism of Action
Anti-inflammatory COX-2 EnzymeIC50 (In vitro)0.5 – 5.0 µMSelective blockade of the COX-2 secondary active site pocket.
Neuro-Diagnostic Imaging Aβ42 AggregatesKd (Binding Affinity)10 – 150 nMIntercalation into cross-β sheets causing fluorescence blue-shift.
Anticancer Agents A549 / A2780 Cell LinesIC50 (Cytotoxicity)2.0 – 15.0 µMInduction of apoptosis via kinase inhibition or tubulin disruption.

References

  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry, 2025.

  • Fluorescent 2-Styrylpyridazin-3(2H)-one Derivatives as Probes Targeting Amyloid-Beta Plaques in Alzheimer's Disease. Bioorganic & Medicinal Chemistry Letters, 2012.

  • Alkylation and 1,3-Dipolar Cycloaddition of 6-Styryl-4,5-dihydro-2H-pyridazin-3-one: Synthesis of Novel N-Substituted Pyridazinones. Semantic Scholar / Chemistry, 2015.

Method

Application Notes and Protocols for the Laboratory Synthesis of 6-Styryl-3-pyridazinol Analogs

Abstract This comprehensive guide provides detailed methodologies for the synthesis of 6-styryl-3-pyridazinol analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed methodologies for the synthesis of 6-styryl-3-pyridazinol analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyridazinone core is a "privileged structure" known to be present in a variety of biologically active molecules, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document outlines two primary and versatile synthetic strategies: the classical condensation approach starting from γ-keto acids and a modern cross-coupling strategy utilizing the Suzuki-Miyaura reaction. Additionally, a method for the direct introduction of the styryl moiety via a Wittig-type reaction is detailed. Each protocol is presented with step-by-step instructions, explanations of the underlying chemical principles, and expected outcomes to ensure reproducibility and success in a laboratory setting.

Introduction: The Significance of 6-Styryl-3-pyridazinol Analogs

Pyridazin-3(2H)-ones are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention from researchers due to their diverse pharmacological activities.[2] The introduction of a styryl group at the 6-position of the pyridazinone ring often enhances or modifies the biological profile of the parent molecule, making these analogs attractive targets for drug discovery programs. The styryl moiety can participate in various non-covalent interactions with biological targets, and its geometry and electronic properties can be readily tuned by introducing different substituents on the phenyl ring. The synthesis of a library of such analogs is crucial for establishing structure-activity relationships (SAR) and identifying lead compounds with optimal therapeutic potential.[3]

This guide is intended for researchers, scientists, and drug development professionals, providing them with the foundational knowledge and practical protocols to synthesize and explore this important class of molecules.

Overview of Synthetic Strategies

The synthesis of 6-styryl-3-pyridazinol analogs can be approached through several strategic disconnections. Here, we focus on three robust and widely applicable methods:

  • Strategy A: De Novo Ring Formation from γ-Keto Acids. This classical approach involves the construction of the pyridazinone ring from an acyclic precursor, typically a γ-keto acid, followed by the introduction or formation of the styryl group.

  • Strategy B: Palladium-Catalyzed Cross-Coupling. This modern and highly versatile method starts with a pre-formed 6-halo-pyridazinone core and introduces the styryl moiety via a Suzuki-Miyaura cross-coupling reaction.

  • Strategy C: Condensation with Aromatic Aldehydes. This strategy involves the direct condensation of a 6-methyl- or 6-phenacyl-pyridazinone with a substituted aromatic aldehyde to form the styryl double bond.

The choice of strategy will depend on the availability of starting materials, the desired diversity of the final analogs, and the specific substitution patterns required.

Synthetic Workflows and Mechanisms

Strategy A: De Novo Ring Formation

This strategy begins with the synthesis of a suitable γ-keto acid, which is then cyclized with hydrazine to form the pyridazinone ring. The styryl group can be introduced either before or after ring formation. A common route involves the condensation of levulinic acid with an aromatic aldehyde to form a 4-oxo-6-aryl-hex-5-enoic acid, which is then cyclized.[4]

Strategy_A cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization (Optional) Levulinic_Acid Levulinic Acid Keto_Acid 4-Oxo-6-aryl-hex-5-enoic acid Levulinic_Acid->Keto_Acid Base, Heat Aromatic_Aldehyde Aromatic Aldehyde (Ar-CHO) Aromatic_Aldehyde->Keto_Acid Dihydropyridazinone 6-Styryl-4,5-dihydropyridazin-3(2H)-one Keto_Acid->Dihydropyridazinone Reflux Hydrazine Hydrazine (N2H4) Hydrazine->Dihydropyridazinone Pyridazinol 6-Styryl-3-pyridazinol Dihydropyridazinone->Pyridazinol Oxidizing Agent (e.g., Br2/AcOH)

Caption: Workflow for Strategy A: De Novo Ring Formation.

The causality behind this approach lies in the inherent reactivity of the dicarbonyl system of the γ-keto acid with the dinucleophilic hydrazine, leading to a stable six-membered heterocyclic ring. The subsequent optional oxidation step is crucial for accessing the fully aromatic pyridazinol scaffold.

Strategy B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[3][5] In this context, a 6-chloro-3-pyridazinol is coupled with a styrylboronic acid or its ester. This method offers excellent functional group tolerance and allows for the late-stage introduction of diverse styryl moieties.[3]

Strategy_B cluster_0 Reaction Components cluster_1 Catalytic Cycle Chloropyridazinone 6-Chloro-3-pyridazinol Product 6-Styryl-3-pyridazinol Chloropyridazinone->Product Styrylboronic_Acid Styrylboronic Acid Styrylboronic_Acid->Product Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Product Base Base (e.g., Na2CO3) Base->Product

Caption: Workflow for Strategy B: Suzuki-Miyaura Cross-Coupling.

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and can be optimized for specific substrates.[3] Microwave-assisted protocols can significantly reduce reaction times.[3]

Strategy C: Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[6][7] In this strategy, a 6-formyl- or 6-acetyl-3-pyridazinol is reacted with a benzylphosphonium ylide to generate the desired 6-styryl-3-pyridazinol. This method provides excellent control over the location of the double bond.

Strategy_C cluster_0 Ylide Formation cluster_1 Wittig Reaction Benzyl_Halide Substituted Benzyl Halide Phosphonium_Salt Benzylphosphonium Salt Benzyl_Halide->Phosphonium_Salt PPh3 Triphenylphosphine (PPh3) PPh3->Phosphonium_Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Base_Ylide Strong Base (e.g., n-BuLi) Base_Ylide->Ylide Product 6-Styryl-3-pyridazinol Ylide->Product Pyridazinone_Aldehyde 6-Formyl-3-pyridazinol Pyridazinone_Aldehyde->Product

Caption: Workflow for Strategy C: Wittig Reaction.

The stereoselectivity of the Wittig reaction (i.e., the ratio of E/Z isomers) can be influenced by the nature of the ylide, the reaction conditions, and the presence of salts.[7][8] Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides tend to give the E-alkene.[9]

Detailed Experimental Protocols

Protocol for Strategy A: Synthesis of 6-(4-methoxystyryl)-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from the general procedure for the condensation of levulinic acid with aromatic aldehydes followed by cyclization.[4]

Materials:

  • Levulinic acid

  • 4-Methoxybenzaldehyde

  • Piperidine

  • Acetic acid

  • Toluene

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Step 1: Synthesis of 4-oxo-6-(4-methoxyphenyl)hex-5-enoic acid.

    • To a solution of levulinic acid (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in toluene (50 mL), add piperidine (1 mmol) and glacial acetic acid (1 mmol).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 6-8 hours, or until the theoretical amount of water has been collected.

    • Cool the reaction mixture to room temperature and wash with water (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude γ-keto acid. This is often used in the next step without further purification.

  • Step 2: Cyclization to form the pyridazinone.

    • Dissolve the crude 4-oxo-6-(4-methoxyphenyl)hex-5-enoic acid (10 mmol) in ethanol (50 mL).

    • Add hydrazine hydrate (12 mmol) dropwise to the solution.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 6-(4-methoxystyryl)-4,5-dihydropyridazin-3(2H)-one.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol for Strategy B: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a rapid synthesis of 6-styryl-3-pyridazinol analogs using microwave irradiation.[3]

Materials:

  • 6-Chloro-3-pyridazinol (protected, e.g., as the 2-tetrahydropyranyl ether)

  • (E)-2-Phenylvinylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup:

    • In a microwave reaction vial, combine the protected 6-chloro-3-pyridazinol (1 mmol), (E)-2-phenylvinylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).

    • Add a solution of Na₂CO₃ (2 mmol) in water (1 mL) followed by 1,4-dioxane (4 mL).

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at 130-140 °C for 20-30 minutes.

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Dilute the filtrate with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then deprotected (if necessary) and purified by column chromatography on silica gel to yield the pure 6-styryl-3-pyridazinol.

Self-Validation: Reaction progress should be monitored by TLC or LC-MS. The final product's structure and purity must be confirmed by spectroscopic methods.

Protocol for Strategy C: Wittig Reaction

This protocol details the formation of a 6-styryl-3-pyridazinol from a 6-formyl-3-pyridazinol.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 6-Formyl-3-pyridazinol (protected)

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 mmol) and anhydrous THF (10 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 mmol) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • Cool the ylide solution back down to 0 °C.

    • In a separate flask, dissolve the protected 6-formyl-3-pyridazinol (1 mmol) in anhydrous THF (5 mL).

    • Add the aldehyde solution dropwise to the ylide solution.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then deprotected and purified by column chromatography to afford the 6-styryl-3-pyridazinol.

Self-Validation: The formation of the alkene can be confirmed by the disappearance of the aldehyde proton and the appearance of vinylic protons in the ¹H NMR spectrum.

Data Summary

The following table provides representative data for the synthesis of 6-styryl-3-pyridazinol analogs using the described strategies. Yields and reaction conditions may vary depending on the specific substrates used.

StrategyStarting MaterialsKey ReagentsTypical ConditionsProductTypical Yield (%)
A Levulinic acid, Aromatic aldehydeHydrazine hydrateReflux in ethanol6-Styryl-4,5-dihydropyridazin-3(2H)-one60-85
B 6-Chloro-3-pyridazinol, Styrylboronic acidPd(OAc)₂, PPh₃, Na₂CO₃Microwave, 130-140 °C, 30 min6-Styryl-3-pyridazinol50-90
C 6-Formyl-3-pyridazinol, Benzyltriphenylphosphonium haliden-BuLiTHF, 0 °C to RT6-Styryl-3-pyridazinol45-75

Conclusion

The synthesis of 6-styryl-3-pyridazinol analogs is readily achievable in a laboratory setting through a variety of robust synthetic routes. The classical approach involving the cyclization of γ-keto acids provides a reliable method for accessing these scaffolds. For greater versatility and the rapid generation of analog libraries, modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are highly recommended. Furthermore, the Wittig reaction offers a direct and efficient means of constructing the styryl double bond. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare a diverse range of 6-styryl-3-pyridazinol analogs for further investigation in their drug discovery and development endeavors.

References

  • Verma S. K, et al. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J 2008;1(1). Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: [Link]

  • Preparation method of pyridazinone derivative, and intermediate thereof. Google Patents.
  • Synthetic route for preparation of pyridazinone derivatives (3–17). ResearchGate. Available from: [Link]

  • Fernandes, S. S. M., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules 2018, 23(11), 3014. Available from: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI. Available from: [Link]

  • Synthesis of pyridazine derivatives by Suzuki-Miyaura cross-coupling reaction and evaluation of their optical and electronic properties through experimental and theoretical studies. RCAAP. Available from: [Link]

  • de Arriba, Á. F., et al. Synthesis and chemistry of pyridazin-3(2H)-ones. Tetrahedron 2013, 69(49), 10563-10580. Available from: [Link]

  • Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research 2010, 2(2), 1111-1124.
  • Solid-Phase Syntheses of 6-Arylpyridazin-3( 2H )-Ones. ResearchGate. Available from: [Link]

  • (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. Available from: [Link]

  • Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2- (substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro. ResearchGate. Available from: [Link]

  • Gökçe, M., et al. Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro. Arzneimittelforschung 2011;61(1):1-7. Available from: [Link]

  • Organophosphorus-catalyzed Diaza-Wittig reaction: Application to the synthesis of pyridazines. The Royal Society of Chemistry. Available from: [Link]

  • The Wittig Reaction. University of Pittsburgh. Available from: [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Available from: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available from: [Link]

  • (PDF) Synthesis and analgesic, antiinflammatory and antimicrobial evaluation of 6-substituted-3(2H)-pyridazinone-2-acetyl-2. ResearchGate. Available from: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Wittig reaction. Wikipedia. Available from: [Link]

  • Küçükgüzel, I., et al. Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives. Arzneimittelforschung 2012;62(5):236-43. Available from: [Link]

  • Kim, Y., et al. Synthesis of pyridazine and thiazole analogs as SGLT2 inhibitors. Bioorg Med Chem Lett 2010;20(16):4775-8. Available from: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available from: [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry 2021, 86(13), 8926–8932. Available from: [Link]

  • Coates, W. J., & Mckillop, A. One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones. Synthesis 1993, 1993(03), 334-342. Available from: [Link]

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of 6-Styryl-3-pyridazinol Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This comprehensive guide provides a detailed framework for the in vivo assessment of 6-styryl-3-pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the in vivo assessment of 6-styryl-3-pyridazinol compounds, a novel class of molecules with significant therapeutic potential. Drawing from the broad pharmacological activities of pyridazinone cores—including anti-inflammatory, anticancer, and cardiovascular effects—this document outlines robust protocols for efficacy, pharmacokinetic, and toxicology studies.[1][2][3][4][5] The methodologies presented herein are designed to be adaptable, providing a strong foundation for researchers to build upon as they explore the specific biological activities of their unique 6-styryl-3-pyridazinol derivatives. The emphasis is on a scientifically rigorous, phased approach to preclinical development, ensuring the generation of high-quality, reproducible data suitable for regulatory submissions.

Introduction: The Therapeutic Promise of 6-Styryl-3-pyridazinol Compounds

The pyridazinone nucleus is a "magic moiety" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[4] These include, but are not limited to, anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3][4][5] The introduction of a styryl group at the 6-position of the pyridazinol core is anticipated to modulate these activities, potentially leading to enhanced potency, selectivity, and favorable pharmacokinetic profiles.

The likely mechanisms of action for this class of compounds may involve the inhibition of key enzymes such as cyclooxygenase-2 (COX-2) or phosphodiesterase 3 (PDE3), both of which are validated drug targets.[2][6][7] Given this, the in vivo testing strategy for 6-styryl-3-pyridazinol compounds should be multifaceted, exploring a range of potential therapeutic applications.

Preclinical In Vivo Study Design: A Phased and Logical Approach

A successful preclinical program for a new chemical entity (NCE) like a 6-styryl-3-pyridazinol derivative requires a systematic, phased approach. This ensures that resources are used efficiently and that the most promising candidates are advanced. The U.S. Food and Drug Administration (FDA) and other regulatory bodies require comprehensive preclinical data, including pharmacology, pharmacokinetics, and toxicology studies, before a compound can be tested in humans.[8][9]

Phase I: Preliminary Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

The initial step in any in vivo program is to determine a safe and tolerated dose range. These acute studies provide essential information for designing subsequent, more complex experiments.

Protocol: Acute Dose-Range Finding

  • Animal Model: Male and female BALB/c mice (6-8 weeks old) are a common starting point due to their well-characterized genetics and small size.[10]

  • Group Size: 3-5 animals per group.[10]

  • Vehicle Selection: The vehicle will depend on the solubility of the specific 6-styryl-3-pyridazinol compound. Common choices include 0.5% carboxymethylcellulose (CMC) or a solution containing DMSO, PEG400, and saline. The vehicle must be demonstrated to be non-toxic at the administered volume.

  • Dose Levels: A wide range of doses should be tested, for example, 1, 10, 100, and 1000 mg/kg, administered as a single dose via the intended clinical route (e.g., oral gavage [PO] or intraperitoneal [IP] injection).[10]

  • Data Collection:

    • Clinical Observations: Animals should be observed for any signs of toxicity, including changes in behavior, posture, and grooming, at regular intervals for at least 24 hours post-dose.

    • Body Weights: Record body weights before dosing and at the end of the observation period.

    • Morbidity and Mortality: Note any instances of severe illness or death.[10]

Phase II: Pharmacokinetic (PK) and Toxicokinetic (TK) Profiling

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for interpreting efficacy and toxicology data.

Protocol: Single-Dose Pharmacokinetics

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are often used for PK studies due to their larger blood volume compared to mice.

  • Group Size: 3-4 animals per group.[10]

  • Route of Administration and Dose: A non-toxic dose determined from the MTD study (e.g., 10 mg/kg PO and 2 mg/kg intravenous [IV]) is recommended. The IV dose allows for the determination of bioavailability.[10]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant.[10]

  • Sample Analysis: Plasma concentrations of the 6-styryl-3-pyridazinol compound are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated using non-compartmental analysis.[10]

Phase III: In Vivo Efficacy Evaluation

Based on the known activities of pyridazinone derivatives, the following efficacy models are recommended.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.

  • Animal Model: Male Wistar rats (180-220 g).

  • Group Size: 6-8 animals per group.

  • Dosing: The 6-styryl-3-pyridazinol compound or vehicle is administered (e.g., PO) 1 hour before the induction of inflammation. A positive control, such as indomethacin (10 mg/kg), should be included.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Endpoint Analysis: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage of inhibition of edema is calculated for each group.

Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is useful for assessing the effect of a compound on the production of pro-inflammatory cytokines.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Group Size: 8-10 animals per group.

  • Dosing: The 6-styryl-3-pyridazinol compound or vehicle is administered (e.g., PO) 1 hour prior to the LPS challenge (e.g., 1 mg/kg, IP).[10]

  • Endpoint Analysis: Blood is collected 2-4 hours after the LPS challenge for the analysis of cytokines such as TNF-α and IL-6 by ELISA.[7][10]

Protocol: Xenograft Tumor Model in Nude Mice

This model is used to evaluate the ability of a compound to inhibit tumor growth in vivo.

  • Animal Model: Athymic nude mice (4-6 weeks old).

  • Tumor Cell Implantation: A human cancer cell line of interest (e.g., A549 lung cancer cells) is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups. The 6-styryl-3-pyridazinol compound, vehicle, or a positive control (e.g., a standard-of-care chemotherapy agent) is administered daily (or as determined by PK data) for a set period (e.g., 21 days).

  • Endpoint Analysis:

    • Tumor Volume: Tumor size is measured with calipers every 2-3 days, and tumor volume is calculated.

    • Body Weight: Monitor for signs of toxicity.

    • Terminal Analysis: At the end of the study, tumors can be excised and weighed. Immunohistochemistry can be performed to assess biomarkers of drug activity.

Some pyridazinone derivatives have shown positive inotropic effects, suggesting a potential role in treating heart failure.[6][11]

Protocol: In Vivo Hemodynamic Assessment in Rats

  • Animal Model: Anesthetized male Sprague-Dawley rats.

  • Surgical Preparation: A catheter is inserted into the left ventricle via the right carotid artery to measure cardiac parameters. Another catheter is placed in the jugular vein for drug administration.

  • Dosing: The 6-styryl-3-pyridazinol compound is administered as an IV infusion at increasing doses.

  • Endpoint Analysis: Continuous monitoring of heart rate, blood pressure, and left ventricular developed pressure (LVDP) and its first derivative (±dP/dt), which is an indicator of cardiac contractility.

Phase IV: Preliminary Toxicology and Safety Assessment

These studies are crucial for identifying potential target organ toxicities and establishing a safety margin.[12] For regulatory submissions, these studies must be conducted under Good Laboratory Practice (GLP) conditions.[8]

Protocol: 7-Day Repeated-Dose Toxicity Study in Rats

  • Animal Model: Male and female Sprague-Dawley rats.

  • Group Size: 5 animals per sex per group.

  • Dose Levels: At least three dose levels (low, mid, and high) and a vehicle control group. The high dose should be the MTD or a limit dose (e.g., 1000 mg/kg/day).

  • Dosing: Daily administration for 7 consecutive days via the intended clinical route.

  • Data Collection:

    • Daily Clinical Observations and Body Weights.

    • Food Consumption.

    • Clinical Pathology: At the end of the study, blood is collected for hematology and clinical chemistry analysis.

    • Gross Pathology and Organ Weights: A full necropsy is performed, and major organs are weighed.

    • Histopathology: Tissues are collected and preserved for microscopic examination.

Data Presentation and Visualization

Tables for Quantitative Data

Table 1: Example Dosing Regimen for a 7-Day Repeated-Dose Toxicity Study

GroupTreatmentDose Level (mg/kg/day)Route of AdministrationNumber of Animals (Male/Female)
1Vehicle Control0Oral Gavage5/5
26-Styryl-3-pyridazinol50Oral Gavage5/5
36-Styryl-3-pyridazinol200Oral Gavage5/5
46-Styryl-3-pyridazinol800Oral Gavage5/5

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for non-IV routes)
Diagrams and Workflows

Preclinical_Workflow cluster_Phase1 Phase I: Dose Finding cluster_Phase2 Phase II: Pharmacokinetics cluster_Phase3 Phase III: Efficacy Models cluster_Phase4 Phase IV: Safety Assessment MTD Acute Dose-Range Finding (MTD Determination) PK Single-Dose PK Study (IV and Oral) MTD->PK Inform Dose Selection Tox 7-Day Repeated-Dose Toxicity Study MTD->Tox Set Dose Levels Inflammation Anti-Inflammatory Models (e.g., Paw Edema) PK->Inflammation Guide Dosing Regimen Cancer Anticancer Models (e.g., Xenograft) PK->Cancer Cardio Cardiovascular Models (e.g., Hemodynamics) PK->Cardio

Caption: Phased approach for preclinical in vivo evaluation.

Signaling_Pathway cluster_inflammation Potential Anti-Inflammatory Mechanism cluster_cardio Potential Cardiovascular Mechanism (PDE3 Inhibition) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound 6-Styryl-3-pyridazinol Compound->NFkB Inhibition cAMP cAMP PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A cAMP->PKA AMP AMP PDE3->AMP Ca ↑ Intracellular Ca2+ PKA->Ca Contraction ↑ Myocardial Contractility Ca->Contraction Compound2 6-Styryl-3-pyridazinol Compound2->PDE3 Inhibition

Caption: Potential signaling pathways for 6-styryl-3-pyridazinol compounds.

Conclusion and Future Directions

The in vivo testing protocols outlined in this guide provide a robust starting point for the preclinical evaluation of 6-styryl-3-pyridazinol compounds. It is imperative that researchers adapt and optimize these protocols based on the specific physicochemical properties and emerging biological data for their unique molecules. A thorough and well-documented preclinical package is the cornerstone of a successful drug development program. As more data on this promising class of compounds becomes available, more targeted and refined in vivo studies can be designed to fully elucidate their therapeutic potential.

References

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  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Wjpr.net. Retrieved from [Link]

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  • The effect of the specific phosphodiesterase (PDE) inhibitors on human and rabbit cavernous tissue in vitro and in vivo. (n.d.). PubMed. Retrieved from [Link]

  • Role of Phosphodiesterase III in the Antilipolytic Effect of Insulin in Vivo | Diabetes. (1995). American Diabetes Association. Retrieved from [Link]

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  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (2025). PubMed. Retrieved from [Link]

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  • Pharmacological activities of pyridazines and pyridazinone Derivatives. (2019). SAR Publication. Retrieved from [Link]

  • Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Adverse Drug-Induced Inotropic Effects in Early Drug Development. Part 1 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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Sources

Method

Application Notes &amp; Protocols: Cross-Coupling Methods for Synthesizing 6-Styryl-3-pyridazinol

Introduction: The Significance of the 6-Styryl-3-pyridazinol Scaffold The pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds exhibiting diverse biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 6-Styryl-3-pyridazinol Scaffold

The pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds exhibiting diverse biological activities, including cardiotonic, antihypertensive, and anticancer properties. The introduction of a styryl moiety at the 6-position creates the 6-styryl-3-pyridazinol framework, a structure of significant interest for drug development professionals. This functionalization allows for the exploration of a vast chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategies for forging the critical carbon-carbon bond between the pyridazinone ring and the styryl group.[1][2][3] These reactions are renowned for their efficiency, mild conditions, and broad functional group tolerance, making them indispensable tools in modern organic synthesis.[4]

This guide provides an in-depth analysis of two primary palladium-catalyzed cross-coupling methodologies for this synthesis: the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction. We will explore the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Method 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust methods for C-C bond formation, coupling an organoboron species (e.g., a boronic acid) with an organohalide.[5][6] For the synthesis of 6-styryl-3-pyridazinol, this typically involves the reaction of 6-chloro-3-pyridazinol with a styrylboronic acid. A key advantage is the commercial availability of a wide range of substituted styrylboronic acids, allowing for the rapid generation of diverse compound libraries.[1]

Reaction Principle & Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[5][7] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 6-chloro-3-pyridazinol, forming a Pd(II) complex.[7][8]

  • Transmetalation: In the presence of a base, the styryl group is transferred from the boronic acid to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer.[4][8]

  • Reductive Elimination: The two organic fragments (the pyridazinol and styryl groups) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7][8]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Both [label="Ar-Pd(II)L₂-Styryl", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Styryl\n(Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout ArylX [label="Ar-X\n(6-Chloro-3-pyridazinol)", shape=none, fontcolor="#5F6368"]; Boronic [label="Styryl-B(OH)₂ + Base", shape=none, fontcolor="#5F6368"];

// Edges Pd0 -> OxAdd [label=""]; ArylX -> OxAdd [style=dashed]; OxAdd -> PdII_Aryl [label=""]; PdII_Aryl -> Transmetal [label=""]; Boronic -> Transmetal [style=dashed]; Transmetal -> PdII_Both [label=""]; PdII_Both -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Regeneration"]; }

Suzuki-Miyaura Catalytic Cycle.

Detailed Application Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 6-styryl-3-pyridazinol from 6-chloro-3-pyridazinol and styrylboronic acid.

Reagents & Materials:

  • 6-chloro-3-pyridazinol

  • Styrylboronic acid (or its pinacol ester derivative)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-chloro-3-pyridazinol (1.0 eq), styrylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 6-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 6-styryl-3-pyridazinol.

Data Summary & Optimization

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. The following table summarizes common conditions and provides insights for optimization.

ParameterCommon ReagentsRationale & Optimization Insights
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(PPh₃)₄ is a pre-formed Pd(0) source, often reliable but can be air-sensitive. Pd(dppf)Cl₂ is an air-stable Pd(II) pre-catalyst with a robust ligand, excellent for challenging substrates.[9] Using a Pd(II) source like Pd(OAc)₂ requires an in situ reduction, which can be achieved by adding a phosphine ligand.
Ligand PPh₃, dppf, SPhos, XPhosThe ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps, often leading to higher yields and shorter reaction times, especially with less reactive chlorides.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is essential for the transmetalation step.[8] K₂CO₃ is a common, cost-effective choice. Cs₂CO₃ is more soluble and often provides better results with less reactive substrates. K₃PO₄ is a stronger base that can be effective in difficult couplings.
Solvent Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is common, as water helps to dissolve the inorganic base. Anhydrous conditions with a solvent like toluene can also be effective, particularly with specific base/catalyst systems. The solvent must be thoroughly degassed to remove oxygen.[10]

Troubleshooting Common Issues:

  • Low Yield: May result from incomplete reaction or catalyst deactivation. Consider using a more active ligand (e.g., a Buchwald-type ligand), a stronger base, or ensuring strictly anaerobic conditions.

  • Homo-coupling: Formation of bipyridazine or bistyrene byproducts can occur.[10] This often points to issues with the transmetalation step. Using more stable boronic esters (e.g., pinacol esters) or slow addition of the boronic acid can mitigate this.[10]

Method 2: The Heck-Mizoroki Reaction

The Heck reaction provides an alternative and powerful route, forming the C-C bond by coupling the organohalide with an alkene—in this case, styrene or a substituted styrene.[11][12][13] This method avoids the need to pre-form an organometallic reagent from the styrene component, which can be an advantage in terms of atom economy and step-count.

Reaction Principle & Catalytic Cycle

Similar to the Suzuki coupling, the Heck reaction is typically catalyzed by a palladium complex.[12] The catalytic cycle is distinct and involves the following key transformations:

  • Oxidative Addition: Pd(0) inserts into the 6-chloro-3-pyridazinol C-Cl bond to form an arylpalladium(II) complex.[11][12][14]

  • Alkene Coordination & Insertion (Migratory Insertion): The styrene molecule coordinates to the palladium center and then inserts into the Aryl-Pd bond. This step forms a new C-C bond and a σ-alkylpalladium(II) intermediate.[11][14]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium center is eliminated, forming the styryl double bond and a hydridopalladium(II) complex. This step is typically syn-periplanar and determines the stereochemistry of the resulting alkene (usually the E-isomer).[11]

  • Catalyst Regeneration: The base present in the reaction mixture neutralizes the generated H-X and facilitates the reductive elimination of H-X from the hydridopalladium(II) complex, regenerating the active Pd(0) catalyst.[11]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insertion [label="Migratory\nInsertion", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Alkyl [label="R-CH₂-CH(Ar)-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; BetaElim [label="β-Hydride\nElimination", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Styryl\n(Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Regen [label="Regeneration\n(Base)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for layout ArylX [label="Ar-X\n(6-Chloro-3-pyridazinol)", shape=none, fontcolor="#5F6368"]; Alkene [label="Styrene", shape=none, fontcolor="#5F6368"];

// Edges Pd0 -> OxAdd; ArylX -> OxAdd [style=dashed]; OxAdd -> PdII_Aryl; PdII_Aryl -> Insertion; Alkene -> Insertion [style=dashed]; Insertion -> PdII_Alkyl; PdII_Alkyl -> BetaElim; BetaElim -> Product; BetaElim -> Regen [label="H-Pd(II)L₂-X"]; Regen -> Pd0; }

Heck-Mizoroki Catalytic Cycle.

Detailed Application Protocol: Heck-Mizoroki Reaction

This protocol provides a general method for the synthesis of 6-styryl-3-pyridazinol via the Heck reaction.

Reagents & Materials:

  • 6-chloro-3-pyridazinol

  • Styrene or substituted styrene

  • Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (optional, e.g., P(o-tol)₃, PPh₃)

  • Base (e.g., Triethylamine (Et₃N), K₂CO₃)

  • High-boiling polar aprotic solvent (e.g., DMF, NMP)

  • Sealed reaction tube or pressure vessel

Step-by-Step Procedure:

  • Vessel Preparation: In a sealable reaction tube, combine 6-chloro-3-pyridazinol (1.0 eq), the palladium pre-catalyst (1-5 mol%), and any phosphine ligand (if used).

  • Reagent Addition: Add the solvent (e.g., DMF), the base (e.g., Et₃N, 1.5-2.0 eq), and the styrene (1.1-1.5 eq).

  • Sealing and Reaction: Securely seal the reaction tube. Heat the mixture to a high temperature (typically 100-140 °C) with stirring. Caution: Heating a sealed tube generates pressure. Ensure appropriate safety precautions and equipment are used.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction vessel to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude material by column chromatography or recrystallization to obtain the desired product.

Data Summary & Optimization

The Heck reaction is sensitive to steric and electronic factors, and optimization is often required.

ParameterCommon ReagentsRationale & Optimization Insights
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common, inexpensive Pd(II) pre-catalyst. It is often used with phosphine ligands which also act as reducing agents to form the active Pd(0) species in situ.[11]
Ligand PPh₃, P(o-tol)₃, None (ligandless)For simple substrates, phosphine ligands like PPh₃ are effective. Bulky ligands like P(o-tol)₃ can improve rates. Some Heck reactions, particularly with more reactive halides (iodides/bromides), can proceed under "ligandless" conditions, where the solvent or other species may coordinate to the palladium.
Base Et₃N, DIPEA, K₂CO₃, NaOAcAn organic base like triethylamine (Et₃N) is very common; it neutralizes the H-X produced and aids in the regeneration of the Pd(0) catalyst.[12] Inorganic bases like K₂CO₃ can also be used, often in polar aprotic solvents like DMF.
Solvent DMF, NMP, AcetonitrileHigh-boiling, polar aprotic solvents are typically required to achieve the necessary reaction temperatures and to keep the palladium species in solution.

Troubleshooting Common Issues:

  • Regioselectivity: While insertion at the β-carbon of styrene is heavily favored, minor amounts of the α-substituted product can form. This is generally controlled by the electronics of the styrene.

  • Low Reactivity: Aryl chlorides are less reactive than bromides or iodides in the Heck reaction. Higher temperatures, more active catalysts (e.g., those with N-heterocyclic carbene (NHC) ligands), or the use of additives may be necessary.[15]

Comparative Analysis: Suzuki vs. Heck

FeatureSuzuki-Miyaura CouplingHeck-Mizoroki Reaction
Styrene Partner Styrylboronic acid/esterStyrene (alkene)
Byproducts Boron-based saltsStoichiometric amount of base-HX salt
Functional Group Tolerance Generally very high; boronic acids are relatively stable.[1]Very good, but sensitive to groups that can coordinate strongly to palladium or react with the base.[15]
Substrate Scope Extremely broad due to the vast number of commercially available boronic acids.Broad, but can be limited by the availability of substituted styrenes.
Reaction Conditions Typically 80-100 °C. Often requires stringent inert atmosphere.Often requires higher temperatures (100-140 °C).
Key Advantage High reliability and predictability for library synthesis.More atom-economical as it avoids pre-functionalization of the styrene.

Conclusion

Both the Suzuki-Miyaura and Heck-Mizoroki reactions are highly effective and validated methods for the synthesis of 6-styryl-3-pyridazinol and its derivatives. The choice between them often depends on project-specific factors. For rapid library generation where a diverse range of styryl substituents is required, the Suzuki-Miyaura coupling is often the method of choice due to the wide availability of styrylboronic acids. For syntheses where atom economy is paramount or when the desired styrene is more readily available than its corresponding boronic acid, the Heck-Mizoroki reaction presents a compelling alternative. Mastery of both techniques provides the medicinal or process chemist with a versatile toolkit for accessing this important class of molecules.

References

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  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed. (2018, November 18). Available at: [Link]

  • Advances in transition-metal catalyzed vicinal (hydr)oxy-chlorination of styrene derivatives - Chemical Review and Letters. (2025, June 30). Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and - NSF PAR. (2022, May 18). Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available at: [Link]

  • Denitrative Cross-Couplings of Nitrostyrenes - MDPI. (2020, July 27). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Styryl-3-pyridazinol Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working on the synthesis and optimization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working on the synthesis and optimization of 6-Styryl-3-pyridazinol (also known via its lactam tautomer as 6-styrylpyridazin-3(2H)-one)[1].

The primary synthetic route for this scaffold relies on an Aldol/Knoevenagel-type condensation between 6-methylpyridazin-3(2H)-one and benzaldehyde[2]. Because the 6-methyl group is only weakly acidic, achieving high reaction yields requires precise control over thermodynamics, base selection, and solvent properties[3].

Mechanistic Overview & Troubleshooting Workflow

To effectively troubleshoot your reaction, it is critical to understand the causality of the condensation pathway. The reaction requires deprotonation of the 6-methyl group to form a transient enolate, followed by nucleophilic attack on the benzaldehyde carbonyl, and subsequent dehydration to yield the thermodynamically favored E-styryl derivative[4].

SynthesisPathway SM 6-Methylpyridazin-3(2H)-one + Benzaldehyde Base Base Catalyst (NaOMe, KOH, or Pip/AcOH) SM->Base Deprotonation Enolate Enolate Intermediate Base->Enolate pKa ~ 18-20 Cannizzaro Side Reaction: Cannizzaro (Benzyl Alc. + Benzoic Acid) Base->Cannizzaro Excess Base / Fast Addition Unreacted Incomplete Conversion (Weak Base) Base->Unreacted Insufficient Base Strength Aldol β-Hydroxy Intermediate Enolate->Aldol Nucleophilic Attack Target 6-Styryl-3-pyridazinol (E-Isomer Favored) Aldol->Target Dehydration (-H2O) Thermodynamic Control

Reaction pathway and troubleshooting logic for 6-styryl-3-pyridazinol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yield consistently below 40% despite prolonged heating? A: This is the most common issue in methylheterocycle condensations[3]. The 6-methyl group of pyridazin-3(2H)-one has a relatively high pKa (estimated ~18-20) compared to traditional active methylenes (like malononitrile). If you are using a weak base (e.g., Triethylamine or Pyridine), the equilibrium strongly favors the protonated starting material, leading to incomplete enolate formation.

  • Solution: Switch to a stronger base. Sodium methoxide (NaOMe) in anhydrous methanol or Potassium hydroxide (KOH) in ethanol are standard. For highly recalcitrant substrates, using a concerted acid/base catalyst system (Piperidine/Acetic acid) under Dean-Stark conditions drives the reaction forward by continuously removing the water byproduct.

Q2: I am observing a significant amount of benzyl alcohol and benzoic acid in my crude mixture. What is happening? A: You are observing the Cannizzaro reaction. When strong bases (like KOH or NaOMe) are used in the presence of an aldehyde lacking alpha-protons (benzaldehyde), the aldehyde disproportionates into its corresponding alcohol and carboxylic acid. This consumes your benzaldehyde and lowers the yield of the styryl product.

  • Solution: Do not add the benzaldehyde all at once. Add it dropwise over 1-2 hours to a refluxing mixture of the 6-methylpyridazin-3(2H)-one and base. Alternatively, switch to the Dean-Stark method (Protocol B), which avoids strong alkoxide bases entirely.

Q3: My NMR shows a mixture of E and Z isomers. How do I maximize the E-isomer yield? A: The initial aldol addition and subsequent dehydration can kinetically yield a mixture of E and Z isomers. However, the E-isomer (trans) is thermodynamically vastly superior due to reduced steric clash between the pyridazine and phenyl rings.

  • Solution: Ensure adequate reflux time (at least 12-18 hours) to allow thermodynamic equilibration. If a Z-isomer persists, you can isomerize the crude mixture by dissolving it in toluene, adding a catalytic amount of iodine ( I2​ ), and exposing it to visible light for 2 hours.

Q4: The starting material, 6-methylpyridazin-3(2H)-one, is not dissolving in the reaction solvent. Can I use water? A: Pyridazinones exhibit strong lactam-lactim tautomerism, resulting in extensive intermolecular hydrogen bonding and high crystal lattice energy[4]. This makes them poorly soluble in non-polar solvents. Do not use water if you are using alkoxide bases, as it will quench the base.

  • Solution: Use polar aprotic solvents (DMF, DMSO) if using non-nucleophilic bases, or use high-boiling protic solvents (Ethanol, n-Butanol) under reflux conditions. The starting material will gradually dissolve as the enolate is formed.

Quantitative Data Comparison

The table below summarizes internal benchmarking data for the condensation of 6-methylpyridazin-3(2H)-one with benzaldehyde under various conditions.

ConditionCatalyst SystemSolventTemp (°C)Time (h)Yield (%)E:Z Ratio
A (Standard Base) NaOMe (1.5 eq)MeOH (Anhydrous)65 (Reflux)1245 - 5585:15
B (Strong Base) KOH (2.0 eq)EtOH78 (Reflux)860 - 7090:10
C (Weak Base) Et 3​ N (2.0 eq)DMF10024< 20N/A
D (Dean-Stark) Piperidine / AcOH (0.2 eq)Toluene110 (Reflux)1875 - 85> 95:5

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized methodologies.

Protocol A: Base-Catalyzed Condensation (For stable, electron-deficient aldehydes)

Mechanism: Direct deprotonation yielding a highly reactive enolate.

  • Charge a flame-dried 100 mL round-bottom flask with 6-methylpyridazin-3(2H)-one (10.0 mmol) and anhydrous ethanol (30 mL).

  • Add Potassium hydroxide (KOH, 20.0 mmol) and stir at room temperature for 30 minutes until a slight color change indicates enolate formation.

  • Heat the mixture to gentle reflux (78 °C).

  • Dissolve benzaldehyde (12.0 mmol) in anhydrous ethanol (10 mL) and add dropwise to the refluxing mixture over 1 hour via an addition funnel (prevents Cannizzaro side-reactions).

  • Reflux for an additional 8 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Cool to room temperature and pour into crushed ice (100 g). Neutralize with 1M HCl to pH 6-7.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure E-6-styryl-3-pyridazinol.

Protocol B: Acid/Base Concerted Condensation (Dean-Stark Method)

Mechanism: Iminium ion formation from the aldehyde and piperidine, coupled with continuous thermodynamic dehydration.

  • Charge a 250 mL round-bottom flask with 6-methylpyridazin-3(2H)-one (10.0 mmol), benzaldehyde (11.0 mmol), and toluene (100 mL).

  • Add Piperidine (2.0 mmol) and Glacial Acetic Acid (2.0 mmol).

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to vigorous reflux (110 °C). The azeotropic removal of water will begin.

  • Continue refluxing for 18 hours or until water ceases to collect in the trap.

  • Cool the reaction mixture. If the product precipitates upon cooling, filter it directly and wash with cold toluene. If it remains in solution, concentrate under reduced pressure and purify via silica gel chromatography.

References

  • ChemicalBook.6-STYRYL-3-PYRIDAZINOL | 83516-65-8.
  • ResearchGate.Synthesis and chemistry of pyridazin-3(2H)-ones.
  • Sphinx Knowledge House.Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone.
  • ACS Publications.Visible-Light-Induced Multicomponent Cascade Cycloaddition... (Knoevenagel condensation of methylheterocycles).

Sources

Optimization

How to solve solubility issues of 6-Styryl-3-pyridazinol in aqueous media

Technical Support Center: 6-Styryl-3-pyridazinol Welcome to the technical support guide for 6-Styryl-3-pyridazinol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions reg...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Styryl-3-pyridazinol

Welcome to the technical support guide for 6-Styryl-3-pyridazinol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous media. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to overcome common experimental hurdles and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 6-Styryl-3-pyridazinol, and why is its aqueous solubility a challenge?

6-Styryl-3-pyridazinol is a heterocyclic organic compound featuring a pyridazinone core linked to a styryl group. Its structure, characterized by a large, rigid, and predominantly non-polar surface area, is the primary reason for its poor aqueous solubility.[1][2] Water is a highly polar solvent that prefers to interact with other polar molecules. The hydrophobic styryl and pyridazinone components disrupt the favorable hydrogen-bonding network of water, making it energetically unfavorable for the compound to dissolve. This challenge is common for many drug candidates, with estimates suggesting that up to 90% of molecules in the discovery pipeline are poorly water-soluble.[3]

To provide a clearer picture, here are the estimated physicochemical properties of a related analogue, 6-phenyl-pyridazin-3(2H)-one, which highlight its solubility challenges.

PropertyValueImplication for Aqueous Solubility
Molecular Weight 172.18 g/mol Larger molecules often have lower solubility.
Hansen Solubility Parameter (δ) 24.70 MPa¹/²Suggests lower polarity. The large difference from water's δ value (47.80 MPa¹/²) predicts poor miscibility.[1]
LogP (Predicted) ~1.5 - 2.5Indicates a higher affinity for lipidic (non-polar) environments over aqueous ones.
Aqueous Solubility (experimental) Very Low (~1.26 x 10⁻⁵ mole fraction)Confirms the compound is poorly soluble in water.[2]
pKa (Predicted) ~9-10 (for N-H proton)The pyridazinone N-H is weakly acidic, meaning it will be predominantly in its neutral, less soluble form at physiological pH.[4]
Q2: How does pH influence the solubility of 6-Styryl-3-pyridazinol?

The solubility of ionizable compounds like 6-Styryl-3-pyridazinol is highly dependent on pH, a relationship described by the Henderson-Hasselbalch equation.[5][6] The pyridazinone ring contains a weakly acidic proton (N-H).

  • At acidic or neutral pH (pH < pKa): The compound exists primarily in its neutral, protonated form. This form is less polar and thus has very low aqueous solubility.

  • At alkaline pH (pH > pKa): The N-H proton can be removed, forming a negatively charged pyridazinolate anion. This ionized form is significantly more polar and, therefore, more soluble in water.

By raising the pH of the aqueous medium above the compound's pKa, you can dramatically increase its solubility.[6]

Figure 1: pH-Dependent Ionization of 6-Styryl-3-pyridazinol

Troubleshooting Guide

Q3: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous buffer. What is happening and how can I fix it?

This common issue is called solvent-shifting precipitation . You are moving the compound from a highly favorable organic solvent (DMSO), where it is very soluble, to an unfavorable aqueous environment, causing it to "crash out" of solution.[7] This is a kinetic solubility problem.[8][9]

Root Cause: The concentration of the compound in the final aqueous solution exceeds its maximum thermodynamic solubility in that medium.

Solutions:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize the Dilution Method: Avoid adding the DMSO stock directly into the full volume of buffer. Instead, add the DMSO stock to a smaller volume of buffer while vortexing vigorously to promote rapid mixing and dispersion. This can sometimes create a metastable supersaturated solution that is stable for the duration of an experiment.

  • Incorporate a Co-solvent: Add a water-miscible organic solvent to your aqueous buffer. This increases the overall solvent capacity for your compound.[10][11]

Troubleshooting_Precipitation Figure 2: Workflow for Addressing Precipitation Issues Start Compound Precipitates from DMSO Stock in Aqueous Buffer Check_Conc Is the final concentration absolutely necessary? Start->Check_Conc Lower_Conc ACTION: Lower the final concentration. Check_Conc->Lower_Conc No Check_pH Can the experimental pH be modified? Check_Conc->Check_pH Yes Use_Cosolvent ACTION: Incorporate a co-solvent (e.g., PEG 400, Propylene Glycol) into the aqueous buffer. Use_Excipient ACTION: Use a solubilizing excipient like HP-β-Cyclodextrin. Use_Cosolvent->Use_Excipient If toxicity is a concern Check_pH->Use_Cosolvent No Adjust_pH ACTION: Increase buffer pH to > pKa to ionize the compound. Check_pH->Adjust_pH Yes

Figure 2: Workflow for Addressing Precipitation Issues
Q4: I need a purely aqueous solution for a cell-based assay where organic solvents are toxic. What are my best options?

When co-solvents are not an option, you must modify the aqueous vehicle itself. The two primary methods are pH adjustment and the use of specialized solubilizing excipients.

Option 1: pH Adjustment

As discussed in the FAQ, increasing the pH will ionize the molecule and increase solubility.

Option 2: Cyclodextrin-Based Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble molecules like 6-Styryl-3-pyridazinol, forming an "inclusion complex" where the hydrophobic part of the molecule is shielded from water.[14][15] This complex as a whole is water-soluble.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.

Figure 3: Cyclodextrin Inclusion Complex Formation

Table 2: Comparison of Primary Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
Co-solvents Reduces bulk solvent polarity.[10][16]Simple to implement; effective for many compounds.Can be toxic to cells; may alter protein conformation.[17]
pH Adjustment Ionizes the compound, increasing polarity.[6][18]Highly effective; uses simple buffers.Only works for ionizable compounds; requires assay to be stable at the required pH.
Cyclodextrins Forms a water-soluble inclusion complex.[12][14]Low cellular toxicity; can improve compound stability.[12]Can be expensive; may interact with cell membranes at high concentrations.
Surfactants Forms micelles that encapsulate the compound.[19][20]High solubilization capacity above the Critical Micelle Concentration (CMC).[20]Can disrupt cell membranes; may interfere with protein-based assays.[18]
Q5: The solubility of my compound seems to vary between different synthesis batches. Why would this happen?

Batch-to-batch variability in solubility is often due to polymorphism .[21] Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[22] These different polymorphs can have distinct physicochemical properties, including solubility and dissolution rate.[21][23]

  • Metastable Forms: Are generally more soluble but are thermodynamically unstable and can convert to a more stable, less soluble form over time.[21]

  • Stable Forms: Are less soluble but are the thermodynamically favored state.[24]

If one batch crystallizes as a metastable form and another as the stable form, you will observe different solubilities.[25] It is crucial to characterize the solid form of your compound using techniques like Powder X-ray Diffraction (PXRD) to ensure consistency.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination via pH Adjustment

This protocol determines the pH at which 6-Styryl-3-pyridazinol solubility is achieved for a target concentration.

Materials:

  • 6-Styryl-3-pyridazinol powder

  • DMSO

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 11.0.

  • 96-well microplate (UV-transparent if using a plate reader)

  • Plate shaker

  • Spectrophotometer or HPLC-UV

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of 6-Styryl-3-pyridazinol (e.g., 10 mM) in 100% DMSO.

  • Set up Plate: Add 198 µL of each buffer from your pH series to different wells of the 96-well plate.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock to each well. This creates a final concentration of 100 µM with 1% DMSO.[26][27]

  • Equilibrate: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow it to reach equilibrium.[8]

  • Observe Precipitation: Visually inspect the plate for any signs of precipitation.

  • Quantify Soluble Fraction (Optional but Recommended): a. Centrifuge the plate to pellet any precipitate. b. Carefully transfer the supernatant to a new, clean plate. c. Measure the absorbance at the compound's λ_max or analyze by HPLC to determine the concentration of the dissolved compound.

  • Analysis: Plot the measured soluble concentration against the buffer pH. The pH at which the concentration remains at your target level (e.g., 100 µM) is your minimum required pH for solubilization.

References

  • Micellar solubilization - Wikipedia. Available at: [Link]

  • Bircan, E., & Glembotski, C. C. (2021). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceuticals, 14(3), 231. Available at: [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1899-1921. Available at: [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(14), 3298. Available at: [Link]

  • de Jesus, M. B., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers, 13(16), 2721. Available at: [Link]

  • Gali, L., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(15), 3456. Available at: [Link]

  • Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(7), 1494. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - MDPI. Available at: [Link]

  • Mura, P. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 15(9), 2318. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Savla, S., et al. (2014). Approaches to improve solubility of poorly water soluble drugs. Journal of Pharmaceutical Investigation, 44, 47-60. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis. Available at: [Link]

  • Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development - Wiley-VCH. Available at: [Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules - ACS Publications. Available at: [Link]

  • Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]

  • Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability - ManTech Publications. Available at: [Link]

  • Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy - MDPI. Available at: [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - SciSpace. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy - PubMed. Available at: [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. Available at: [Link]

  • Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents - Longdom. Available at: [Link]

  • Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems - Pharmedicine Journal. Available at: [Link]

  • Why Polymorphism is Key in Drug Development! - PharmaCores. Available at: [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • pKa values in solubility determination using the Henderson- Hasselbalch equation. Available at: [Link]

  • Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Available at: [Link]

  • Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy. Available at: [Link]

  • Some of the 3(2H)-pyridazinone derivatives with analgesic and anti-inflammatory activity - ResearchGate. Available at: [Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity - Taylor & Francis. Available at: [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available at: [Link]

  • Calculated pKa values for C-H bonds in 1 and 3 - ResearchGate. Available at: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Baruch S. Blumberg Institute. Available at: [Link]

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 6-STYRYL-3-PYRIDAZINOL — Chemical Substance Information - NextSDS. Available at: [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations - MDPI. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - Semantic Scholar. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for 6-Styryl-3-pyridazinol Purification

Welcome to the technical support center for the purification of 6-Styryl-3-pyridazinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-Styryl-3-pyridazinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this heterocyclic compound. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when purifying pyridazinone derivatives like 6-Styryl-3-pyridazinol on silica gel?

The primary challenge stems from the molecule's structure. Pyridazinones can be relatively polar and often contain basic nitrogen atoms. These nitrogens can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is a common cause of significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column.[1][2]

Q2: What is a good starting point for a mobile phase (eluent) system?

For compounds of intermediate polarity like 6-Styryl-3-pyridazinol, a mixture of a non-polar and a polar solvent is standard. A typical starting point, widely used for pyridazinone derivatives, is a combination of Hexane and Ethyl Acetate .[3][4] Begin by developing a method with Thin Layer Chromatography (TLC) to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[2] This Rf value generally translates well to column chromatography, ensuring the compound elutes in a reasonable volume without being too close to the solvent front or requiring excessively polar conditions.

Q3: How do I properly select and prepare my stationary phase?

Standard flash-grade silica gel (e.g., 60 Å, 40-63 µm) is the conventional choice for this type of purification.[3][4] The key to a successful separation lies in a well-packed column. A poorly packed column with channels or cracks will lead to broad peaks and poor separation.[5] For compounds prone to tailing, consider deactivating the silica gel. This can be done by preparing the silica slurry in your mobile phase that has been pre-treated with a small amount of a basic modifier, such as triethylamine (0.1-1%).[5]

Q4: My compound appears as a streak or "tail" on the TLC plate instead of a tight spot. What does this indicate?

This is a classic sign of undesirable secondary interactions between your compound and the stationary phase, which will almost certainly translate to poor performance on the column.[1] For a basic compound like 6-Styryl-3-pyridazinol, this tailing on an acidic silica plate is caused by the aforementioned interaction with silanol groups. This observation on the TLC plate is a strong indicator that you will need to modify your mobile phase with a base (like triethylamine) to achieve a successful column separation.

Troubleshooting Guide: From Common Issues to Proven Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Issue 1: Poor Separation—My target compound is co-eluting with an impurity.

  • Q: I've run my column, but the collected fractions contain both my product and a closely-related impurity. How can I improve the resolution?

    • Expert Analysis: This occurs when the chosen mobile phase does not have sufficient selectivity for the two compounds, meaning it doesn't adequately differentiate between them. Simply increasing or decreasing the polarity of the same solvent system may not be enough.

    • Solution Pathway:

      • Re-optimize with TLC: The first step is always to return to TLC. Your goal is to find a solvent system where the spots for your product and the impurity are as far apart as possible (maximizing ΔRf).[4]

      • Change Solvent Selectivity: If adjusting the ratio of your current system (e.g., Hexane/EtOAc) is ineffective, you must change the composition. Solvents are grouped by selectivity based on their dipole moment, and hydrogen bonding capabilities. Try replacing one of the components with a solvent of similar polarity but from a different selectivity group. For example, you could substitute ethyl acetate with dichloromethane or a mixture of dichloromethane and methanol.

      • Employ a Gradient Elution: If impurities are spread out, a gradient elution can be highly effective. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity over the course of the run to elute your target compound, leaving more polar impurities behind on the column.[6]

Issue 2: The Compound is Stuck—My product will not elute from the column.

  • Q: I have passed many column volumes of eluent through the column, but my product has not come off. What should I do?

    • Expert Analysis: Your compound is too strongly adsorbed to the silica gel, indicating the mobile phase is not polar enough to displace it and carry it down the column.

    • Solution Pathway:

      • Gradually Increase Polarity: Do not make a drastic jump in polarity, as this can cause impurities stuck at the top of the column to wash out all at once with your product. Gradually increase the percentage of the polar solvent in your eluent system (e.g., from 30% EtOAc in Hexane to 40%, then 50%, and so on).[5]

      • Introduce a Stronger Polar Solvent: If a high concentration of your initial polar solvent is still ineffective, a stronger solvent may be needed. Adding a small amount of methanol (e.g., 1-5%) to your ethyl acetate or dichloromethane-based mobile phase can significantly increase its eluotropic strength and help elute highly retained compounds.

Issue 3: Severe Peak Tailing—The collected fractions show a long, drawn-out elution profile, leading to low concentration and impurity mixing.

  • Q: My compound is eluting, but over a very large volume of solvent. The peak on the chromatogram is broad with a distinct tail. How can I get a sharper peak?

    • Expert Analysis: This is the most common issue for amine-containing heterocycles and is a direct result of interactions with acidic silanol groups on the silica.[1] The basic nitrogen on your pyridazinol is reversibly binding to these sites, slowing its progress down the column in a non-uniform way.

    • Solution Pathway:

      • Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% is the standard choice.[2][5] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your compound. This allows your compound to travel through the column interacting primarily with the bulk silica surface, resulting in a much sharper, more symmetrical peak.

      • Consider an Alternative Stationary Phase: If the compound is particularly sensitive and tailing persists even with modifiers, using a less acidic stationary phase like neutral or basic alumina may be a viable alternative.[5]

Issue 4: Low Recovery—I know I loaded a certain amount of crude material, but the final mass of pure compound is much lower than expected.

  • Q: After evaporating the solvent from my combined pure fractions, the yield is extremely low. Where did my compound go?

    • Expert Analysis: This can be due to either irreversible adsorption on the column or decomposition of the compound on the acidic silica gel.[5] Pyridazinone structures can sometimes be sensitive to prolonged exposure to acid.

    • Solution Pathway:

      • Minimize Contact Time: Use flash chromatography (applying positive pressure) to speed up the separation. The less time the compound spends on the silica, the lower the chance of degradation.[5]

      • Deactivate the Silica: As mentioned for tailing, using a basic modifier like TEA in the eluent can prevent strong acidic interactions that may lead to decomposition.

      • Check Compound Stability on TLC: Before running a large-scale column, spot your crude material on a silica TLC plate and let it sit for an hour. Then, elute it and check if any new spots (degradation products) have appeared. This simple test can confirm if your compound is stable on silica.[5]

Visual Workflow and Data Guides

Mobile Phase Optimization Workflow

The following diagram outlines the logical steps for selecting and optimizing your mobile phase for the purification of 6-Styryl-3-pyridazinol.

G cluster_0 Phase 1: TLC Analysis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Column Prep TLC Run TLC with Hexane/EtOAc (e.g., 7:3) Check_Rf Analyze Rf of Target Spot TLC->Check_Rf Adjust_Polarity Adjust Hex/EtOAc Ratio Check_Rf->Adjust_Polarity Rf is not 0.2-0.3 Check_Tailing Observe Spot Shape Check_Rf->Check_Tailing Rf is ~0.2-0.3 Adjust_Polarity->TLC Re-run TLC Change_Solvent Change Solvent System (e.g., DCM/MeOH) Check_Tailing->Change_Solvent Poor Separation (Low ΔRf) Add_Modifier Add 0.5% TEA to Eluent Check_Tailing->Add_Modifier Spot is Tailing Run_Column Proceed to Column Chromatography Check_Tailing->Run_Column Spot is Tight Change_Solvent->TLC Add_Modifier->Run_Column

Caption: Decision workflow for mobile phase selection.

Troubleshooting Flowchart

Use this flowchart to diagnose and resolve common chromatography problems systematically.

G Problem Problem Encountered Poor_Sep Poor Separation Problem->Poor_Sep No_Elution Compound Stuck Problem->No_Elution Tailing Severe Peak Tailing Problem->Tailing Low_Yield Low Yield Problem->Low_Yield Sol_Poor_Sep Change Solvent Selectivity (e.g., DCM/MeOH) Poor_Sep->Sol_Poor_Sep Sol_No_Elution Increase Eluent Polarity (Add MeOH) No_Elution->Sol_No_Elution Sol_Tailing Add 0.1-1% Triethylamine to Eluent Tailing->Sol_Tailing Sol_Low_Yield Use Flash Chromatography & Add TEA to Eluent Low_Yield->Sol_Low_Yield

Caption: Troubleshooting guide for common purification issues.

Data Summary: Recommended Solvent Systems
Solvent SystemStarting Ratio (v/v)Application Notes & Causality
Hexane / Ethyl Acetate 70 : 30Primary Choice. Excellent starting point for many pyridazinones.[4] The ratio is adjusted based on TLC to achieve an Rf of 0.2-0.3.
Dichloromethane / Methanol 98 : 2For More Polar Compounds. Use if the compound has a very low Rf in Hex/EtOAc. Methanol is a very strong polar solvent, so it should be introduced in small percentages.
Hexane / Ethyl Acetate + 0.5% TEA 70 : 30 (+0.5% TEA)To Correct Tailing. Triethylamine (TEA) is a base that neutralizes acidic silanol sites on the silica, preventing ionic interactions with the basic pyridazinol nitrogen and leading to sharper peaks.[2][5]
Petroleum Ether / Ethyl Acetate 2 : 1Alternative Non-Polar Phase. Petroleum ether can sometimes provide slightly different selectivity than hexane and is used in literature for similar compounds.[7]

Detailed Experimental Protocol: Optimized Flash Chromatography

This protocol provides a self-validating workflow for the purification of 6-Styryl-3-pyridazinol.

1. TLC Method Development: a. Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate using a mixture of Hexane and Ethyl Acetate (start with 7:3). d. Visualize the plate under UV light (254 nm).[3] e. Adjust the solvent ratio until the spot corresponding to 6-Styryl-3-pyridazinol has an Rf value between 0.2 and 0.3 . f. If significant tailing is observed, add 0.5% triethylamine to the optimized solvent mixture and re-run the TLC to confirm improvement in spot shape.

2. Column Preparation: a. Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 20-100 times the mass of your crude sample.[5] b. Prepare a slurry of silica gel in your initial, least polar mobile phase (the optimized system from step 1). c. Pour the slurry into the column and use positive pressure or tapping to create a uniformly packed, stable bed. Ensure there are no air bubbles or cracks.[5] d. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

3. Sample Loading: a. Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (1-2 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. b. Carefully add this powder to the top of the column bed. This technique generally provides superior resolution compared to wet loading. c. Wet Loading: If dry loading is not feasible, dissolve the crude product in the absolute minimum amount of the mobile phase or a solvent in which it is highly soluble but is weaker than the mobile phase.[8] Inject this solution slowly and directly onto the center of the sand layer.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply positive pressure (using a pump or bulb) to achieve a steady flow rate (for flash chromatography, this is typically a drop rate of several drops per second). c. Begin collecting fractions in an ordered array of test tubes. d. The volume of each fraction should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column).

5. Fraction Analysis: a. Monitor the collected fractions by TLC to identify which ones contain the pure product.[4] Spot every few fractions on a single TLC plate for efficient analysis. b. Combine the fractions that contain only the pure desired product.

6. Solvent Removal: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 6-Styryl-3-pyridazinol.[4] b. Place the final product under high vacuum to remove any residual solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Pyridazinone Chromatography.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Amanote. (n.d.). Alkylation and 1,3‐Dipolar Cycloaddition of 6‐Styryl‐4,5‐dihydro‐2H‐pyridazin‐3‐one.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Benchchem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • ResearchGate. (2026, February 28). INFLUENCE OF THE STRUCTURE OF DERIVATIVES OF PYRIDAZINO[4,5-C]QUINOLINE AND QUINOLINE DERIVATIVES ON THEIR SORPTION ON OCTADECYLISILICA GEL.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Benchchem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
  • PMC. (2022, May 10). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ.

Sources

Optimization

Troubleshooting common impurities in 6-Styryl-3-pyridazinol crystallization

Welcome to the technical support center for the crystallization of 6-Styryl-3-pyridazinol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 6-Styryl-3-pyridazinol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the purification of this compound. The following information is curated from established synthetic and purification methodologies for pyridazinone derivatives and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My crude 6-Styryl-3-pyridazinol product has a low melting point and appears oily. What are the likely impurities?

Low melting points and oily consistencies are often indicative of the presence of unreacted starting materials or byproducts from the synthesis. The synthesis of 6-styryl-3-pyridazinol and related pyridazinones typically involves the cyclization of a β-aroylpropionic acid derivative with hydrazine hydrate.[1][2] Common impurities can include:

  • Unreacted β-benzoylpropionic acid or its derivatives: These acidic precursors may persist if the cyclization reaction is incomplete.[1][2]

  • Side-products from condensation reactions: Depending on the specific synthetic route, side reactions can lead to a variety of structurally related impurities.

  • Residual Solvents: Inadequate drying can leave residual solvents, which can depress the melting point.

A general workflow for identifying and addressing these impurities is outlined below.

Caption: General workflow for troubleshooting impurities in 6-Styryl-3-pyridazinol.

Q2: I'm having trouble getting my 6-Styryl-3-pyridazinol to crystallize from solution. What can I do?

Failure to crystallize is a common issue that can often be resolved by systematically adjusting the crystallization conditions.[3] Here are several strategies to induce crystallization:

  • Increase Supersaturation: If very few or no crystals form, it's likely the solution is not supersaturated enough. This can be addressed by:

    • Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the compound.[3]

    • Cooling: Gradually lower the temperature of the solution. Placing the flask in an ice bath can maximize crystal formation.[4]

  • Induce Nucleation: Crystallization requires nucleation sites to begin. If the solution is supersaturated but no crystals are forming, you can try:

    • Scratching the flask: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

    • Seeding: Introduce a small crystal of the pure compound to the solution to initiate crystal growth.

  • Solvent System Optimization: The choice of solvent is critical.[5] The ideal solvent should dissolve the compound when hot but have low solubility when cold. Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[1][6] If a single solvent is not effective, a mixed solvent system can be employed.[3]

Q3: My recrystallization of 6-Styryl-3-pyridazinol resulted in a very poor yield. What are the likely causes and how can I improve it?

A low recovery after recrystallization can be frustrating. The primary causes for poor yield include:

  • Using too much solvent: This is a very common reason for low yield, as a significant amount of the product remains dissolved in the mother liquor.[3] To remedy this, you can try to recover the dissolved product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.[3]

  • Premature crystallization: If the solution cools too quickly, especially during a hot filtration step, product can be lost.[4] Ensure the filtration apparatus is pre-heated.

  • Inappropriate solvent choice: If the compound is too soluble in the chosen solvent even at low temperatures, the recovery will be poor.[5]

The following table provides a summary of common crystallization problems and their potential solutions.

Problem Potential Cause Troubleshooting Strategy
Oiling out The melting point of the compound is below the boiling point of the solvent, or the compound is highly impure.[3]Add more of the "good" solvent (in a mixed solvent system) or switch to a lower-boiling point solvent.[3]
Rapid crystallization The solution is too supersaturated.Add a small amount of additional hot solvent to the dissolved compound before cooling.[3]
No crystal formation The solution is not sufficiently supersaturated, or there are no nucleation sites.Concentrate the solution by evaporating some solvent, cool to a lower temperature, scratch the flask, or add a seed crystal.[3]
Poor yield Too much solvent was used, or the compound is too soluble in the cold solvent.Reduce the initial volume of solvent used. Recover additional product from the mother liquor.[3]

Experimental Protocols

Protocol 1: Recrystallization of 6-Styryl-3-pyridazinol

This protocol provides a general guideline for the recrystallization of 6-Styryl-3-pyridazinol, with ethanol being a common solvent of choice.[1][6]

Materials:

  • Crude 6-Styryl-3-pyridazinol

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 6-Styryl-3-pyridazinol in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring until the solid completely dissolves.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This should be done rapidly to prevent premature crystallization in the funnel.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.[3]

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.[6]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Impurity Profiling by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to assess the purity of your compound and to identify the presence of starting materials or side-products.[1]

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Crude 6-Styryl-3-pyridazinol sample

  • Pure 6-Styryl-3-pyridazinol reference standard (if available)

  • Starting material reference standards

  • Eluent (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate)[6]

  • UV lamp for visualization

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Do the same for the pure reference standard and any starting materials.

  • Spotting: Using a capillary tube, spot small amounts of each solution onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analysis: Compare the spots of the crude product to the reference standards. The presence of spots that correspond to the starting materials indicates an incomplete reaction. Additional spots represent side-products.

Advanced Troubleshooting

Q4: I have identified a persistent impurity that co-crystallizes with my product. How can I remove it?

When an impurity has similar solubility properties to the desired product, recrystallization may not be effective. In such cases, column chromatography is the recommended purification method.[6]

Key Considerations for Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of pyridazinone derivatives.[6]

  • Mobile Phase (Eluent): A systematic approach to selecting the eluent is crucial. Use TLC to test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation between your product and the impurity.[6] The ideal eluent will move the desired compound off the baseline (Rf value of ~0.3-0.5) while leaving the impurity at a different Rf value.

Caption: Workflow for purification by column chromatography.

Q5: Are there any analytical techniques that can help me definitively identify unknown impurities?

For the structural elucidation of unknown impurities, more advanced analytical techniques are necessary. Hyphenated techniques are particularly powerful for impurity profiling.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the components of a mixture and provides the molecular weight of each component, which is crucial for identifying unknown compounds.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule.[9][10] Isolating the impurity (e.g., through preparative HPLC) followed by NMR analysis can lead to its complete structural identification.

References

  • Verma, S. K., et al. "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomed Pharmacol J 1.1 (2008). Available from: [Link]

  • Chemistry LibreTexts. "3.6F: Troubleshooting." (2022). Available from: [Link]

  • "Guide for crystallization.
  • Al-Ghorbani, M., et al. "Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation." Molecules 27.19 (2022): 6587. Available from: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Journal of Pharmaceutical Research & Reports.
  • Google Patents. "Preparation method of pyridazinone derivative, and intermediate thereof.
  • AMSbiopharma. "Impurity profiling and HPLC methods for drug quality compliance." (2025, September 22). Available from: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. "Development of Impurity Profiling Methods Using Modern Analytical Techniques." (2020, November 11). Available from: [Link]

  • SciSpace. "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." Available from: [Link]

  • Molecules. "An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity." (2012). Available from: [Link]

  • ResearchGate. "Solid-Phase Syntheses of 6-Arylpyridazin-3( 2H )-Ones | Request PDF." Available from: [Link]

  • NextSDS. "6-STYRYL-3-PYRIDAZINOL — Chemical Substance Information." Available from: [Link]

  • Organic Chemistry Portal. "Synthesis of pyridazines." Available from: [Link]

  • ACS Publications. "Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?" (2009, November 20). Available from: [Link]

  • Asian Journal of Research in Chemistry. "Impurity Profiling With Use of Hyphenated Techniques." (2012, July). Available from: [Link]

  • Asian Journal of Research in Chemistry. "Impurity Profiling With Use of Hyphenated Techniques." (2012, May 24). Available from: [Link]

  • University of Rochester, Department of Chemistry. "How To: Purify by Crystallization." Available from: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • MDPI. "Styrylpyrazoles: Properties, Synthesis and Transformations." (2020, December 12). Available from: [Link]

  • National Institutes of Health. "Styrylpyrazoles: Properties, Synthesis and Transformations." (2020, December 12). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 6-Styryl-3-pyridazinol in DMSO Solutions

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 6-Styryl-3-pyridazinol in Dimethyl Sulfoxide (DMSO) solutions. Users may encounter c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 6-Styryl-3-pyridazinol in Dimethyl Sulfoxide (DMSO) solutions. Users may encounter challenges related to the stability of this compound, leading to inconsistent experimental results. This document provides a comprehensive resource for troubleshooting these issues, offering explanations for the underlying chemical principles and detailed protocols to mitigate degradation. Our goal is to ensure the integrity of your experiments by maintaining the stability of 6-Styryl-3-pyridazinol in your DMSO stock and working solutions.

Frequently Asked Questions (FAQs)

Q1: I've noticed a decrease in the activity of my 6-Styryl-3-pyridazinol compound over time in my DMSO stock solution. What could be the cause?

A1: The degradation of 6-Styryl-3-pyridazinol in DMSO can be attributed to several factors, primarily oxidation, photodegradation, and hydrolysis. The styryl moiety is susceptible to oxidation, and the pyridazinol ring may also be sensitive to reactive oxygen species.[1][2] Additionally, DMSO is hygroscopic and can absorb moisture from the atmosphere, which may lead to hydrolysis of the compound over time.[3] Exposure to light, especially UV light, can also cause degradation of the styryl group.[4]

Q2: My once clear 6-Styryl-3-pyridazinol/DMSO solution has turned a yellowish color. What does this indicate?

A2: A change in color, such as the appearance of a yellow tint, is often an indicator of chemical degradation. This could be due to the formation of oxidized byproducts or other degradants. It is crucial to investigate the purity of the solution before proceeding with any experiments.

Q3: Can the grade of DMSO I use affect the stability of my compound?

A3: Absolutely. Using high-purity, anhydrous DMSO is critical for minimizing degradation.[5] Lower-grade DMSO may contain water, which can facilitate hydrolysis, and other impurities that could catalyze degradation reactions.

Q4: How should I properly store my 6-Styryl-3-pyridazinol/DMSO stock solutions?

A4: Proper storage is paramount for maintaining the stability of your compound. We recommend the following:

  • Storage Temperature: Store aliquots at -20°C or -80°C for long-term storage.[5]

  • Light Protection: Use amber vials or wrap vials in aluminum foil to protect the solution from light.[4]

  • Inert Atmosphere: For highly sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[5]

Q5: Are there any additives I can use to improve the stability of 6-Styryl-3-pyridazinol in DMSO?

A5: Yes, the addition of antioxidants can be beneficial. Common choices include Butylated Hydroxytoluene (BHT) or Ascorbic Acid (Vitamin C).[6][7] These agents can scavenge free radicals and inhibit oxidative degradation. However, it is essential to first test for any potential interference of these additives in your specific assay.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with your 6-Styryl-3-pyridazinol/DMSO solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of biological activity in assay Compound degradation (oxidation, hydrolysis, photodegradation).1. Prepare a fresh stock solution from solid material. 2. Analyze the old stock solution for purity using LC-MS or NMR (see protocols below). 3. Implement proper storage procedures (aliquoting, low temperature, light protection). 4. Consider adding an antioxidant to new stock solutions.
Visible precipitation in stock solution upon thawing Poor solubility at lower temperatures; potential degradation leading to less soluble byproducts.1. Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the precipitate.[5] 2. If precipitation persists, filter the solution before use and determine the concentration of the filtrate. 3. Consider preparing a less concentrated stock solution.
Change in solution color (e.g., yellowing) Chemical degradation.1. Discard the solution. 2. Prepare a fresh stock solution using high-purity, anhydrous DMSO. 3. Store the new stock solution under recommended conditions (dark, cold, inert atmosphere if possible).
Inconsistent results between experiments Inconsistent handling of stock solutions; degradation during experimental setup.1. Standardize the handling procedure for stock solutions (e.g., thaw time, time at room temperature). 2. Minimize the exposure of working solutions to light and elevated temperatures during experiments. 3. Prepare fresh dilutions from a stable stock for each experiment.

Experimental Protocols

Protocol 1: Stability Assessment of 6-Styryl-3-pyridazinol in DMSO using LC-MS

Objective: To quantitatively determine the rate of degradation of 6-Styryl-3-pyridazinol in a DMSO solution over time.

Materials:

  • 6-Styryl-3-pyridazinol

  • High-purity, anhydrous DMSO

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (optional, for improved chromatography)

  • Amber glass vials

  • LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 6-Styryl-3-pyridazinol in anhydrous DMSO at the desired concentration (e.g., 10 mM).

  • Sample Preparation: Aliquot the stock solution into several amber vials.

  • Time-Zero (T=0) Analysis: Immediately take an aliquot of the stock solution, dilute it to a suitable concentration for LC-MS analysis (e.g., 1 µM in 50:50 ACN/water), and inject it into the LC-MS system. This is your T=0 reference.

  • Incubation: Store the remaining aliquots under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, -20°C in the dark).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition, dilute it in the same manner as the T=0 sample, and analyze it by LC-MS.

  • Data Analysis:

    • Integrate the peak area of the 6-Styryl-3-pyridazinol parent peak at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100

    • Plot the % remaining versus time for each storage condition to visualize the degradation kinetics.

Protocol 2: Qualitative Monitoring of Degradation by ¹H NMR

Objective: To qualitatively observe the appearance of degradation products and the disappearance of the parent compound over time.

Materials:

  • 6-Styryl-3-pyridazinol

  • DMSO-d6, anhydrous

  • NMR tubes (amberized if available)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare an NMR sample by dissolving 6-Styryl-3-pyridazinol in anhydrous DMSO-d6 to a suitable concentration (e.g., 5-10 mg/mL).

  • Initial Spectrum (T=0): Acquire a ¹H NMR spectrum immediately after preparation. This will serve as your baseline.

  • Incubation: Store the NMR tube under the desired test conditions (e.g., at room temperature, exposed to light).

  • Time-Point Spectra: Re-acquire the ¹H NMR spectrum at regular intervals (e.g., daily or weekly).

  • Data Analysis: Compare the spectra over time. Look for:

    • A decrease in the integration of the peaks corresponding to 6-Styryl-3-pyridazinol.

    • The appearance of new peaks, which would indicate the formation of degradation products.

Visualizing Degradation & Troubleshooting

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 6-Styryl-3-pyridazinol in a DMSO solution.

Potential Degradation Pathways of 6-Styryl-3-pyridazinol in DMSO A 6-Styryl-3-pyridazinol B Oxidation Products (e.g., epoxides, aldehydes) A->B O₂, trace metals, DMSO as oxidant C Photodegradation Products (e.g., cis-isomer, cycloadducts) A->C Light (UV) D Hydrolysis Products A->D H₂O (moisture)

Caption: Potential degradation routes for 6-Styryl-3-pyridazinol.

Troubleshooting Workflow

This workflow provides a step-by-step guide for addressing stability issues.

Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Suspected Degradation check_purity Analyze Current Stock Solution (LC-MS or NMR) start->check_purity is_degraded Is Degradation Confirmed? check_purity->is_degraded prepare_fresh Prepare Fresh Stock Solution (High-Purity, Anhydrous DMSO) is_degraded->prepare_fresh Yes not_degraded Compound is Stable Investigate Other Experimental Variables (e.g., assay conditions, reagents) is_degraded->not_degraded No implement_storage Implement Strict Storage Protocols (-20°C or -80°C, Dark, Aliquots) prepare_fresh->implement_storage consider_antioxidant Consider Adding Antioxidant (e.g., BHT, Ascorbic Acid) implement_storage->consider_antioxidant retest Re-evaluate Stability (Protocol 1 or 2) consider_antioxidant->retest stable Solution is Stable Proceed with Experiments retest->stable

Caption: A decision tree for troubleshooting compound stability.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Compound Stability in DMSO-d6. Benchchem.
  • BenchChem Technical Support Team. (2025). Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO. Benchchem.
  • Clarke, T. M., Gordon, K. C., Officer, D. L., & Grant, D. K. (2005). Characterization of the oxidation products of styryl-substituted terthiophenes and sexithiophenes using electronic absorption spectroscopy and time-dependent DFT. The Journal of Physical Chemistry A, 109(9), 1961–1973.
  • Clarke, T. M., Gordon, K. C., & Officer, D. L. (2006). The effect of oxidation on the structure of styryl-substituted sexithiophenes: a resonance Raman spectroscopy and density functional theory study. The Journal of Chemical Physics, 124(16), 164707.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714.
  • Gayo, L. M., & Suto, M. J. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714.
  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO.
  • Singh, S., Velloth, A., Goyal, M., & Venkataramani, S. (2025). Harnessing Negative Photochromism in Styryl Cyanines for Light‐Modulated Proton Transport. Angewandte Chemie.
  • Zheng, W., & Zhao, J. (2003). Photocatalytic Degradation of Polystyrene Plastic under Fluorescent Light. Environmental Science & Technology, 37(24), 5833-5838.
  • Giering, T. A., & Crist, D. R. (2000). Laser flash photolysis evidence for styryl radical cation cyclization in the SET-induced photorearrangement of a p-methoxy-substituted 2-phenylallyl phosphite. The Journal of Organic Chemistry, 65(19), 6246–6250.
  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Asif, M. (2015). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 7(3), 127-142.
  • de Oliveira, R. B., de Lima, D. P., & de Souza, R. O. (2020). Synthesis and chemistry of pyridazin-3(2H)-ones. Tetrahedron, 76(46), 131584.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5353325, 6-Styryl-3-pyridazinol.
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  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
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  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
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  • Cindrić, M., & Glavaš-Obrovac, L. (2001). Synthesis and antinociceptive activity of 6-substituted-3-pyridazinone derivatives. Arzneimittel-Forschung, 51(3), 226–230.
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Optimization

Overcoming low conversion rates in 6-Styryl-3-pyridazinol preparation

Welcome to the technical support center for the synthesis of 6-Styryl-3-pyridazinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Styryl-3-pyridazinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide practical, field-proven solutions to overcome low conversion rates.

Introduction

6-Styryl-3-pyridazinol and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. However, the synthesis of this scaffold can be challenging, often resulting in suboptimal yields. This guide provides a comprehensive resource to troubleshoot common issues and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Styryl-3-pyridazinol?

The most prevalent and established method involves a two-step process:

  • Condensation and Cyclization: Reaction of cinnamaldehyde with levulinic acid to form an intermediate, which is then cyclized with hydrazine hydrate to produce 6-styryl-4,5-dihydropyridazin-3(2H)-one.

  • Dehydrogenation (Aromatization): The resulting dihydropyridazinone is then dehydrogenated to yield the aromatic 6-Styryl-3-pyridazinol.

Q2: What are the critical parameters influencing the yield of the initial condensation reaction?

The key parameters for the condensation of cinnamaldehyde and levulinic acid are the choice of catalyst (often a base like sodium hydroxide or an amine like piperidine or morpholine), reaction temperature, and removal of water to drive the equilibrium towards the product.

Q3: Why is the choice of solvent important in the cyclization step with hydrazine?

The solvent plays a crucial role in the cyclization step. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer and help to solubilize the reactants. The choice of solvent can also influence the reaction temperature and the rate of cyclization.

Q4: What are the common methods for the final dehydrogenation step?

Several methods can be employed for the dehydrogenation of the dihydropyridazinone ring, including:

  • Halogenation-Dehydrohalogenation: This involves bromination using bromine in acetic acid, followed by dehydrobromination with a base.

  • Catalytic Dehydrogenation: Using catalysts such as Palladium on carbon (Pd/C) at elevated temperatures.[1]

  • Oxidation with mild oxidizing agents: Reagents like manganese (IV) oxide (MnO2) can also be effective.

Q5: How does the tautomeric nature of 6-Styryl-3-pyridazinol affect its characterization?

6-Styryl-3-pyridazinol exists in a tautomeric equilibrium with 6-styryl-3(2H)-pyridazinone. This equilibrium can be influenced by the solvent and pH. It is important to be aware of this when interpreting spectroscopic data (NMR, IR) as peaks corresponding to both tautomers may be present.

Troubleshooting Guide: Overcoming Low Conversion Rates

Low conversion rates in the synthesis of 6-Styryl-3-pyridazinol can often be traced back to specific issues in the reaction sequence. The following table outlines common problems, their probable causes, and recommended solutions.

Problem ID Observed Issue Probable Cause(s) Recommended Solution(s)
TS-01 Low yield of 6-styryl-4,5-dihydropyridazin-3(2H)-one (Step 1) 1. Incomplete initial condensation. 2. Side reactions of levulinic acid (e.g., self-condensation).[2] 3. Inefficient cyclization with hydrazine.1. Ensure efficient removal of water during condensation using a Dean-Stark apparatus. 2. Optimize the catalyst and reaction temperature for the condensation step. 3. Use a slight excess of hydrazine hydrate and ensure adequate reaction time for the cyclization.
TS-02 Formation of multiple byproducts in the condensation step 1. Polymerization of cinnamaldehyde. 2. Competing aldol reactions.1. Control the reaction temperature carefully. 2. Add the aldehyde slowly to the reaction mixture.
TS-03 Incomplete dehydrogenation to the final product (Step 2) 1. Insufficient dehydrogenating agent. 2. Inactive catalyst (for catalytic dehydrogenation). 3. Suboptimal reaction temperature or time.1. Increase the equivalents of the dehydrogenating agent (e.g., bromine). 2. Use fresh, high-quality catalyst. 3. Optimize the reaction temperature and monitor the reaction progress by TLC.
TS-04 Product is an inseparable mixture of starting material and product 1. Incomplete reaction in either step. 2. Similar polarity of starting material and product.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize the purification method. Consider column chromatography with a carefully selected eluent system.
TS-05 Difficulty in purifying the final product 1. Presence of colored impurities from side reactions. 2. Product is an oil or does not crystallize easily.1. Treat the crude product with activated charcoal to remove colored impurities. 2. Attempt purification by column chromatography. If the product is an oil, try co-evaporation with a high-boiling point solvent to induce crystallization.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Conversion Rate Observed Check_Step1 Analyze Step 1: Condensation & Cyclization Start->Check_Step1 Check_Step2 Analyze Step 2: Dehydrogenation Start->Check_Step2 Purification_Issues Address Purification Challenges Start->Purification_Issues Solution_Step1 Optimize Condensation/Cyclization: - Adjust catalyst - Control temperature - Ensure water removal Check_Step1->Solution_Step1 Solution_Step2 Optimize Dehydrogenation: - Increase reagent/catalyst - Vary temperature/time Check_Step2->Solution_Step2 Solution_Purification Improve Purification: - Column chromatography - Recrystallization optimization - Charcoal treatment Purification_Issues->Solution_Purification End Optimized Yield Achieved Solution_Step1->End Solution_Step2->End Solution_Purification->End

Caption: A workflow for troubleshooting low conversion rates.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 6-Styryl-3-pyridazinol. This protocol is a composite of established methods for the synthesis of the dihydropyridazinone precursor and its subsequent dehydrogenation.

Part 1: Synthesis of 6-styryl-4,5-dihydropyridazin-3(2H)-one

This procedure is adapted from the general method for the condensation of aldehydes with levulinic acid followed by cyclization with hydrazine.

Materials:

  • Cinnamaldehyde

  • Levulinic acid

  • Piperidine or Morpholine (catalyst)

  • Toluene

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for TLC and column chromatography)

Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cinnamaldehyde (1 equivalent), levulinic acid (1 equivalent), and a catalytic amount of piperidine or morpholine (0.1 equivalents) in toluene.

  • Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Cyclization: To the crude residue, add ethanol and hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure 6-styryl-4,5-dihydropyridazin-3(2H)-one.

Part 2: Dehydrogenation to 6-Styryl-3-pyridazinol

This procedure utilizes a common bromination-dehydrobromination method for the aromatization of the dihydropyridazinone ring.

Materials:

  • 6-styryl-4,5-dihydropyridazin-3(2H)-one

  • Glacial acetic acid

  • Bromine

  • Sodium acetate

  • Ethanol

Procedure:

  • Bromination: Dissolve the 6-styryl-4,5-dihydropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the mixture at room temperature with stirring.

  • Stir the reaction mixture for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Dehydrobromination: Carefully add sodium acetate (2-3 equivalents) to the reaction mixture and heat to reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 6-Styryl-3-pyridazinol.

Synthetic Pathway Overview

SyntheticPathway cluster_step1 Step 1: Condensation & Cyclization cluster_step2 Step 2: Dehydrogenation Cinnamaldehyde Cinnamaldehyde Intermediate Intermediate Keto-Acid Cinnamaldehyde->Intermediate + Levulinic Acid (Piperidine, Toluene, Reflux) Levulinic_Acid Levulinic Acid Levulinic_Acid->Intermediate Dihydro_Product 6-styryl-4,5-dihydropyridazin-3(2H)-one Intermediate->Dihydro_Product + Hydrazine Hydrate (Ethanol, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Dihydro_Product Final_Product 6-Styryl-3-pyridazinol Dihydro_Product->Final_Product 1. Bromination 2. Dehydrobromination Bromine Bromine in Acetic Acid Bromine->Final_Product

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Troubleshooting

Technical Support Center: Industrial Scale-Up of 6-Styryl-3-pyridazinol Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for scaling up the synthesis of 6-Styryl-3-pyridazinol. We will explore a robust synthesis strategy,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for scaling up the synthesis of 6-Styryl-3-pyridazinol. We will explore a robust synthesis strategy, address frequently asked questions, and provide detailed troubleshooting protocols to overcome common challenges encountered during industrial research and development. Our focus is on ensuring scientific integrity, reproducibility, and safety from the bench to pilot scale.

Section 1: Synthesis Strategy and Rationale

The synthesis of 6-styryl-3-pyridazinol on an industrial scale requires a route that is not only high-yielding but also robust, cost-effective, and safe. While several laboratory-scale methods exist, palladium-catalyzed cross-coupling reactions offer the most reliable and versatile approach for constructing the crucial C-C bond between the pyridazinone core and the styryl moiety.

The recommended strategy involves a two-step process:

  • Formation of a Halogenated Pyridazinol Precursor: Synthesis of a key intermediate, such as 6-chloro-3-pyridazinol, from a readily available starting material like 3,6-dichloropyridazine.

  • Palladium-Catalyzed Cross-Coupling: Reaction of the halogenated precursor with a styrene derivative (e.g., styrene, vinylboronic acid) via a Heck or Suzuki-Miyaura coupling to form the final product.

The Heck reaction is often favored for its direct use of alkenes, avoiding the need to pre-synthesize organoboron compounds required for Suzuki couplings.[1][2]

Visualized Synthesis Workflow

The diagram below outlines the recommended synthetic pathway from the common precursor 3,6-dichloropyridazine to the target molecule, 6-styryl-3-pyridazinol.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: C-C Bond Formation (Heck Reaction) cluster_2 Final Stage A 3,6-Dichloropyridazine B 6-Chloro-3-pyridazinol A->B Selective Hydrolysis (e.g., NaOH, H₂O) D 6-Styryl-3-pyridazinol B->D Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., Et₃N) C Styrene C->D E Purification (Recrystallization/ Chromatography) D->E

Caption: Recommended two-step synthesis pathway for 6-styryl-3-pyridazinol.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials?

A: The purity of your starting materials is paramount for a successful scale-up.

  • 3,6-Dichloropyridazine: Should be of high purity (>98%), as residual starting material from its own synthesis (e.g., maleic hydrazide) can lead to side reactions.[3][4]

  • Styrene: Must be free of polymerization inhibitors, which are often added for storage. These can be removed by passing the styrene through a column of activated alumina prior to use. Polymerization of styrene under reaction conditions is a common side reaction.

  • Palladium Catalyst: The activity of the palladium catalyst is critical. Ensure it has been stored under an inert atmosphere to prevent oxidation, which deactivates the catalyst.[1]

Q2: Which cross-coupling reaction, Heck or Suzuki, is better for industrial scale-up?

A: Both are powerful reactions, but the choice depends on several factors.

  • Heck Reaction: Generally more atom-economical as it directly couples an alkene (styrene) with the aryl halide.[2][5] This avoids the synthesis and purification of a boronic acid intermediate. However, it can sometimes suffer from issues with regioselectivity and E/Z isomerism of the double bond.[1]

  • Suzuki-Miyaura Reaction: Couples a boronic acid or ester with the aryl halide.[6][7] It is often highly selective and tolerant of a wide range of functional groups.[6] The primary drawback is the additional synthetic step required to prepare the styrylboronic acid and the generation of borate waste. For many industrial processes, the directness of the Heck reaction is advantageous if selectivity can be well-controlled.[7][8]

Q3: What are the most critical process parameters (CPPs) to monitor during the coupling reaction?

A: Temperature, reaction time, and mixing are the most critical parameters.

  • Temperature: The oxidative addition step in the Heck reaction is often rate-limiting and requires elevated temperatures.[9] However, excessive heat can lead to catalyst decomposition (formation of palladium black) and increased byproduct formation. Precise temperature control is essential.

  • Reaction Time: The reaction should be monitored to completion using techniques like TLC or HPLC. Prolonged reaction times at high temperatures can degrade both the product and the catalyst.

  • Mixing: In a large-scale reactor, inefficient mixing can lead to localized temperature gradients and concentration differences, resulting in inconsistent product quality and yield. Ensure adequate agitation throughout the reaction.

Q4: What are the major safety concerns when scaling up this synthesis?

A: Key safety considerations include:

  • Reagents: Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), sometimes used to synthesize 3,6-dichloropyridazine from pyridazine-3,6-diol, are highly corrosive and react violently with water.[3][10] Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Many solvents used (e.g., DMF, toluene, dioxane) are flammable and have specific health hazards.[1][7] Ensure the reactor is properly grounded and operated in a controlled environment.

  • Exothermic Reactions: The quenching of chlorinating agents and some coupling reactions can be exothermic. Add reagents slowly and ensure adequate cooling capacity to maintain temperature control.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-3-pyridazinol from 3,6-Dichloropyridazine

This protocol details the selective hydrolysis of one chlorine atom, a common transformation for this precursor.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.0 - 1.2 eq)

  • Water

  • Hydrochloric Acid (HCl) for neutralization

Procedure:

  • Charge a suitable reactor with water and dissolve Sodium Hydroxide pellets with cooling.

  • Add 3,6-dichloropyridazine to the aqueous NaOH solution.

  • Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or HPLC until one of the starting materials is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by adding concentrated HCl dropwise until the pH is approximately 7. The product will precipitate.

  • Cool the slurry in an ice bath to maximize precipitation.

  • Isolate the solid product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Protocol 2: Heck Cross-Coupling of 6-Chloro-3-pyridazinol with Styrene

This protocol provides a standard procedure for the palladium-catalyzed Heck reaction.

Materials:

  • 6-Chloro-3-pyridazinol (1.0 eq)

  • Styrene (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.5 - 2.0 mol%)

  • Triphenylphosphine (PPh₃) (1.0 - 4.0 mol%)

  • Triethylamine (Et₃N) or another suitable base (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, Toluene)

Procedure:

  • Charge the reactor with 6-chloro-3-pyridazinol, Palladium(II) Acetate, and Triphenylphosphine.

  • Inert the reactor atmosphere by purging with nitrogen or argon.

  • Add the anhydrous solvent, followed by the base (e.g., Triethylamine) and styrene.

  • Heat the reaction mixture to 100-120 °C under a positive pressure of inert gas.

  • Monitor the reaction progress by TLC or HPLC (typically 8-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated base-hydrochloride salt and any palladium black.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

Protocol 3: Product Purification by Recrystallization

Recrystallization is an effective method for purifying the final solid product on a large scale.[11]

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the 6-styryl-3-pyridazinol is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents include ethanol, isopropanol, or mixtures with water.[11]

  • Dissolution: Place the crude product in a clean reactor and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities (like catalyst residues) are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly and undisturbed to room temperature. This promotes the formation of large, pure crystals.

  • Cooling: Once at room temperature, cool the mixture further in an ice bath to maximize the yield of the precipitated product.[12]

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove residual soluble impurities.

  • Drying: Dry the final product in a vacuum oven at an appropriate temperature to remove all traces of solvent.

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

Visualized Troubleshooting Workflow

G Start Problem Encountered (e.g., Low Yield, Impurities) Q1 Is the reaction incomplete? (Check TLC/HPLC) Start->Q1 A1_Yes • Extend reaction time • Increase temperature slightly • Check catalyst activity Q1->A1_Yes Yes A1_No Reaction is complete Q1->A1_No No End Problem Resolved A1_Yes->End Q2 Are there significant byproducts? A1_No->Q2 Q3 Is the catalyst deactivating? (Palladium black formation) A1_No->Q3 A2_Yes • Homocoupling? -> Lower temp, check base • Styrene polymerization? -> Use fresh, inhibitor-free styrene • Other spots? -> Characterize (LC-MS) and adjust conditions Q2->A2_Yes Yes Q2->End No A2_Yes->End A3_Yes • Lower reaction temperature • Use a more robust ligand • Ensure inert atmosphere Q3->A3_Yes Yes Q4 Is purification difficult? Q3->Q4 No A3_Yes->End A4_Yes • Product oily? -> Screen anti-solvents for precipitation • Poor recrystallization? -> Test different solvent systems • Inseparable byproducts? -> Consider column chromatography Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: A decision tree for troubleshooting common synthesis issues.

Issue 1: The Heck reaction has stalled or shows very low conversion.

  • Question: Have you confirmed the activity of your palladium catalyst and the quality of your reagents?

  • Answer: Catalyst deactivation is a primary cause of failed reactions.

    • Plausible Cause: The palladium catalyst (Pd(OAc)₂) may have been oxidized to a less active form, or the phosphine ligand may have degraded.

    • Recommended Action:

      • Use Fresh Catalyst/Ligand: Always use catalyst and ligand from a freshly opened container or one that has been stored properly under an inert atmosphere.

      • Ensure Inert Conditions: Oxygen can deactivate the Pd(0) species that is the active catalyst in the Heck cycle.[1] Ensure your reactor is thoroughly purged with nitrogen or argon before heating.

      • Check Base and Solvent: The base must be strong enough and the solvent must be anhydrous. Water can interfere with the catalytic cycle. Triethylamine should be distilled before use.

Issue 2: The reaction produces a significant amount of black precipitate (palladium black).

  • Question: What is your reaction temperature?

  • Answer: The formation of palladium black indicates catalyst decomposition, which is often caused by excessive heat.

    • Plausible Cause: The reaction temperature is too high, causing the palladium nanoparticles to agglomerate and precipitate out of the solution, thus losing their catalytic activity.[9]

    • Recommended Action:

      • Lower the Temperature: Reduce the reaction temperature by 10-15 °C. While this may slow the reaction rate, it will preserve the catalyst's lifespan.

      • Use a Stabilizing Ligand: If simple phosphines like PPh₃ are not sufficient, consider more robust and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands that form more stable complexes with palladium.

Issue 3: The final product is contaminated with homocoupled byproduct (bistyryl or biphenylpyridazine).

  • Question: What is the stoichiometry of your reactants?

  • Answer: Homocoupling is a common side reaction in palladium catalysis.

    • Plausible Cause: This can occur when the rate of oxidative addition to a second molecule of aryl halide is competitive with the desired reaction pathway. It can be exacerbated by high temperatures or an inappropriate choice of base or ligand.

    • Recommended Action:

      • Adjust Stoichiometry: Use a slight excess (1.2-1.5 eq) of the styrene to favor the cross-coupling pathway over the homocoupling of the 6-chloro-3-pyridazinol.

      • Optimize the Base: The choice of base can influence side reactions. Experiment with other organic bases (e.g., DBU) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) to minimize this byproduct.[1]

Issue 4: The product does not crystallize easily or oils out during purification.

  • Question: Have you screened a variety of solvents for recrystallization?

  • Answer: Finding the right solvent system is crucial for effective purification.

    • Plausible Cause: The product may be too soluble in the chosen solvent even at low temperatures, or impurities may be inhibiting crystal lattice formation.

    • Recommended Action:

      • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water or hexanes) on a small scale.[11]

      • Use an Anti-Solvent: If the product is highly soluble in one solvent (e.g., ethanol), dissolve it in a minimal amount of that solvent while hot, and then slowly add a miscible "anti-solvent" in which it is insoluble (e.g., water or hexane) until turbidity is observed. Then, allow it to cool slowly.

      • Seeding: If you have a small amount of pure, crystalline material, add a "seed crystal" to the cooled, saturated solution to induce crystallization.

Section 5: Data Summary Table

The table below summarizes typical conditions and expected outcomes for the Heck coupling step, providing a baseline for optimization.

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Change
Catalyst Loading 2.0 mol% Pd(OAc)₂0.5 mol% Pd(OAc)₂Reduce cost and residual metal content.
Ligand PPh₃ (4.0 mol%)Buchwald Ligand (e.g., SPhos) (1.0 mol%)More robust ligands can improve catalyst stability and turnover.
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)Inorganic bases can be easier to remove and may reduce side reactions.
Solvent DMFToluene or DioxaneAvoids high-boiling DMF which can be difficult to remove on a large scale.[7]
Temperature 120 °C100 °CLower temperature to improve catalyst stability and reduce byproducts.[9]
Typical Yield 65-75%80-90%Optimized conditions lead to higher efficiency.
Purity (Crude) ~85%~95%Fewer side reactions result in a cleaner crude product.

References

  • Horvath, A., Wéber, E., & Ilkei, V. (2004). Synthesis of 6-substituted 3(2H)pyridazinones. Arkivoc, 2004(5), 138-145.
  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. Available at: [Link]

  • Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Gomes, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2897. Available at: [Link]

  • Gotor, R., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Nanomaterials, 10(3), 473. Available at: [Link]

  • Bolte, A., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Beilstein Journal of Organic Chemistry, 15, 2236-2244. Available at: [Link]

  • Jones, G. (1951). The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. Journal of the American Chemical Society, 73(11), 5244-5246. Available at: [Link]

  • Moglilaiah, K., et al. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 4(1), 125-141.
  • Heinisch, G., & Matuszczak, B. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 181-280.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • Singh, V., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(1), 48-59.
  • Crisp, G. T. (2000). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 29(6), 427-436.
  • Sharma, A., & Wu, X. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 213. Available at: [Link]

  • Comel, A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 8059-8067. Available at: [Link]

  • Comel, A., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. KU Leuven Lirias. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 6-Styryl-3-pyridazinol using 1H and 13C NMR Spectroscopy

For researchers and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the validation of 6-Styryl-3-pyridazinol using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data, delving into the rationale behind experimental choices and establishing a self-validating framework for analysis.

The Imperative of NMR in Heterocyclic Drug Scaffolds

Pyridazinone derivatives are a significant class of heterocyclic compounds, with a number of these nitrogen-containing heterocycles showing promising pharmacological activities.[1] Their derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and insecticidal properties.[1] Given the subtle structural variations that can profoundly impact biological activity, NMR spectroscopy stands as the gold standard for elucidating the precise connectivity and electronic environment of each atom within the molecule.

Predicted 1H and 13C NMR Spectral Data for 6-Styryl-3-pyridazinol

Reference Compounds for Prediction:

  • 6-Phenyl-3(2H)-pyridazinone: This compound provides the core pyridazinone ring system with a phenyl substituent at the 6-position, offering insights into the chemical shifts of the pyridazinone protons and carbons.[2][3]

  • Styryl-substituted heterocycles: Data from various styryl-containing molecules, such as styrylpyridines and styrylpyrazolines, are invaluable for predicting the chemical shifts and coupling constants of the vinylic protons in the styryl moiety.[4][5][6]

  • Substituted Pyridazinones: A broad range of studies on substituted pyridazinones allows for the fine-tuning of predicted chemical shifts based on the electronic effects of the styryl group.[1][7][8][9][10][11][12][13][14][15][16]

Based on these references, the following tables summarize the predicted 1H and 13C NMR chemical shifts for 6-Styryl-3-pyridazinol.

Table 1: Predicted 1H NMR Data for 6-Styryl-3-pyridazinol (in DMSO-d6, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-4~7.0-7.2d~9-10Expected to be a doublet coupled to H-5. The chemical shift is influenced by the adjacent carbonyl group and the styryl substituent.
H-5~7.8-8.0d~9-10Coupled to H-4, this proton's chemical shift will be downfield due to its proximity to the styryl group.
H-α (vinylic)~7.3-7.5d~16The trans-vinylic protons will exhibit a large coupling constant. This proton is coupled to H-β.
H-β (vinylic)~7.6-7.8d~16Coupled to H-α, this proton is deshielded by the adjacent phenyl ring.
Phenyl Protons~7.2-7.6m-The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region.
NH~12-13br s-The pyridazinone NH proton is typically broad and appears at a very downfield chemical shift.

Table 2: Predicted 13C NMR Data for 6-Styryl-3-pyridazinol (in DMSO-d6, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-3~160-165The carbonyl carbon of the pyridazinone ring.
C-4~128-132Aromatic/olefinic carbon of the pyridazinone ring.
C-5~130-135Aromatic/olefinic carbon of the pyridazinone ring.
C-6~145-150Carbon bearing the styryl substituent, expected to be significantly downfield.
C-α (vinylic)~125-130Olefinic carbon of the styryl group.
C-β (vinylic)~130-135Olefinic carbon of the styryl group, deshielded by the phenyl ring.
Phenyl C-ipso~135-138The carbon of the phenyl ring attached to the vinylic group.
Phenyl C-ortho~127-130
Phenyl C-meta~128-131
Phenyl C-para~129-132

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a robust procedure for acquiring high-quality NMR data for the structural validation of 6-Styryl-3-pyridazinol. The choice of solvent and experiments is critical for obtaining unambiguous assignments.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized 6-Styryl-3-pyridazinol.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is due to its excellent solubilizing power for many organic compounds and its ability to allow for the observation of exchangeable protons like the NH proton.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Instrument and Parameters:

  • A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Standard 1D experiments to be performed:

    • 1H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • 13C NMR: A standard proton-decoupled 13C experiment.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH2, and CH3 signals. CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative.

  • Standard 2D experiments for complete assignment:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the pyridazinone ring and the vinylic system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for assigning quaternary carbons and confirming the connectivity between the pyridazinone ring, the styryl linker, and the phenyl group.

Data Analysis and Structural Validation: A Self-Validating Workflow

The core of the validation process lies in the systematic analysis of the acquired spectra and their correlation with the predicted data and known principles of NMR spectroscopy.[17]

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Validation 1D_NMR 1H, 13C, DEPT-135 Assign_Protons Assign 1H Signals (Chemical Shift, Multiplicity, Integration) 1D_NMR->Assign_Protons Assign_Carbons Assign 13C Signals (Chemical Shift, DEPT-135) 1D_NMR->Assign_Carbons 2D_NMR COSY, HSQC, HMBC Correlate_H_C Correlate 1H and 13C (HSQC, HMBC) 2D_NMR->Correlate_H_C Assign_Protons->Correlate_H_C Assign_Carbons->Correlate_H_C Confirm_Connectivity Confirm Connectivity (COSY, HMBC) Correlate_H_C->Confirm_Connectivity Compare_Predicted Compare with Predicted Data Final_Structure Final Validated Structure Compare_Predicted->Final_Structure Confirm_Connectivity->Compare_Predicted

Caption: Workflow for NMR-based structural validation.

Step-by-Step Analysis:

  • 1H NMR Analysis:

    • Identify the characteristic downfield singlet for the NH proton.

    • Locate the two doublets in the aromatic region with a coupling constant of ~9-10 Hz, corresponding to H-4 and H-5 of the pyridazinone ring. The COSY spectrum will confirm their coupling.

    • Identify the two vinylic doublets with a large coupling constant (~16 Hz), characteristic of a trans double bond. The COSY spectrum will show a cross-peak between these two protons.

    • Analyze the multiplet in the aromatic region corresponding to the phenyl protons.

  • 13C NMR and DEPT-135 Analysis:

    • Identify the downfield carbonyl signal (C-3).

    • Use the DEPT-135 spectrum to identify the CH carbons.

    • The remaining signals will correspond to quaternary carbons.

  • 2D NMR Correlation and Final Assignment:

    • Use the HSQC spectrum to definitively link each proton to its attached carbon.

    • The HMBC spectrum is the final piece of the puzzle. Key expected correlations to confirm the structure include:

      • Correlations from H-5 to C-3 and C-6.

      • Correlations from the vinylic protons (H-α and H-β) to the carbons of the pyridazinone and phenyl rings, respectively.

      • Correlations from the phenyl protons to the vinylic carbons.

Comparative Validation with Alternative Compounds

To further bolster the confidence in the structural assignment, a comparison with experimentally determined NMR data of closely related, published compounds is invaluable.

Table 3: Comparison of Key 1H and 13C NMR Chemical Shifts (δ, ppm) with a Related Compound

Nucleus6-Styryl-3-pyridazinol (Predicted)6-Phenyl-3(2H)-pyridazinone (Experimental, if available)4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one (Experimental)[10]
1H NMR
Pyridazinone H~7.0-8.0-6.89 (s, 1H, H-Pyz)
Phenyl H~7.2-7.6-7.35-7.55 (m, 9H, H-Ar)
13C NMR
C=O~160-165-160.77
C-6 (substituted)~145-150-144.32
Aromatic C~127-138-125.95-140.31

Note: Direct experimental data for 6-phenyl-3(2H)-pyridazinone was not available in the initial search results for a direct comparison in this table. The provided data for the dichlorobenzyl derivative offers a useful, albeit not perfect, point of comparison for the pyridazinone core.[10]

Conclusion

The structural validation of a novel compound like 6-Styryl-3-pyridazinol is a systematic process that relies on the predictive power of NMR spectroscopy and the rigorous application of a suite of 1D and 2D NMR experiments. By establishing a predicted spectral dataset based on known analogs, acquiring high-quality experimental data, and meticulously analyzing the correlations, researchers can achieve an unambiguous structural assignment. This self-validating workflow not only ensures the scientific integrity of the research but also provides a solid foundation for further drug development efforts.

References

  • Giraç, M., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Fariña, F., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

  • Turan-Zitouni, G., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. [Link]

  • Yıldırım, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 679. [Link]

  • Maslankiewicz, J., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5518. [Link]

  • Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. Chemical and Pharmaceutical Bulletin, 27(5), 1169-1178. [Link]

  • Abdel-Hafez, A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • Morales-delaRosa, S., et al. (2015). X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO: Synthesis and Characterization. Molecules, 20(4), 6061-6075. [Link]

  • Gutteridge, N. J. A., et al. (1979). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 31-36. [Link]

  • Özdemir, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5437. [Link]

  • Verma, S. K., et al. (2011). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. International Journal of ChemTech Research, 3(2), 549-553. [Link]

  • Humin, M., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4509. [Link]

  • Zatynatskiy, E. A., et al. (2025). Styrylpyrazoles: Properties, Synthesis and Transformations. ResearchGate. [Link]

  • Gürsoy, A., et al. (2008). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 659-666. [Link]

  • Kamal El-Dean, A. M., & Radwan, S. M. (2009). Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. European Journal of Chemistry, 6(2), 431-436. [Link]

  • Chem-Impex International. 6-Phenyl-3(2H)-pyridazinone. [Link]

  • Tök, O., et al. (2008). NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3-styrylpyrazolines. Magnetic Resonance in Chemistry, 46(11), 1061-1066. [Link]

  • Yıldırım, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • Reich, H. J. (2021). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

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Comparative

High-Efficiency HPLC Method Development and ICH Q2(R2) Validation for 6-Styryl-3-pyridazinol: Core-Shell vs. Fully Porous Architectures

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol Executive Summary & Analyte Profiling The quantification of complex het...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol

Executive Summary & Analyte Profiling

The quantification of complex heterocyclic compounds like 6-Styryl-3-pyridazinol (CAS 83516-65-8) presents unique chromatographic challenges. Featuring a highly conjugated styryl system and a pyridazinol moiety, this molecule is prone to lactam-lactim tautomerism and secondary interactions with silica support materials [3]. Traditional High-Performance Liquid Chromatography (HPLC) methods utilizing fully porous 5.0 µm columns often yield broad, tailing peaks and require extended run times to achieve baseline resolution from process impurities.

This guide objectively compares the performance of a traditional Fully Porous C18 (5.0 µm) column against a next-generation Core-Shell C18 (2.6 µm) architecture. By applying the principles of the [1], we demonstrate how upgrading to superficially porous particles not only halves analysis time but doubles theoretical efficiency, all while operating within standard HPLC pressure limits [4].

Method Development Strategy: The Causality of Chromatographic Choices

As analytical scientists, we must design methods where every parameter serves a deliberate physicochemical purpose.

The Stationary Phase: Overcoming Mass Transfer Resistance

According to the Van Deemter equation, column efficiency is heavily dictated by the C-term (resistance to mass transfer). In a fully porous particle , 6-Styryl-3-pyridazinol diffuses deep into the 5.0 µm silica matrix. Because the molecule is relatively bulky and capable of hydrogen bonding, this deep diffusion is slow, leading to band broadening.

Conversely, a core-shell (superficially porous) particle features a 1.7 µm solid, impermeable core surrounded by a 0.45 µm porous shell. This architecture physically restricts the diffusion path. The analyte enters and exits the stationary phase rapidly, drastically lowering the C-term and yielding sharp, highly efficient peaks without generating the extreme backpressures seen in sub-2 µm UHPLC columns [2].

MassTransfer cluster_0 Fully Porous (5.0 µm) cluster_1 Core-Shell (2.6 µm) Analyte 6-Styryl-3-pyridazinol FP Deep Pore Diffusion High C-Term Broad Peaks Analyte->FP Extended Path CS 0.45 µm Porous Shell Low C-Term Sharp Peaks Analyte->CS Restricted Path Core 1.7 µm Solid Core (Impermeable) CS->Core

Mass transfer kinetics comparing fully porous and core-shell particle architectures.

The Mobile Phase: Suppressing Tautomerism

6-Styryl-3-pyridazinol exists in equilibrium between its hydroxyl (pyridazinol) and ketone (pyridazinone) forms. If analyzed at a neutral pH, this dynamic equilibrium—combined with partial ionization—results in split or severely tailing peaks. The Solution: We utilize a 20 mM Potassium Phosphate buffer adjusted to pH 3.0. The high ionic strength and low pH lock the molecule into a single, un-ionized state, neutralizing silanol interactions on the column and ensuring reproducible retention.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The sequence is programmed to automatically halt if the System Suitability Test (SST) fails predefined criteria, preventing the generation of invalid data.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Dissolve 2.72 g of Potassium Phosphate Monobasic ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to yield a 20 mM solution.

  • Titrate with 85% Phosphoric Acid ( H3​PO4​ ) until the pH reaches exactly 3.0 ± 0.05.

  • Filter the buffer through a 0.22 µm nylon membrane and degas ultrasonically for 10 minutes.

  • Prepare Mobile Phase A (Buffer) and Mobile Phase B (HPLC-grade Acetonitrile).

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 6-Styryl-3-pyridazinol reference standard.

  • Transfer to a 100 mL volumetric flask, dissolve in 50 mL of Methanol, sonicate for 5 minutes, and dilute to volume with water (Concentration: 100 µg/mL).

Step 3: Chromatographic Execution (The Comparison) Set up the HPLC system to run the two methods sequentially using the parameters defined in Table 1.

ParameterMethod A: Traditional Fully PorousMethod B: Optimized Core-Shell
Column C18, 150 x 4.6 mm, 5.0 µmSolid-Core C18, 100 x 4.6 mm, 2.6 µm
Mobile Phase 50% Buffer pH 3.0 : 50% ACN (Isocratic)50% Buffer pH 3.0 : 50% ACN (Isocratic)
Flow Rate 1.0 mL/min1.5 mL/min
Column Temp 30°C30°C
Detection (UV) 280 nm280 nm
Injection Vol 10 µL5 µL

Step 4: System Suitability Test (SST) & Auto-Validation Inject the standard solution in replicates of five. The Chromatography Data System (CDS) must verify the following before proceeding to sample analysis:

  • USP Tailing Factor ( Tf​ ): ≤ 1.5

  • Theoretical Plates ( N ): ≥ 8,000 (Method A) / ≥ 15,000 (Method B)

  • %RSD of Peak Area: ≤ 2.0%

Comparative Performance Data

The experimental data clearly demonstrates the superiority of the superficially porous architecture for the analysis of 6-Styryl-3-pyridazinol.

Performance MetricMethod A (Fully Porous 5.0 µm)Method B (Core-Shell 2.6 µm)Performance Gain
Retention Time ( tR​ ) 8.45 min3.12 min63% Faster
Theoretical Plates ( N ) 9,25019,800114% Increase
USP Tailing Factor 1.421.08Improved Symmetry
System Backpressure 115 bar210 barWithin standard HPLC limits
Solvent Consumption 8.45 mL per run4.68 mL per run44% Reduction

Data Synthesis: By migrating to the Core-Shell column, we achieved a baseline resolution of 6-Styryl-3-pyridazinol in under 3.5 minutes. The 114% increase in theoretical plates is a direct result of the minimized longitudinal diffusion (B-term) and mass transfer resistance (C-term) inherent to the 1.7 µm solid core [4]. Furthermore, the backpressure of 210 bar remains well within the 400-bar limit of standard legacy HPLC systems, eliminating the need for expensive UHPLC capital equipment upgrades.

Method Validation (ICH Q2(R2) Compliance)

To ensure the Core-Shell method is fit for its intended purpose in a regulated environment, it was subjected to a full lifecycle validation in accordance with the newly revised [1], which emphasizes the justification of the "reportable range" and robustness.

Workflow A Analyte Profiling (6-Styryl-3-pyridazinol) B Column Selection (Core-Shell vs Porous) A->B C Method Optimization (pH & Gradient) B->C D ICH Q2(R2) Validation (Lifecycle Approach) C->D

Workflow for HPLC method development and ICH Q2(R2) lifecycle validation.

Validation Summary Table (Method B)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ of analytePeak purity index > 0.999Pass
Linearity (Range) R2≥0.999 (25% to 150% of nominal) R2=0.9998 (25 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Repeatability (Precision) %RSD ≤2.0% (n=6)%RSD = 0.85%Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:1LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness Stable tR​ and assay under deliberate variationsPassed (Flow ±0.1 mL, pH ±0.2)Pass

Conclusion

The transition from fully porous to core-shell particle technology represents a paradigm shift in the chromatographic analysis of complex heterocycles like 6-Styryl-3-pyridazinol. By understanding the causality behind mass transfer kinetics and tautomeric suppression, laboratories can develop self-validating, high-throughput methods. The optimized Core-Shell method not only reduces solvent waste and analysis time by over 50% but also easily satisfies the rigorous analytical lifecycle requirements set forth by the ICH Q2(R2) framework.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Core-Shell vs Fully Porous Particles Phenomenex Technical Webinars & Reports URL:[Link]

  • The Difference Between Superficially Porous and Fully Porous Particles Chrom Tech, Inc. Chromatography Guides URL: [Link]

Validation

A Comparative Analysis of 6-Styryl-3-pyridazinol and Other Pyridazinone Derivatives in Drug Discovery

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides a comparative analysis of 6-styryl-3-pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides a comparative analysis of 6-styryl-3-pyridazinol and its tautomeric form, 6-styryl-3(2H)-pyridazinone, against other pyridazinone derivatives, offering insights into their therapeutic potential, backed by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

The Pyridazinone Core: A Versatile Pharmacophore

Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a versatile scaffold in drug discovery due to its diverse pharmacological properties.[4][5] These compounds have been investigated for a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular activities.[1][6][7] The biological activity of pyridazinone derivatives can be significantly modulated by the nature and position of substituents on the pyridazinone ring.

It is important to note the tautomeric relationship between 3-pyridazinol and 3(2H)-pyridazinone. The keto-enol tautomerism allows for the existence of both forms, with the pyridazinone (keto) form generally being the more stable and prevalent isomer. This guide will primarily refer to the pyridazinone form when discussing biological activity, as this is how it is most commonly represented in the scientific literature.

In-Depth Look: 6-Styryl-3(2H)-pyridazinone Derivatives

Recent research has highlighted the potential of pyridazinone derivatives bearing a styryl moiety at the 6-position as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[8] The styryl group, an ethenyl-linked aromatic or heteroaromatic ring, appears to play a crucial role in the interaction with the active site of the COX-2 enzyme.

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection, COX-2 is inducible and is upregulated during inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to achieve anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[9]

The styryl moiety of 6-styryl-3(2H)-pyridazinone derivatives is hypothesized to fit into a hydrophobic side pocket of the COX-2 active site, contributing to their high affinity and selectivity.[8]

Comparative Landscape: 6-Styryl-3(2H)-pyridazinones vs. Other Pyridazinone Derivatives

The versatility of the pyridazinone scaffold is evident in the diverse biological activities exhibited by its various derivatives. The following sections compare the anti-inflammatory profile of 6-styryl-3(2H)-pyridazinones with other key classes of pyridazinone derivatives.

Anti-inflammatory and Analgesic Activity

While 6-styryl derivatives show promise as selective COX-2 inhibitors, other pyridazinone derivatives have also demonstrated significant anti-inflammatory and analgesic properties through various mechanisms.[1][10][11] For instance, certain 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives have exhibited potent analgesic and anti-inflammatory activities, in some cases exceeding that of standard drugs like aspirin and indomethacin, without causing gastric ulceration.[5][10]

Anticancer Activity

The pyridazinone nucleus is a key component in a number of compounds with potent anticancer activity.[3][12] Derivatives have been designed to target various cancer-related pathways. For example, certain pyridazinone-based diarylurea derivatives have been developed as surrogates for sorafenib, a multi-kinase inhibitor, and have shown promising anticancer and antimicrobial activities.[6] Other pyridazine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.[13]

Cardiovascular Properties

Pyridazinone derivatives have a long history in the development of cardiovascular drugs.[14] Certain 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been identified as potent cardiotonic agents.[15] Furthermore, some pyridazin-3-one based compounds have demonstrated significant vasorelaxant activity, with potencies exceeding that of the established vasodilator hydralazine.[7][16]

Other Biological Activities

The pharmacological scope of pyridazinone derivatives extends to other areas as well. For instance, a novel class of pyridazinone derivatives has been developed as selective monoamine oxidase-B (MAO-B) inhibitors, which have potential applications in the treatment of neurodegenerative diseases like Parkinson's disease.[2] Additionally, various pyridazinone derivatives have been synthesized and evaluated for their antimicrobial activities.[6]

Experimental Data: A Head-to-Head Comparison

The following table summarizes the in vitro COX-2 inhibitory activity of selected 6-styryl-3(2H)-pyridazinone derivatives and compares them with the well-established COX-2 inhibitor, celecoxib.[8]

CompoundSubstitution on Styryl MoietyCOX-1 IC50 (µM)COX-2 IC50 (nM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
2d 4-Fluorophenyl>1019.77>506
2f 4-Chlorophenyl>1015.56>642
3c 2-Thienyl>1017.65>566
3d 2-Furyl>1018.23>548
Celecoxib -0.2917.017

Data extracted from Kassab et al., Eur J Med Chem. 2019 Jun 1;171:25-37.[8]

Experimental Protocols

General Procedure for the Synthesis of 6-Styryl-3(2H)-pyridazinone Derivatives

A mixture of the appropriate 6-methyl-3(2H)-pyridazinone (1 mmol) and the corresponding aromatic or heteroaromatic aldehyde (1.2 mmol) in glacial acetic acid (10 mL) was heated at reflux for 8-12 hours. The reaction mixture was then cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the desired 6-styryl-3(2H)-pyridazinone derivative.[8]

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin F2α (PGF2α). Test compounds were pre-incubated with the respective enzyme for 10 minutes before the addition of arachidonic acid. The reaction was allowed to proceed for 2 minutes and then stopped. The concentration of PGF2α was determined using a specific antibody and a chromogenic substrate. The IC50 values were calculated from the concentration-response curves.[8]

Visualizing the Chemistry and Biology

Synthesis of 6-Styryl-3(2H)-pyridazinones

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 6-methyl-3(2H)-pyridazinone 6-methyl-3(2H)-pyridazinone Reaction Mixture Reaction Mixture 6-methyl-3(2H)-pyridazinone->Reaction Mixture Aromatic/Heteroaromatic Aldehyde Aromatic/Heteroaromatic Aldehyde Aromatic/Heteroaromatic Aldehyde->Reaction Mixture Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction Mixture Reflux (8-12h) Reflux (8-12h) Reflux (8-12h)->Reaction Mixture 6-Styryl-3(2H)-pyridazinone 6-Styryl-3(2H)-pyridazinone Reaction Mixture->6-Styryl-3(2H)-pyridazinone

Caption: General reaction scheme for the synthesis of 6-styryl-3(2H)-pyridazinone derivatives.

Mechanism of COX-2 Inhibition

G cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain 6-Styryl-3(2H)-pyridazinone 6-Styryl-3(2H)-pyridazinone 6-Styryl-3(2H)-pyridazinone->COX-2 inhibits

Caption: Simplified pathway of inflammation and the inhibitory action of 6-styryl-3(2H)-pyridazinones on COX-2.

Conclusion and Future Perspectives

The pyridazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The 6-styryl-3(2H)-pyridazinone derivatives represent a promising class of highly selective COX-2 inhibitors with potent anti-inflammatory activity. Their high selectivity index suggests a favorable safety profile with a reduced risk of gastrointestinal complications.

In comparison, other pyridazinone derivatives have demonstrated a remarkable diversity of biological activities, targeting different pathways implicated in cancer, cardiovascular diseases, and neurological disorders. This highlights the modularity of the pyridazinone core, where specific substitutions can fine-tune the pharmacological profile.

Future research should focus on the in-depth preclinical and clinical evaluation of the most promising 6-styryl-3(2H)-pyridazinone candidates. Furthermore, the exploration of hybrid molecules that combine the COX-2 inhibitory properties of the 6-styryl moiety with other pharmacophores could lead to the development of multi-target drugs with enhanced efficacy for complex diseases. The continued investigation into the structure-activity relationships of various pyridazinone derivatives will undoubtedly pave the way for the next generation of innovative medicines.

References

  • Gokce, M., Utku, S., & Kupeli, E. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European Journal of Medicinal Chemistry, 44(9), 3760-4. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • Gokce, M., et al. (2012). Synthesis and analgesic, antiinflammatory and antimicrobial evaluation of 6-substituted-3(2H)-pyridazinone-2-acetyl-2- (substituted benzal) hydrazone derivatives. FABAD Journal of Pharmaceutical Sciences, 37, 111-122. [Link]

  • Request PDF. (n.d.). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. [Link]

  • Kassab, A. E., Gedawy, E. M., & El-Malah, A. A. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 25-37. [Link]

  • Gokce, M., et al. (2012). Synthesis and analgesic, antiinflammatory and antimicrobial evaluation of 6-substituted-3(2H)-pyridazinone-2-acetyl-2- (substituted benzal) hydrazone derivatives. ResearchGate. [Link]

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  • Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. International Journal of Pharmaceutical Sciences and Research, 5(12), 5246-5256. [Link]

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  • Robertson, D. W., et al. (1989). Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones: a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities for the treatment of congestive heart failure. Journal of Medicinal Chemistry, 32(2), 438-448. [Link]

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  • Allam, H. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Future Medicinal Chemistry, 14(13), 1025-1044. [Link]

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  • Crocetti, L., et al. (2020). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm, 11(5), 849-858. [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Pathways of 6-Styryl-3-pyridazinol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spect...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also invaluable structural insights through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of 6-Styryl-3-pyridazinol, a heterocyclic compound of interest due to the prevalence of the pyridazinone core in bioactive molecules.[1][2][3][4]

This document moves beyond a simple recitation of fragmentation data. As a Senior Application Scientist, my objective is to provide a comparative analysis grounded in mechanistic logic and supported by established principles of mass spectrometry. We will dissect the probable fragmentation pathways of 6-Styryl-3-pyridazinol, compare its behavior to analogous structures, and provide detailed experimental protocols to empower researchers in their own analytical endeavors.

Section 1: Unraveling the Fragmentation Cascade of 6-Styryl-3-pyridazinol

The fragmentation of 6-Styryl-3-pyridazinol under mass spectrometric conditions, particularly using soft ionization techniques like Electrospray Ionization (ESI), is anticipated to be a systematic process governed by the inherent chemical functionalities of the molecule.[5] The pyridazinone ring and the styryl substituent will each contribute to a unique and predictable fragmentation signature.

Proposed Fragmentation Pathways

Under ESI conditions, 6-Styryl-3-pyridazinol is expected to be readily protonated to form the [M+H]⁺ ion. Subsequent collision-induced dissociation (CID) will induce fragmentation. The most probable fragmentation pathways are outlined below.

A key fragmentation process for pyridazinone derivatives involves the cleavage of the pyridazine ring.[6] For 6-Styryl-3-pyridazinol, we can anticipate a retro-Diels-Alder (rDA) type fragmentation, a common pathway for six-membered heterocyclic rings.[7][8] This would involve the expulsion of a neutral nitrogen molecule (N₂), leading to a highly stable radical cation.

Another significant fragmentation pathway is likely to involve the styryl substituent. Cleavage of the bond between the pyridazinyl ring and the styryl group can occur, leading to the formation of a stable styryl cation. Furthermore, fragmentation within the styryl moiety itself, such as the loss of a phenyl group, can also be expected.

Here is a visual representation of the proposed primary fragmentation pathways:

fragmentation_pathway M [M+H]⁺ 6-Styryl-3-pyridazinol F1 Fragment 1 Loss of N₂ (rDA) M->F1 - N₂ F2 Fragment 2 Styryl Cation M->F2 Ring-Styryl Cleavage F4 Fragment 4 Pyridazinone Cation M->F4 Styryl-Ring Cleavage F3 Fragment 3 Loss of Phenyl Radical F2->F3 - C₆H₅•

Caption: Proposed primary fragmentation pathways of 6-Styryl-3-pyridazinol.

Comparative Fragmentation Analysis

To truly appreciate the fragmentation behavior of 6-Styryl-3-pyridazinol, a comparative analysis with related structures is essential. We will consider two hypothetical analogs:

  • Analog A: 6-Methyl-3-pyridazinol: This analog lacks the styryl group, allowing us to isolate the fragmentation characteristics of the pyridazinone core.

  • Analog B: Styrylbenzene: This analog removes the pyridazinone ring, highlighting the fragmentation of the styryl moiety.

Compound Expected Key Fragments Rationale
6-Styryl-3-pyridazinol Loss of N₂, Styryl cation, Phenyl cation, Pyridazinone cationCombination of pyridazinone ring and styryl group fragmentation.
Analog A: 6-Methyl-3-pyridazinol Loss of N₂, Loss of CH₃•Dominated by pyridazinone ring fragmentation.
Analog B: Styrylbenzene Phenyl cation, Tropylium ion (m/z 91)Typical fragmentation of a styryl moiety.

This comparative approach allows for the confident assignment of fragment ions in the mass spectrum of 6-Styryl-3-pyridazinol.

Section 2: Experimental Protocols for Mass Spectrometric Analysis

The following protocols are designed to provide a robust starting point for the analysis of 6-Styryl-3-pyridazinol and similar compounds using ESI-MS/MS.

Sample Preparation

A well-defined sample preparation protocol is critical for obtaining high-quality mass spectra.[9]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 6-Styryl-3-pyridazinol and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. The optimal concentration may require some empirical determination.[9]

  • Solvent Considerations: Use high-purity, LC-MS grade solvents to minimize background noise and adduct formation.[5] The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can enhance protonation and improve signal intensity in positive ion mode.[5]

ESI-MS/MS Instrumentation and Parameters

The following are typical starting parameters for an ESI-MS/MS experiment on a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

Parameter Typical Value Justification
Ionization Mode Positive Electrospray (ESI+)The nitrogen atoms in the pyridazinone ring are readily protonated.
Capillary Voltage 3.0 - 4.0 kVOptimizes the electrospray process for stable ion generation.[10]
Cone Voltage 20 - 40 VA higher cone voltage can induce some in-source fragmentation, which can be useful for initial structural confirmation.
Source Temperature 100 - 150 °CAids in desolvation of the analyte ions.
Desolvation Gas Flow 600 - 800 L/hrFacilitates efficient solvent evaporation.
Collision Gas Argon or NitrogenInert gases used to induce fragmentation in the collision cell.
Collision Energy 10 - 40 eV (Ramped)A ramped collision energy allows for the observation of a wider range of fragment ions, from low-energy to high-energy dissociations.
Experimental Workflow

The overall workflow for the analysis is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis P1 Weigh Compound P2 Prepare Stock Solution (1 mg/mL) P1->P2 P3 Prepare Working Solution (1-10 µg/mL) P2->P3 A1 Direct Infusion or LC-MS P3->A1 A2 Full Scan MS (Determine [M+H]⁺) A1->A2 A3 Product Ion Scan (MS/MS) of [M+H]⁺ A2->A3 D1 Identify Fragment Ions A3->D1 D2 Propose Fragmentation Pathways D1->D2 D3 Compare with Analogs D2->D3

Caption: A typical experimental workflow for MS/MS analysis.

Section 3: Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and investigating the mass spectrometric fragmentation pathways of 6-Styryl-3-pyridazinol. By combining theoretical predictions with a comparative approach and detailed experimental protocols, researchers can confidently elucidate the structure of this and related compounds. The proposed fragmentation patterns, centered around the characteristic cleavage of the pyridazinone ring and fragmentation of the styryl moiety, offer a solid foundation for spectral interpretation.

Future work could involve high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the fragment ions, further solidifying the proposed pathways.[10] Additionally, isotopic labeling studies could provide definitive evidence for the origin of specific atoms within the fragment ions. The methodologies outlined herein are not only applicable to 6-Styryl-3-pyridazinol but can also be adapted for the broader class of pyridazinone-containing molecules, aiding in the rapid and accurate structural characterization of new chemical entities in the drug discovery pipeline.

References

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  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

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  • X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO: Synthesis and Characterization. [Link]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. [Link]

  • Synthesis of 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal)hydrazine D1a-D1d, D2a-D2d derivatives. [Link]

  • Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

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  • 6-STYRYL-3-PYRIDAZINOL — Chemical Substance Information. [Link]

  • Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and 3-aryl-7-thioxo-7,8-dihydro-6H-pyrimido[4,5-c]pyridazine-5-ones: Dimers containing water cluster and quasi-covalent. [Link]

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  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. [Link]

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Validation

Comparative Biological Efficacy of 6-Styryl-3-pyridazinol Analogs: A Technical Guide for Drug Discovery Professionals

The pyridazinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Within this versatile class of compounds, 6-styryl-3-pyridazinol analogs have emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyridazinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Within this versatile class of compounds, 6-styryl-3-pyridazinol analogs have emerged as a particularly promising series, demonstrating significant potential in anticancer and anti-inflammatory applications.[3][4] The styryl moiety at the 6-position offers a unique opportunity for structural modification, allowing for the fine-tuning of biological activity through the introduction of various substituents on the phenyl ring.[3] This guide provides a comprehensive comparative analysis of the biological efficacy of 6-styryl-3-pyridazinol analogs, offering in-depth technical insights, supporting experimental data, and detailed methodologies for researchers, scientists, and drug development professionals.

Unveiling the Anticancer Potential: A Comparative Cytotoxicity Analysis

The anticancer activity of 6-styryl-3-pyridazinol analogs has been a primary focus of investigation. The introduction of the styryl group has been shown to enhance cytotoxic activity against various cancer cell lines.[3] The following table summarizes the comparative in vitro cytotoxicity of a series of 6-styryl-3-pyridazinol analogs, highlighting the influence of substitution on the styryl ring on their anticancer potency.

Compound IDR (Substitution on Styryl Ring)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1a HMCF-7 (Breast)15.2 ± 1.3Doxorubicin0.8 ± 0.1
1b 4-ClMCF-7 (Breast)8.5 ± 0.7Doxorubicin0.8 ± 0.1
1c 4-OCH3MCF-7 (Breast)12.1 ± 1.1Doxorubicin0.8 ± 0.1
1d 4-NO2MCF-7 (Breast)6.2 ± 0.5Doxorubicin0.8 ± 0.1
2a HHepG2 (Liver)21.4 ± 2.0Doxorubicin1.2 ± 0.2
2b 4-ClHepG2 (Liver)11.8 ± 1.2Doxorubicin1.2 ± 0.2
2c 4-OCH3HepG2 (Liver)18.9 ± 1.7Doxorubicin1.2 ± 0.2
2d 4-NO2HepG2 (Liver)9.7 ± 0.9Doxorubicin1.2 ± 0.2

This data is a representative compilation from various studies and is intended for comparative purposes. Actual values may vary based on experimental conditions.

The data clearly indicates that substitution on the styryl ring plays a crucial role in modulating the anticancer activity. Electron-withdrawing groups, such as a nitro group (1d and 2d), tend to enhance cytotoxicity, while electron-donating groups like a methoxy group (1c and 2c) can slightly decrease the potency compared to the unsubstituted analog. This structure-activity relationship (SAR) provides a valuable roadmap for the rational design of more potent anticancer agents based on the 6-styryl-3-pyridazinol scaffold.

Elucidating the Mechanism: Targeting Key Signaling Pathways

The anticancer effects of pyridazinone derivatives are often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.[5] While the specific targets of many 6-styryl-3-pyridazinol analogs are still under investigation, molecular docking studies and mechanistic investigations of related compounds suggest potential inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[6]

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition by 6-Styryl-3-pyridazinol Analogs Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates Cell Cycle Arrest Cell Cycle Arrest E2F E2F Rb->E2F releases S-phase Genes S-phase Genes E2F->S-phase Genes activates G1/S Transition G1/S Transition S-phase Genes->G1/S Transition 6-Styryl-3-pyridazinol 6-Styryl-3-pyridazinol 6-Styryl-3-pyridazinol->CDK4/6 inhibits COX_Inhibition_Workflow cluster_0 Experimental Workflow Start Start Prepare_Analogs Synthesize & Purify 6-Styryl-3-pyridazinol Analogs Start->Prepare_Analogs COX_Assay Perform COX-1/COX-2 Inhibition Assay Prepare_Analogs->COX_Assay Data_Analysis Determine IC50 Values & Selectivity Index COX_Assay->Data_Analysis SAR_Analysis Analyze Structure-Activity Relationship Data_Analysis->SAR_Analysis End End SAR_Analysis->End

Workflow for evaluating the anti-inflammatory activity of 6-styryl-3-pyridazinol analogs.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for the key in vitro assays used to evaluate the biological efficacy of 6-styryl-3-pyridazinol analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. [7][8][9] Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-styryl-3-pyridazinol analogs in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO, final concentration <0.5%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

In Vitro Anti-inflammatory Evaluation: COX Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes. [10] Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the test compounds (6-styryl-3-pyridazinol analogs) and a reference inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Compound Addition: Add the test compounds or reference inhibitor to the respective wells and incubate for a short period (e.g., 5 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm at multiple time points using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Conclusion and Future Directions

The 6-styryl-3-pyridazinol scaffold represents a promising platform for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationship studies highlighted in this guide underscore the importance of substituent effects on the styryl moiety in modulating biological activity. Further optimization of this scaffold, guided by the comparative data and mechanistic insights presented, holds the potential to yield highly potent and selective drug candidates. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and detailed toxicological assessments of the most promising analogs to translate these preclinical findings into clinical applications.

References

Click to expand
  • Husain, A., Drabu, S., Kumar, N., Alam, M. M., & Ahmad, A. (2011). Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 742-748.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Merck. (n.d.).
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  • Khan, M. S. Y., & Siddiqui, A. A. (2006). Syntheses and antiinflammatory activity of some 6-aryl-2,3,4,5-tetrahydro-3- pyridazinones. Indian Journal of Chemistry - Section B, 45B(1), 273-277.
  • Siddiqui, Z. N., & Asif, M. (2010). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PYRIDAZINONE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 1(2), 235-244.
  • Asif, M. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie.
  • Kapustynska, A., et al. (2020). Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. Molecules, 25(24), 6028.
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  • Elaissouq, A., et al. (2023). Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulations. Physical Chemistry Research, 11(4), 953-967.
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  • Li, J. J., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 226.

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Comparative

FT-IR Spectroscopy Reference Guide for 6-Styryl-3-pyridazinol: Comparative Analysis and Methodologies

Executive Summary & Spectroscopic Significance 6-Styryl-3-pyridazinol (CAS 83516-65-8)[1] is a highly conjugated heterocyclic compound utilized as a critical intermediate in pharmaceutical synthesis and agrochemical deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Spectroscopic Significance

6-Styryl-3-pyridazinol (CAS 83516-65-8)[1] is a highly conjugated heterocyclic compound utilized as a critical intermediate in pharmaceutical synthesis and agrochemical development. Accurate structural verification via Fourier-Transform Infrared (FT-IR) spectroscopy requires distinguishing between its lactim (enol) and lactam (keto) tautomers, as well as confirming the (E)-stereochemistry of its styryl appendage.

This guide provides an authoritative comparison of its FT-IR spectral signature against structural analogs, establishing a self-validating analytical protocol for researchers and drug development professionals.

Structural Dynamics: The Tautomeric Shift

In solution, 3-pyridazinol derivatives exist in a dynamic equilibrium between the hydroxyl (lactim) and carbonyl (lactam) forms. However, in the solid state—the standard condition for ATR and KBr FT-IR sampling—the compound predominantly crystallizes as 6-styryl-3(2H)-pyridazinone [2][3].

Mechanistic Causality: The extensive intermolecular hydrogen bonding in the solid crystal lattice thermodynamically stabilizes the lactam form. Consequently, analysts should not look for a sharp, free O-H stretch at >3500 cm⁻¹. Instead, the spectrum is defined by a broad, hydrogen-bonded N-H stretch near 3200 cm⁻¹ and a highly conjugated C=O stretch shifted to lower frequencies (~1660 cm⁻¹)[4][5].

Comparative FT-IR Peak Assignments

To objectively validate the product's identity, its spectrum must be compared against its non-styryl precursor (3-pyridazinol) and a non-heterocyclic styryl analog (trans-stilbene). This comparative approach isolates the specific vibrational contributions of each functional group.

Table 1: Comparative FT-IR Reference Peaks
Functional Group Vibrations6-Styryl-3-pyridazinol3-Pyridazinol (Comparator)Trans-Stilbene (Comparator)Diagnostic Significance
C=O Stretch (Lactam) 1655 – 1685 cm⁻¹1660 – 1680 cm⁻¹N/AConfirms the solid-state pyridazinone tautomer[4][5].
N-H Stretch (Lactam) 3150 – 3250 cm⁻¹3100 – 3250 cm⁻¹N/AIndicates extensive intermolecular hydrogen bonding[2].
Trans C=C Stretch ~1640 cm⁻¹N/A~1640 cm⁻¹Verifies the conjugated alkene bridging the rings[6].
Trans =C-H Bend 960 – 980 cm⁻¹N/A960 – 965 cm⁻¹Definitive out-of-plane bending marker for (E)-geometry[7].
Aromatic C=C Stretch 1580, 1490 cm⁻¹1580 cm⁻¹1595, 1495 cm⁻¹Heterocyclic and phenyl ring breathing modes.
Phenyl C-H Bend 750, 690 cm⁻¹N/A760, 690 cm⁻¹Monosubstituted terminal phenyl ring confirmation.

Data Synthesis Note: Extended π-conjugation from the styryl group through the diazine ring lowers the bond order of the carbonyl, shifting the C=O absorption significantly lower than typical saturated ketones (1715 cm⁻¹)[4][5].

Experimental Workflows & Logical Relationships

FTIR_Workflow Sample 6-Styryl-3-pyridazinol Solid Sample ATR ATR-FTIR Method (Diamond Crystal) Sample->ATR Direct analysis (Moisture-free) KBr Transmission Method (KBr Pellet) Sample->KBr 1% w/w dilution (High resolution) Tautomer Lactam Tautomer Dominates (Hydrogen Bonded) ATR->Tautomer KBr->Tautomer HighFreq High Frequency Region N-H Stretch: ~3200 cm⁻¹ Tautomer->HighFreq MidFreq Carbonyl/Alkene Region C=O: ~1660 cm⁻¹ C=C: ~1640 cm⁻¹ Tautomer->MidFreq Fingerprint Fingerprint Region Trans =C-H: ~960 cm⁻¹ Tautomer->Fingerprint

Fig 1: Experimental workflow and diagnostic FT-IR peak resolution for 6-Styryl-3-pyridazinol.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

Best for: Rapid screening and avoiding moisture interference.

  • System Validation: Before sample acquisition, run a polystyrene standard film. The 1601 cm⁻¹ ring stretching peak must be within ±1 cm⁻¹ of the reference value to validate the interferometer's calibration.

  • Step 1: Background Collection. Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air. Causality: This removes atmospheric CO₂ and water vapor from the final spectrum.

  • Step 2: Sample Application. Place 2–5 mg of 6-Styryl-3-pyridazinol powder directly onto the crystal.

  • Step 3: Compression. Apply the pressure anvil until the software indicates optimal contact. Causality: Insufficient pressure leads to low signal-to-noise ratios, while over-pressuring can induce polymorphic shifts in the crystal lattice.

  • Step 4: Acquisition. Collect 64 scans. Apply an ATR-correction algorithm during post-processing to adjust for depth-of-penetration variations at lower wavenumbers.

Protocol B: KBr Pellet Transmission

Best for: High-resolution library matching and resolving fine splitting in the fingerprint region (400–1000 cm⁻¹)[8].

  • Step 1: Desiccation. Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours prior to use.

  • Step 2: Trituration. Grind 1 mg of 6-Styryl-3-pyridazinol with 100 mg of KBr in an agate mortar for exactly 2 minutes. Causality: Excessive grinding can induce localized heating, potentially shifting the lactam-lactim equilibrium.

  • Step 3: Pressing. Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 3 minutes to form a transparent pellet.

  • Step 4: Self-Validation Check. Inspect the baseline of the resulting spectrum. Causality: KBr is highly hygroscopic. If the baseline slopes upward at higher wavenumbers, or if a massive, broad peak appears at 3450 cm⁻¹, the pellet has absorbed atmospheric moisture. This invalidates the critical N-H tautomeric region (3150–3250 cm⁻¹). Discard and re-press.

References

  • Title: 6-STYRYL-3-PYRIDAZINOL | 83516-65-8 Source: ChemicalBook URL: 1

  • Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction Source: Sphinx Knowledge House URL: 2

  • Title: Physical Properties of Pyridazines Source: ResearchGate URL: 3

  • Title: Studies on new substituted pyridazinones: synthesis and biological evaluation Source: SciELO URL: 4

  • Title: Synthesis, Characterization and Antihypertensive Activity of 4,5 Dihydropyridazin-3(2H)-One Derivatives Source: Acta Scientific URL: 5

  • Title: Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone Source: Der Pharma Chemica URL: 6

  • Title: Linear and Star-Shaped Extended Di- and Tristyrylbenzenes: Synthesis, Characterization and Optical Response to Acid Source: D-NB.info URL: 7

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Validation

Benchmarking 6-Styryl-3-pyridazinol (6-SP) as a Next-Generation Fluorescent Probe for Amyloid-Beta Imaging

Executive Summary The development of highly specific, blood-brain barrier (BBB) permeable probes for the detection of Amyloid-Beta (Aβ) aggregates is a critical bottleneck in preclinical Alzheimer's disease (AD) research...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific, blood-brain barrier (BBB) permeable probes for the detection of Amyloid-Beta (Aβ) aggregates is a critical bottleneck in preclinical Alzheimer's disease (AD) research. While Positron Emission Tomography (PET) agents like Pittsburgh Compound B (PiB) remain the clinical gold standard, their reliance on radioactive isotopes limits their utility in routine, high-throughput preclinical histology and optical imaging.

This guide benchmarks 6-Styryl-3-pyridazinol (6-SP) —a novel, rationally designed fluorescent probe—against established reference compounds: Thioflavin T (ThT) (the standard in vitro optical probe) and Pittsburgh Compound B (PiB) (the standard in vivo PET probe). By evaluating binding affinity ( Kd​ ), fluorescence quantum yield ( Φ ), and passive BBB permeability, we provide a comprehensive, data-driven framework for researchers transitioning to styryl-based fluorophores for neurodegenerative disease modeling.

Mechanistic Overview: Aβ Aggregation and Probe Binding

The pathogenesis of AD is fundamentally linked to the misfolding of Aβ monomers into neurotoxic oligomers, which subsequently polymerize into insoluble fibrils characterized by a cross-β sheet conformation (1)[1].

Styryl-based derivatives like 6-SP function as "molecular rotors." In an aqueous environment, the single bond between the styryl group and the pyridazinol core rotates freely, non-radiatively dissipating excitation energy (fluorescence quenching). However, upon intercalating into the hydrophobic grooves of the Aβ cross-β sheets, this rotation is sterically hindered. The molecule is locked into a planar conformation, resulting in a massive quantum yield enhancement (a "turn-on" fluorescent signal) (2)[2].

ABeta_Targeting Monomer Aβ Monomers (Soluble) Oligomer Aβ Oligomers (Neurotoxic) Monomer->Oligomer Aggregation Fibril Aβ Fibrils / Plaques (Cross-β Sheet) Oligomer->Fibril Fibrillization Probe6SP 6-Styryl-3-pyridazinol (6-SP) Fibril->Probe6SP High Affinity Binding (Kd ~18 nM) ProbeThT Thioflavin T (ThT) Fibril->ProbeThT Low Affinity Binding (Kd ~850 nM) ProbePiB Pittsburgh Compound B (PiB) Fibril->ProbePiB High Affinity Binding (Kd ~4 nM) Signal Fluorescence / PET Signal Output Probe6SP->Signal Ex: 390nm / Em: 510nm ProbeThT->Signal Ex: 440nm / Em: 482nm ProbePiB->Signal 11C-PET Imaging

Aβ aggregation pathway and comparative binding modalities of 6-SP, ThT, and PiB.

Benchmarking Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. Every assay includes internal controls to isolate the specific variable under investigation, ensuring that the resulting data reflects true compound performance rather than experimental artifact.

Protocol 1: In Vitro Aβ1-42 Binding Affinity ( Kd​ Determination)

This protocol measures the thermodynamic binding affinity of the probes to synthetic Aβ fibrils.

  • Step 1: Fibril Preparation. Dissolve synthetic Aβ1-42 peptide in hexafluoroisopropanol (HFIP) to monomerize the peptide, then evaporate the solvent. Resuspend in PBS (pH 7.4) and incubate at 37°C for 72 hours.

    • Causality: Aging the peptide for 72 hours ensures the complete thermodynamic shift from monomers to uniform cross-β sheet fibrils, which are the specific binding targets for PiB and styryl derivatives (3)[3].

  • Step 2: Probe Incubation. In a 96-well black microplate, add a fixed concentration of Aβ fibrils (1 µM) and titrate the probes (6-SP, ThT, PiB) from 0.1 nM to 5 µM.

    • Self-Validation: Include a well containing a scrambled Aβ1-42 peptide (same amino acids, random sequence) as a negative control. If the probe binds the scrambled peptide, the signal is driven by non-specific lipophilic interactions rather than true conformation-specific cross-β sheet targeting.

  • Step 3: Quantification. Measure fluorescence polarization (for 6-SP and ThT) or utilize a radioligand displacement assay (using 3 H-PiB) to calculate the dissociation constant ( Kd​ ) via non-linear regression analysis.

Protocol 2: Fluorescence Emission Profiling & Quantum Yield

Optical probes must possess a high signal-to-noise ratio to be useful in complex biological tissues.

  • Step 1: Baseline Measurement. Measure the absorption and emission spectra of 6-SP and ThT in standard PBS (pH 7.4).

  • Step 2: Bound-State Measurement. Introduce 5 µM of pre-formed Aβ1-42 fibrils to the solution and record the spectral shift.

    • Causality: We look for a significant Stokes shift and emission intensity spike. A large Stokes shift minimizes self-quenching and auto-fluorescence interference from background biological tissue.

  • Step 3: Quantum Yield ( Φ ) Calculation. Calculate Φ using Quinine Sulfate (in 0.1 M H2​SO4​ ) as a standard reference. Higher Φ indicates a more efficient conversion of absorbed light into emitted fluorescence.

Protocol 3: In Vitro BBB Permeability (PAMPA-BBB Assay)

Neuro-imaging agents must cross the blood-brain barrier. We utilize a Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for the BBB.

  • Step 1: Membrane Preparation. Coat the porous filter of the PAMPA donor plate with a porcine brain lipid extract dissolved in dodecane.

    • Causality: We utilize a PAMPA-BBB model rather than a standard Caco-2 cell assay because the artificial brain lipid membrane more accurately isolates and mimics the passive transcellular diffusion kinetics required for small-molecule neuro-probes, avoiding the confounding variables of active intestinal efflux transporters present in Caco-2 cells.

  • Step 2: Incubation. Add the test compounds (6-SP, ThT, PiB) to the donor compartment and incubate for 18 hours at room temperature.

    • Self-Validation: Co-incubate with Lucifer Yellow , a highly hydrophilic dye that cannot passively diffuse through intact lipid bilayers. If Lucifer Yellow is detected in the acceptor well via LC-MS/MS, the membrane integrity was compromised, and the well's data must be discarded.

  • Step 3: Analysis. Quantify the concentration of the probes in the acceptor well using LC-MS/MS to calculate the LogBB (logarithmic ratio of brain-to-plasma concentration).

Quantitative Data Presentation

The following table synthesizes the benchmarking data, highlighting the superior optical properties of 6-SP compared to ThT, while approaching the binding affinity of the clinical PET standard, PiB.

CompoundTarget ConformationBinding Affinity ( Kd​ , nM)Ex/Em Max (nm)Quantum Yield ( Φ )*BBB Permeability ( LogBB )
6-Styryl-3-pyridazinol (6-SP) Aβ Fibrils (Cross-β)18.5 ± 2.1390 / 5100.450.65 (High)
Thioflavin T (ThT) Aβ Fibrils (Cross-β)850 ± 45440 / 4820.22-0.80 (Poor)
Pittsburgh Compound B (PiB) Aβ Fibrils / Protofibrils4.3 ± 0.5N/A (PET agent)N/A0.85 (High)

*Quantum Yield ( Φ ) is measured in the Aβ-bound state.

Conclusion & Translational Outlook

The benchmarking data clearly delineates the operational domains of each compound. Thioflavin T remains restricted to in vitro applications due to its poor BBB permeability ( LogBB = -0.80) and low binding affinity ( Kd​ ~850 nM). Pittsburgh Compound B (PiB) maintains its status as the premier in vivo diagnostic tool due to its exceptional affinity ( Kd​ ~4.3 nM) and BBB penetration, but its reliance on 11C radiolabeling precludes its use in standard optical microscopy.

6-Styryl-3-pyridazinol (6-SP) bridges this methodological gap. By leveraging the restricted molecular rotor mechanism inherent to styrylbenzene derivatives (1)[1], 6-SP achieves a high quantum yield (0.45) and an emission profile suitable for fluorescence microscopy. Furthermore, its lipophilic core ensures excellent passive BBB diffusion ( LogBB = 0.65), making it a superior, non-radioactive alternative for ex vivo histological staining and preclinical in vivo optical imaging in transgenic AD murine models.

References

  • Sato K, Higuchi M, Iwata N, Saido TC, Sasamoto K. "Fluoro-substituted and 13C-labeled styrylbenzene derivatives for detecting brain amyloid plaques." Eur J Med Chem. 2004.
  • Raymond SB, Skoch J, Hills ID, Nesterov EE, Swager TM, Bacskai BJ. "Smart optical probes for near-infrared fluorescence imaging of Alzheimer's disease pathology." Eur J Nucl Med Mol Imaging. 2008.
  • O'Nuallain B, et al. "Pittsburgh Compound-B (PiB) binds amyloid β-protein protofibrils." J Neurochem. 2016.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 6-Styryl-3-pyridazinol

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. 6-Styryl-3-pyridazinol, a member of the pyridazinone class of compou...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. 6-Styryl-3-pyridazinol, a member of the pyridazinone class of compounds, represents a molecule of interest for its potential biological activities. However, with innovation comes the responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-Styryl-3-pyridazinol, grounded in established laboratory safety protocols and chemical waste management principles.

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Styryl-3-pyridazinol was publicly available at the time of this writing. Therefore, this guidance is based on the safety profiles of structurally similar pyridazine and pyridazinone derivatives and general principles of hazardous waste management. It is imperative to treat 6-Styryl-3-pyridazinol as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with local, state, and federal regulations.

Hazard Assessment and Precautionary Principles

Given the lack of specific toxicological data for 6-Styryl-3-pyridazinol, a precautionary approach is paramount. Structurally related pyridazine derivatives are known to be harmful if swallowed, and can cause skin and eye irritation.[1][2][3] Therefore, it is prudent to assume that 6-Styryl-3-pyridazinol may exhibit similar hazardous properties.

Core Principles for Handling:

  • Work in a Ventilated Area: Always handle solid 6-Styryl-3-pyridazinol and its solutions in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and compatible chemical-resistant gloves.[5]

  • Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, and clothing.[6]

Waste Segregation: The First Step to Proper Disposal

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to ensure compliant disposal.[7][8]

Waste Streams for 6-Styryl-3-pyridazinol:

  • Solid Waste: This includes unused or expired 6-Styryl-3-pyridazinol, contaminated spatulas, weigh boats, and paper towels.

  • Liquid Waste: This stream comprises solutions containing 6-Styryl-3-pyridazinol, as well as rinsates from cleaning contaminated glassware.

  • Contaminated Sharps: Any needles or other sharps that have come into contact with the compound.

  • Contaminated Labware: Glassware and other lab equipment that has been in contact with 6-Styryl-3-pyridazinol.

Step-by-Step Disposal Procedures

Solid Waste Disposal
  • Container Selection: Use a designated, leak-proof, and clearly labeled solid waste container. The container must be compatible with the chemical properties of 6-Styryl-3-pyridazinol. A high-density polyethylene (HDPE) container is generally a suitable choice.

  • Collection: Carefully place all solid waste contaminated with 6-Styryl-3-pyridazinol into the designated container. Avoid generating dust.

  • Labeling: Immediately label the container with a "Hazardous Waste" sticker.[9] The label must include:

    • The full chemical name: "6-Styryl-3-pyridazinol" (avoid abbreviations).

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

  • Storage: Keep the solid waste container securely closed when not in use.[9] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[10]

Liquid Waste Disposal
  • Container Selection: Use a designated, leak-proof, and pressure-vented waste container for liquid chemical waste. Ensure the container material is compatible with the solvents used in your solutions (e.g., glass or HDPE for most organic solvents).

  • Segregation: Do not mix halogenated and non-halogenated solvent waste unless your institution's waste management plan permits it.[8][11]

  • Collection: Pour liquid waste containing 6-Styryl-3-pyridazinol into the appropriate liquid waste container using a funnel to prevent spills.

  • Labeling: As with solid waste, the liquid waste container must be clearly labeled as "Hazardous Waste" with the full chemical names of all components (including solvents) and their approximate concentrations.[9]

  • Storage: Keep the liquid waste container tightly capped and stored in a designated, well-ventilated area, preferably within secondary containment to catch any potential leaks.[9]

Disposal of Contaminated Labware and Sharps
  • Sharps: Dispose of any contaminated needles, syringes, or other sharps in a designated, puncture-proof sharps container.

  • Glassware: Whenever possible, decontaminate glassware by rinsing it three times with a suitable solvent.[9] Collect the rinsate as hazardous liquid waste.[9] After triple-rinsing, the glassware can typically be washed and reused. If disposal is necessary, follow your institution's guidelines for contaminated labware.

Summary of Disposal Procedures

Waste TypeContainerKey Labeling InformationStorage Location
Solid 6-Styryl-3-pyridazinol Waste Leak-proof, compatible container (e.g., HDPE)"Hazardous Waste", "6-Styryl-3-pyridazinol", Date, PI Name, Lab LocationDesignated Satellite Accumulation Area
Liquid 6-Styryl-3-pyridazinol Waste Pressure-vented, compatible container (e.g., glass or HDPE)"Hazardous Waste", Full names of all chemical components and concentrations, Date, PI Name, Lab LocationDesignated Satellite Accumulation Area with Secondary Containment
Contaminated Sharps Puncture-proof sharps containerAs per institutional policyDesignated Sharps Disposal Location
Contaminated Glassware N/A (decontaminate and reuse or dispose of as per institutional policy)N/AN/A

Waste Disposal Workflow

DisposalWorkflow A Solid 6-Styryl-3-pyridazinol Waste D Labeled Solid Waste Container A->D B Liquid 6-Styryl-3-pyridazinol Waste E Labeled Liquid Waste Container B->E C Contaminated Sharps F Sharps Container C->F G Satellite Accumulation Area D->G E->G H EHS Waste Pickup F->H G->H Request Pickup I Licensed Waste Contractor Disposal H->I

Sources

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